Product packaging for 3-Nitro-L-tyrosine(Cat. No.:CAS No. 3604-79-3)

3-Nitro-L-tyrosine

Numéro de catalogue: B3424624
Numéro CAS: 3604-79-3
Poids moléculaire: 226.19 g/mol
Clé InChI: FBTSQILOGYXGMD-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-nitro-L-tyrosine is a 3-nitrotyrosine comprising L-tyrosine having a nitro group at the 3-position on the phenyl ring. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a 3-nitrotyrosine. It is an enantiomer of a 3-nitro-D-tyrosine. It is a tautomer of a this compound zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B3424624 3-Nitro-L-tyrosine CAS No. 3604-79-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTSQILOGYXGMD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863216
Record name 3-Nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Nitrotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

621-44-3, 3604-79-3
Record name Nitrotyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-nitro-L-tyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Nitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitro-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NITRO-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7COY1HA6HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Nitrotyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001904
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanisms of Protein Tyrosine Nitration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biochemical pathways, analytical methodologies, and biological consequences of a critical post-translational modification.

Introduction

Protein tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a significant post-translational modification implicated in a wide range of physiological and pathological processes. Initially considered solely a marker of "nitroxidative stress," a condition of disrupted nitric oxide (•NO) signaling and metabolism, it is now increasingly recognized as a nuanced regulatory mechanism that can alter protein structure, function, and signaling pathways.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of protein tyrosine nitration, detailed experimental protocols for its detection and quantification, and a review of its impact on cellular signaling, tailored for researchers, scientists, and drug development professionals.

Core Mechanisms of Protein Tyrosine Nitration

Protein tyrosine nitration is primarily a free-radical-mediated process.[3] It is not a direct enzymatic modification but rather the result of reactions involving reactive nitrogen species (RNS). Two principal pathways have been identified as major contributors to protein tyrosine nitration in biological systems: the peroxynitrite-dependent pathway and the peroxidase-dependent pathway.

Peroxynitrite-Dependent Pathway

This pathway is initiated by the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O2•−) to form peroxynitrite (ONOO⁻), a potent and short-lived oxidant.[4][5]

Key Steps:

  • Formation of Peroxynitrite: •NO + O₂•⁻ → ONOO⁻

  • Reaction with Carbon Dioxide: In biological systems, peroxynitrite readily reacts with carbon dioxide (CO₂), which is present at physiological concentrations, to form the nitrosoperoxocarbonate adduct (ONOOCO₂⁻).[6]

    ONOO⁻ + CO₂ → ONOOCO₂⁻

  • Generation of Radical Species: The nitrosoperoxocarbonate adduct is unstable and rapidly decomposes to generate a nitrogen dioxide radical (•NO₂) and a carbonate radical (CO₃•⁻).[6]

    ONOOCO₂⁻ → •NO₂ + CO₃•⁻

  • Tyrosine Oxidation and Nitration: The carbonate radical is a potent one-electron oxidant that can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical (Tyr•). This tyrosyl radical then rapidly combines with a nitrogen dioxide radical to form 3-nitrotyrosine.[6]

    Tyr-OH + CO₃•⁻ → Tyr• + HCO₃⁻ Tyr• + •NO₂ → 3-Nitrotyrosine

Peroxynitrite_Pathway

Peroxidase-Dependent Pathway

Heme peroxidases, such as myeloperoxidase (MPO), eosinophil peroxidase, and horseradish peroxidase (HRP), can catalyze tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻).[3][7] This pathway is particularly relevant in inflammatory settings where MPO is abundant in neutrophils.

Key Steps:

  • Enzyme Activation: MPO reacts with H₂O₂ to form a highly reactive intermediate, Compound I.

    MPO + H₂O₂ → Compound I + H₂O

  • Generation of Nitrogen Dioxide: Compound I can oxidize nitrite (NO₂⁻) to the nitrogen dioxide radical (•NO₂).[8]

    Compound I + NO₂⁻ → Compound II + •NO₂

  • Tyrosine Oxidation: Compound I can also directly oxidize a tyrosine residue to a tyrosyl radical (Tyr•).

    Compound I + Tyr-OH → Compound II + Tyr•

  • Nitration: The tyrosyl radical then reacts with the nitrogen dioxide radical to form 3-nitrotyrosine.

    Tyr• + •NO₂ → 3-Nitrotyrosine

Peroxidase_Pathway

Quantitative Data on Protein Tyrosine Nitration

The following tables summarize key quantitative data related to the reactants, reactions, and products of protein tyrosine nitration.

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
•NO + O₂•⁻ → ONOO⁻6.7 x 10⁹[4][5]
Peroxynitrite + Glutathione1 x 10³ - 6 x 10³ (at 37°C)[4]
Peroxynitrite + Cu,Zn-Superoxide Dismutase~10⁵[4]
Myeloperoxidase Compound I + NO₂⁻ (pH 7.0)2.0 x 10⁶[9]
Myeloperoxidase Compound II + NO₂⁻ (pH 7.0)5.5 x 10²[9]
SpeciesTypical Physiological ConcentrationConditionReference(s)
Nitrite (Plasma)50 - 100 nMNormal[10]
Nitrite (Synovial Fluid)Significantly higher than serumRheumatoid Arthritis, Osteoarthritis[1]
Peroxynitrite (Intracellular)Nanomolar range (steady-state)Estimated under basal conditions[11]
ConditionYield of 3-NitrotyrosineReference(s)
Bolus addition of 1 mM peroxynitrite to 1 mM tyrosine (in vitro)~4%[12]
Continuous generation of •NO and O₂•⁻ (~5 µM/min each) with 1 mM tyrosine (in vitro)~0.07%[12]
Peroxynitrite reaction with Cu,Zn-Superoxide Dismutase (in vitro)~9% of added peroxynitrite[4]
MPO-mediated nitration of Ribonuclease A (in vitro, pH 5.4)Nearly 1 nitrotyrosine per protein molecule[9]

Impact on Cellular Signaling: The Case of c-Src Tyrosine Kinase

Protein tyrosine nitration can significantly impact cellular signaling by altering the function of key regulatory proteins. A well-documented example is the effect of nitration on the c-Src tyrosine kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.

In pancreatic ductal adenocarcinoma, elevated levels of nitrotyrosine are observed.[13] Studies have shown that c-Src is a target of tyrosine nitration in these tumors. Peroxynitrite-mediated nitration of c-Src leads to:

  • Increased Kinase Activity: Nitration, along with phosphorylation, enhances the catalytic activity of c-Src by over two-fold.[13]

  • Enhanced Downstream Signaling: The activated, nitrated c-Src shows increased association with its substrate, cortactin, propagating the signal downstream.[13]

This suggests that tyrosine nitration can act as a "gain-of-function" modification, contributing to the aggressive phenotype of certain cancers by amplifying oncogenic signaling pathways.[13]

cSrc_Signaling

Experimental Protocols

Accurate detection and quantification of 3-nitrotyrosine are crucial for studying its biological roles. Below are detailed methodologies for key experiments.

Western Blotting for Detection of Nitrated Proteins

This protocol provides a general workflow for the immunodetection of 3-nitrotyrosine in protein samples.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Nitrated BSA (as a positive control)

Procedure:

  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Load 20-50 µg of protein lysate per lane on an SDS-PAGE gel. Include a lane with nitrated BSA as a positive control and a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-nitrotyrosine antibody (typically diluted 1:1000 in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:1000 to 1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane five times with TBST for 5 minutes each to remove unbound secondary antibody.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

HPLC with Electrochemical Detection (HPLC-ECD) for Quantification of 3-Nitrotyrosine

This method offers high sensitivity for quantifying 3-nitrotyrosine in biological samples.[14]

Materials:

  • Protein sample (e.g., plasma, tissue homogenate)

  • Enzymes for protein hydrolysis (e.g., pronase, aminopeptidase M)

  • Acetic anhydride

  • Ethyl acetate

  • Formic acid

  • Sodium dithionite

  • HPLC system with electrochemical and UV detectors

  • C18 reverse-phase column

Procedure:

  • Protein Hydrolysis: Hydrolyze the protein sample to release free amino acids using enzymatic digestion.

  • Derivatization (Acetylation): Acetylate the amino acids in the hydrolysate with acetic anhydride.

  • Extraction: Perform a solvent extraction using ethyl acetate and formic acid to isolate the acetylated amino acids.

  • O-Deacetylation and Reduction: Dry the extract and treat it to O-deacetylate and reduce the nitro group of N-acetyl-3-nitrotyrosine to an amino group using sodium dithionite, forming N-acetyl-3-aminotyrosine.

  • HPLC-ECD Analysis: Inject the final sample into the HPLC system. Separate the components on a C18 column. The electrochemically active N-acetyl-3-aminotyrosine can be sensitively detected by the ECD, while other amino acids can be monitored by the UV detector.

  • Quantification: Quantify the amount of 3-nitrotyrosine in the original sample by comparing the peak area of N-acetyl-3-aminotyrosine to a standard curve.

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Identification of Nitrated Proteins

This powerful technique allows for the enrichment and identification of specific nitrated proteins from a complex mixture.[15][16]

Materials:

  • Cell or tissue lysate

  • Anti-3-nitrotyrosine antibody

  • Protein A/G magnetic beads or agarose resin

  • Lysis buffer (with protease/phosphatase inhibitors)

  • Wash buffer

  • Elution buffer

  • Reagents for in-gel or in-solution digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare a clarified cell or tissue lysate as for Western blotting. Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-3-nitrotyrosine antibody for 1-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant.

    • Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel and perform an in-gel tryptic digest of the protein bands of interest, or perform an in-solution digest of the entire eluate.

    • Extract the resulting peptides and prepare them for mass spectrometry analysis (e.g., desalting using a C18 ZipTip).

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation spectra can be used to identify the protein sequence and the site of nitration (a mass shift of +45.00 Da on a tyrosine residue).

IP_MS_Workflow

Conclusion

Protein tyrosine nitration is a complex, non-enzymatic post-translational modification with profound implications for cellular function and disease. Driven primarily by peroxynitrite and peroxidase-mediated pathways, this modification is no longer viewed as a simple indicator of damage but as a potential regulatory event. The ability of tyrosine nitration to alter protein activity, as exemplified by the c-Src kinase pathway, underscores its importance in signal transduction. For researchers in both basic science and drug development, a thorough understanding of the mechanisms of protein tyrosine nitration, coupled with robust and sensitive analytical techniques, is essential for elucidating its role in health and disease and for identifying potential therapeutic targets.

References

An In-depth Technical Guide to 3-Nitro-L-tyrosine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a derivative of the amino acid L-tyrosine that is formed through the nitration of the phenolic ring at the 3-position.[1][2] It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[1][2] The presence of this compound in biological systems is widely regarded as a stable biomarker of nitrosative stress, a condition characterized by an imbalance between reactive nitrogen species (RNS) and the body's ability to detoxify them.[3][4][5] Elevated levels of 3-NT are associated with a range of pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and autoimmune disorders, making it a significant molecule of interest in diagnostics and drug development.[3][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and biological relevance of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through the electrophilic aromatic substitution reaction on L-tyrosine.[8] This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring of tyrosine. Various nitrating agents can be employed, with the choice of agent often depending on the desired scale and reaction conditions.

Common nitrating agents and approaches include:

  • Peroxynitrite (ONOO⁻): In biological systems, peroxynitrite is the principal agent responsible for tyrosine nitration.[9][10] It is a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[6][9] Laboratory synthesis using peroxynitrite can mimic physiological conditions.

  • Tetranitromethane (C(NO₂)₄): This reagent is often used in chemical synthesis to nitrate phenols and has been applied to the preparation of this compound.[9][11]

  • Nitric Acid (HNO₃): Concentrated nitric acid can be used to nitrate tyrosine, typically in the presence of a catalyst or under controlled temperature conditions to manage the reaction's exothermicity and selectivity.[12]

The general reaction involves the attack of a nitronium ion (NO₂⁺) or a related reactive species on the electron-rich aromatic ring of tyrosine, ortho to the activating hydroxyl group.

G cluster_reactants Reactants cluster_products Products Tyrosine L-Tyrosine Intermediate Reaction Intermediate (Wheland Intermediate) Tyrosine->Intermediate + NO₂⁺ NitratingAgent Nitrating Agent (e.g., HNO₃, ONOO⁻) NitratingAgent->Intermediate Product This compound Intermediate->Product - H⁺ Byproduct H₂O / Other byproducts Intermediate->Byproduct

Caption: General chemical synthesis pathway for the nitration of L-tyrosine.

Chemical and Physical Properties

The introduction of an electron-withdrawing nitro group significantly alters the chemical and physical properties of the tyrosine molecule.[9] A key change is the increased acidity of the phenolic hydroxyl group.[9][13]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₅[1][14]
Molecular Weight 226.19 g/mol [1][14][15]
Melting Point 233-235 °C (decomposes)[2][15][16]
pKa (Phenolic OH) ~6.74 - 6.8[13]
pKa (Carboxylic Acid) ~2.17 (Predicted)[16][17]
Appearance Yellow to green crystalline solid[16][18]
Solubility Insoluble in water; Sparingly soluble in ethanol, DMSO; Soluble in aqueous acid. The solubility in PBS (pH 7.2) is approximately 2 mg/ml.[16][18]
Specific Rotation (α) +4° (c=1, 1N HCl)[16][17]
Spectroscopic Data
Spectrum TypeKey Features and PeaksSource(s)
UV/Vis (λmax) 217 nm, 274 nm, 355 nm (in neutral/acidic solution); shifts to ~430 nm in basic solution due to phenolate formation.[13][18]
¹H NMR (500 MHz, H₂O) Shifts [ppm]: 3.05, 3.06, 3.08, 3.09, 3.18, 3.19, 3.21, 3.22, 3.94, 3.95, 3.96, 3.97, 6.99, 7.01, 7.41, 7.43, 7.92.[1]
¹³C NMR Spectral data available.[1][19]
Mass Spectrometry Molecular Ion [M+H]⁺: m/z 227.066; [M-H]⁻: m/z 225.052. Key fragments observed in MS-MS.[1][14]

Biological Significance and Pathways

This compound is more than a chemical curiosity; it is a critical indicator of cellular stress and disease. Its formation in vivo is a hallmark of "nitroxidative stress," a condition where the production of reactive nitrogen species overwhelms cellular antioxidant defenses.[9][20]

In Vivo Formation

The primary pathway for 3-NT formation in biological systems begins with the production of nitric oxide (•NO) and superoxide radicals (O₂•⁻).[6][7] These two radicals rapidly combine to form peroxynitrite (ONOO⁻), a powerful and highly reactive nitrating and oxidizing agent.[5][7] Peroxynitrite can then react with tyrosine residues, both free and within proteins, to form this compound.[3][4][5] This post-translational modification can alter protein structure and function, contributing to the pathogenesis of various diseases.[9][20]

G NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂•⁻) Superoxide->Peroxynitrite Nitrotyrosine This compound Peroxynitrite->Nitrotyrosine Tyrosine L-Tyrosine Residues (Free or in Proteins) Tyrosine->Nitrotyrosine Nitration AlteredFunction Altered Protein Structure & Function Nitrotyrosine->AlteredFunction

Caption: The biological pathway of this compound formation via peroxynitrite.

Role as a Biomarker

Elevated levels of this compound have been detected in a wide array of diseases, including:

  • Neurodegenerative Diseases: Alzheimer's, Parkinson's, and Huntington's disease.[3]

  • Cardiovascular Diseases: Atherosclerosis and hypertension.[5][7]

  • Autoimmune Diseases: Rheumatoid arthritis and systemic lupus erythematosus.[6][7]

  • Diabetes Mellitus: [5][7]

The stability of 3-NT makes it a reliable marker for long-term nitrosative damage.[5][21]

Degradation Pathways

While 3-NT is stable, biological systems have evolved mechanisms for its degradation. Certain bacteria, such as Burkholderia sp. and Variovorax paradoxus, can utilize this compound as a sole source of carbon and nitrogen.[22][23] The degradation pathway in these organisms typically involves deamination and decarboxylation, followed by monooxygenase-catalyzed denitration to yield homoprotocatechuate, which can then enter central metabolic pathways.[24][25] In mammalian systems, free nitrotyrosine can be metabolized to 3-nitro-4-hydroxyphenylacetic acid (NHPA) and excreted in the urine.[7]

G Nitrotyrosine This compound HNPA 4-Hydroxy-3-nitrophenylacetate (HNPA) Nitrotyrosine->HNPA via Deamination/ Decarboxylation Deamination Deamination & Decarboxylation Homoprotocatechuate Homoprotocatechuate HNPA->Homoprotocatechuate via Denitration Denitration Monooxygenase-catalyzed Denitration CentralMetabolism Central Metabolism Homoprotocatechuate->CentralMetabolism

Caption: A simplified bacterial degradation pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitric Acid

This protocol is adapted from established chemical synthesis methods and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • L-tyrosine

  • Concentrated Nitric Acid (d 1.42)

  • Ice

  • Ethanol

  • Stir plate and magnetic stir bar

  • Reaction flask

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • Set up a reaction flask in an ice bath on a magnetic stir plate to control the temperature.

  • Carefully add 100 mL of concentrated nitric acid to the reaction flask and begin stirring.

  • Maintain the temperature of the nitric acid between 45-50°C.

  • Slowly add 10 g of L-tyrosine to the stirring nitric acid in small portions.

  • Continue stirring the mixture at 45-50°C for an additional 2 hours after the addition of tyrosine is complete.[12]

  • Pour the reaction solution onto a large amount of crushed ice in a beaker to precipitate the product.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.[8]

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from ethanol (with charcoal treatment if necessary) to obtain pure, yellow needles of this compound.[12]

  • Dry the final product under vacuum. The expected melting point is 249-260°C with decomposition.[12]

Protocol 2: Sample Preparation for HPLC Quantification

This protocol outlines a general procedure for preparing biological samples for the analysis of this compound by HPLC with electrochemical or UV detection.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • 6 M HCl

  • Internal standard (e.g., isotopically labeled 3-NT)

  • Centrifugal filtration devices (e.g., 30-kDa cutoff)

  • Nitrogen gas stream

  • HPLC system with appropriate detector

Procedure:

  • Protein Hydrolysis: To measure protein-bound 3-NT, hydrolyze the protein sample with 6 M HCl for 24 hours at 105-110°C in a sealed, evacuated tube.[11] This will release the free amino acids.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., [¹³C₆]-3-nitrotyrosine) to the sample before processing to account for losses during sample preparation and analysis.[26]

  • Filtration: For samples containing protein, filter the hydrolysate through a molecular weight cutoff filter (e.g., 30-kDa) to remove larger molecules.[11]

  • Drying: Dry the filtered sample to completeness under a gentle stream of nitrogen gas, potentially with gentle heating (e.g., 50°C).[11]

  • Reconstitution: Reconstitute the dried sample in the HPLC mobile phase or a suitable buffer for injection.

  • Analysis: Inject the prepared sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column.[21][27] Detection can be performed using UV absorbance (at 274 nm or 355 nm), electrochemical detection, or mass spectrometry for higher sensitivity and specificity.[11][21][28]

Conclusion

This compound is a molecule of profound importance in the fields of biochemistry, medicine, and drug development. Its synthesis, both chemically and biologically, is well-understood, and its distinct chemical properties make it a detectable and stable marker of nitrosative stress. The strong correlation between elevated 3-NT levels and numerous pathological conditions underscores its value as a biomarker for disease diagnosis and prognosis. Continued research into the specific proteins targeted for nitration and the functional consequences of this modification will undoubtedly provide deeper insights into disease mechanisms and open new avenues for therapeutic intervention.

References

A Technical Guide to the Structural and Functional Consequences of Protein Tyrosine Nitration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of protein tyrosine nitration, a critical post-translational modification (PTM) implicated in a wide range of physiological and pathological processes. We will explore the biochemical mechanisms driving this modification, the resultant structural and physicochemical alterations to proteins, and the profound functional consequences that impact cellular signaling, enzyme activity, and disease pathogenesis. Detailed experimental protocols for the study of protein nitration and visual summaries of key pathways are included to support researchers in this field.

Introduction to Tyrosine Nitration

Protein tyrosine nitration is the addition of a nitro group (-NO₂) to the ortho position of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[1] This modification is a stable biomarker of "nitroxidative stress," a state where the balance between nitric oxide (•NO) signaling and pro-oxidant processes is disrupted.[2][3][4] Under conditions of inflammation, neurodegeneration, or cardiovascular disease, elevated levels of reactive nitrogen species (RNS), particularly peroxynitrite (ONOO⁻), drive the formation of 3-NT.[5][6][7]

The incorporation of a nitro group induces significant changes in the physicochemical properties of the tyrosine residue, leading to profound structural and functional alterations in the affected protein.[3][4][8] These consequences can range from loss or gain of enzymatic function and interference with signal transduction pathways to the promotion of protein aggregation and altered protein turnover.[2][9][10][11] Understanding the molecular basis of these changes is crucial for developing therapeutic strategies targeting diseases associated with nitroxidative stress.

Biochemical Mechanisms of Tyrosine Nitration

The formation of 3-nitrotyrosine in biological systems is predominantly a non-enzymatic, free radical-mediated process.[2] The central mechanism involves a two-step reaction: the one-electron oxidation of tyrosine to a tyrosyl radical (Tyr•), followed by the reaction of this radical with nitrogen dioxide (•NO₂).[1][2][5][9]

Key Nitrating Pathways:

  • Peroxynitrite (ONOO⁻)-Dependent Pathway: Peroxynitrite is formed from the near diffusion-limited reaction of nitric oxide (•NO) with superoxide anion (O₂•⁻).[12] While peroxynitrite itself is not the direct nitrating agent, its reaction with carbon dioxide (CO₂), which is abundant in vivo, forms a nitrosoperoxocarbonate adduct (ONOOCO₂⁻). This adduct rapidly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻).[9][12] The carbonate radical is a potent oxidant that efficiently generates the tyrosyl radical, which then reacts with •NO₂ to form 3-nitrotyrosine.[9]

  • Peroxidase-Dependent Pathway: Heme peroxidases, such as myeloperoxidase (MPO), can catalyze tyrosine nitration in the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), a stable metabolite of •NO.[2][5] This pathway is particularly relevant in inflammatory settings where MPO is released by neutrophils.

G NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO ONOOCO2 ONOOCO₂⁻ ONOO->ONOOCO2 + CO2 CO₂ CO2->ONOOCO2 NO2_rad Nitrogen Dioxide (•NO₂) ONOOCO2->NO2_rad CO3_rad Carbonate Radical (CO₃•⁻) ONOOCO2->CO3_rad NT 3-Nitrotyrosine NO2_rad->NT Addition Tyr_rad Tyrosyl Radical (Tyr•) CO3_rad->Tyr_rad Oxidation Tyr Tyrosine Tyr->Tyr_rad One-electron oxidation Tyr_rad->NT MPO Myeloperoxidase (MPO) + H₂O₂ + NO₂⁻ MPO->Tyr_rad

Biochemical pathways leading to tyrosine nitration.

Structural and Physicochemical Changes

The addition of a nitro group to the tyrosine ring induces several critical changes in the amino acid's properties, which underpin the subsequent functional alterations of the protein.

Table 1: Physicochemical Changes Induced by Tyrosine Nitration

PropertyChangeConsequence
pKa of Phenolic Group Decreases from ~10 to ~7[2][7][8]At physiological pH (~7.4), the residue becomes partially deprotonated (phenolate form), introducing a negative charge. This alters local electrostatic interactions and hydrogen bonding capacity.
Steric Bulk Addition of a bulky nitro group[3][4]Can cause steric hindrance, disrupting protein conformation and interactions with binding partners or substrates.
Hydrophobicity Increased[3][4]May promote partitioning of the modified residue into hydrophobic pockets or disrupt interactions in aqueous environments.
Redox Potential Increases by 200-300 mV[1]The one-electron oxidation of 3-nitrotyrosine to its radical form becomes more difficult, which can inhibit enzymes that rely on a tyrosyl radical for catalysis.

These modifications can collectively lead to significant conformational changes, altering the protein's secondary and tertiary structure.[7][10][13]

Functional Consequences of Tyrosine Nitration

The structural changes wrought by nitration can have diverse and profound effects on protein function, often with direct relevance to disease pathology.

  • Loss-of-Function: This is the most commonly reported consequence. Nitration of a tyrosine residue critical for catalysis or substrate binding can lead to enzyme inactivation.[10] For example, nitration of Tyr34 in mitochondrial manganese superoxide dismutase (MnSOD) completely inhibits its antioxidant activity, exacerbating oxidative stress.[5][8] Similarly, nitration of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, impairs its catalytic activity and has been implicated in Parkinson's disease models.[14]

  • Gain-of-Function: Less commonly, nitration can confer a new or enhanced, often pathological, function. For instance, nitration of fibrinogen has been shown to increase the rate of fibrin polymerization, potentially contributing to thrombosis in cardiovascular disease.[9]

  • Interference with Cell Signaling: Tyrosine phosphorylation is a cornerstone of cellular signaling. The presence of a nitro group on a tyrosine residue can sterically hinder or electrostatically repel the phosphate group, thereby inhibiting or preventing phosphorylation by tyrosine kinases.[11][15][16] This can disrupt a multitude of signaling pathways controlling cell growth, proliferation, and survival.

  • Promotion of Protein Aggregation: Tyrosine nitration has been strongly linked to the aggregation of proteins associated with neurodegenerative diseases.[2] Nitration of Tyr10 in the amyloid-beta peptide significantly accelerates its aggregation and is found in the core of amyloid plaques in Alzheimer's disease brains.[17][18] Likewise, nitrated α-synuclein has been proposed to be a key factor in its aggregation in Parkinson's disease.[5]

G Nitroxidative_Stress Nitroxidative Stress (↑ •NO, ↑ O₂•⁻) Nitration Protein Tyrosine Nitration Nitroxidative_Stress->Nitration Signaling Kinase Signaling Disrupted (Inhibition of Phosphorylation) Nitration->Signaling Function Altered Protein Function (Loss or Gain) Nitration->Function Aggregation Protein Aggregation (e.g., Amyloid-β, α-Synuclein) Nitration->Aggregation Degradation Altered Protein Turnover Nitration->Degradation Disease Disease Pathogenesis (Neurodegeneration, CVD, etc.) Signaling->Disease Function->Disease Aggregation->Disease Degradation->Disease

Functional consequences of tyrosine nitration.

Table 2: Examples of Proteins Functionally Altered by Tyrosine Nitration

ProteinNitrated Residue(s)Functional ConsequenceDisease Relevance
Manganese Superoxide Dismutase (MnSOD) Tyr34[8]Complete inactivation of enzymatic activity[5][10]Conditions of oxidative stress, neurodegeneration, inflammation
Tyrosine Hydroxylase Not specifiedInactivation of enzymatic activity, loss of dopamine synthesis[14]Parkinson's Disease[14]
Amyloid-beta (Aβ) Tyr10[17][18]Accelerated aggregation and plaque formation[17][18]Alzheimer's Disease[17][18]
α-Synuclein Not specifiedProposed to enhance aggregation and toxicity[5]Parkinson's Disease
Actin Not specifiedDefective cytoskeletal polymerization[11]Sickle Cell Disease[11]
Prostacyclin Synthase Not specifiedInactivation, leading to reduced prostacyclin productionCardiovascular Disease
Fibrinogen Not specifiedGain-of-function: enhanced rate of fibrin polymerization[9]Cardiovascular Disease, Thrombosis
p53 Not specifiedAbolished capacity for DNA binding[19]Cancer

Experimental Protocols

Studying tyrosine nitration requires robust methods for both inducing the modification in vitro and detecting it in complex biological samples. The low abundance of endogenously nitrated proteins makes enrichment a critical step for proteomic analysis.[20][21]

In Vitro Protein Nitration

Protocol 1: Nitration using Peroxynitrite (ONOO⁻)

  • Preparation: Prepare a stock solution of purified protein (e.g., 1 mg/mL) in a suitable buffer such as 100 mM potassium phosphate, pH 7.4. All steps should be performed on ice.

  • Peroxynitrite Stock: Use a commercial, stabilized peroxynitrite solution. Determine its concentration spectrophotometrically immediately before use (ε₃₀₂ nm = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).

  • Nitration Reaction: Add a bolus of peroxynitrite to the protein solution to achieve the desired molar excess (e.g., 1- to 10-fold molar excess of ONOO⁻ over protein). Mix gently by pipetting.

  • Control Reaction: In a parallel sample, add an equivalent volume of "decomposed" peroxynitrite to control for effects of its degradation products (primarily nitrite and nitrate). Decomposed ONOO⁻ can be prepared by leaving the stock solution at room temperature for several hours in a neutral buffer.

  • Incubation: Incubate the reaction on ice for 10-30 minutes.

  • Termination: Remove excess peroxynitrite and buffer-exchange the protein using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Verification: Confirm nitration by Western blot using an anti-3-nitrotyrosine antibody.

Protocol 2: Nitration using Tetranitromethane (TNM) [22][23]

Caution: TNM is toxic and potentially explosive. Handle with extreme care in a chemical fume hood.

  • Preparation: Dissolve the target protein in a buffer such as 10 mM ammonium bicarbonate, pH 7.8.[23]

  • TNM Stock: Prepare a stock solution of TNM in ethanol.

  • Nitration Reaction: Add TNM to the protein solution to a final concentration of approximately 10-fold molar excess over the total number of tyrosine residues.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Termination: Stop the reaction by adding a reducing agent like 2-mercaptoethanol to a final concentration of 50 mM.

  • Cleanup: Remove reagents and byproducts by dialysis or using a desalting column.

Detection and Identification of Nitrated Proteins

Protocol 3: Western Blot for 3-Nitrotyrosine

  • Sample Prep: Separate proteins from cell lysates or nitrated samples by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine (e.g., polyclonal or monoclonal anti-3-NT) diluted in blocking buffer, typically overnight at 4°C.[19][24]

  • Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again as in step 4, then detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Specificity Controls: [25]

    • Blocking Control: Pre-incubate the primary antibody with 10 mM free 3-nitrotyrosine for 1 hour before adding it to the membrane. A specific signal should be significantly reduced or eliminated.

    • Reduction Control: Treat a duplicate membrane or sample with 100 mM sodium dithionite for 30 minutes before blocking to reduce the nitro group to an amino group. This should abolish the antibody signal.[24][25]

Protocol 4: Immunoprecipitation (IP) and Mass Spectrometry

This workflow is essential for identifying nitrated proteins from a complex mixture like a cell lysate.[26][27]

G Lysate Cell/Tissue Lysate IP Immunoprecipitation (IP) with anti-3-NT antibody Lysate->IP Beads Antibody-Protein Complex on Beads IP->Beads Elute Elution of Nitrated Proteins Beads->Elute Digest In-solution or In-gel Tryptic Digestion Elute->Digest Peptides Peptide Mixture (Enriched for 3-NT peptides) Digest->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS Analysis Database Search (+45 Da on Tyr) & Data Analysis LCMS->Analysis ID Identification of Nitrated Proteins & Sites Analysis->ID

Workflow for proteomic identification of nitrated proteins.
  • Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve protein integrity.

  • Immunoprecipitation: Incubate the lysate (1-5 mg total protein) with a specific anti-3-nitrotyrosine antibody overnight at 4°C.[27]

  • Capture: Add Protein A/G magnetic beads or agarose resin and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

  • Protein Digestion: The eluted proteins are then prepared for mass spectrometry. This typically involves reduction, alkylation, and digestion with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification of +45.004 Da on tyrosine residues.[15] The identification of peptides containing this mass shift confirms the presence and location of nitration.

Conclusion

Protein tyrosine nitration is a subtle yet powerful post-translational modification that serves as an indicator of nitroxidative stress. The addition of a single nitro group fundamentally alters the physicochemical nature of the tyrosine residue, triggering a cascade of structural and functional consequences. These changes, which include altered enzyme activity, disrupted signaling, and enhanced protein aggregation, are increasingly recognized as key mechanistic links in the pathology of numerous diseases. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to investigate the role of tyrosine nitration in their specific areas of interest, paving the way for the development of novel diagnostics and therapeutic interventions.

References

3-Nitro-L-tyrosine in Cardiovascular Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 3-Nitro-L-tyrosine (3-NT), a stable biomarker of nitrosative stress, in the context of various cardiovascular disease (CVD) models. Elevated levels of 3-NT are increasingly recognized not merely as a marker of oxidative damage but as an active contributor to the pathophysiology of cardiovascular disorders. This document provides a comprehensive overview of its mechanisms, associated signaling pathways, quantitative data from experimental models, and detailed experimental protocols for its study.

Introduction: The Significance of this compound in Cardiovascular Disease

This compound is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), which is generated from the rapid reaction of nitric oxide (•NO) with superoxide radicals (O₂⁻•)[1][2]. This post-translational modification is not a benign indicator; it actively contributes to cellular dysfunction and has been implicated in a range of cardiovascular pathologies, including atherosclerosis, myocardial ischemia-reperfusion injury, and heart failure[3][4][5]. The presence of 3-NT in plasma and tissues serves as a crucial biomarker for assessing the extent of nitrosative stress and predicting the clinical outcomes of cardiovascular diseases[3].

Quantitative Data Presentation

The following tables summarize quantitative data on this compound levels in various cardiovascular disease contexts, facilitating a clear comparison across different studies and models.

Table 1: this compound Levels in Human Cardiovascular Disease

Disease StateSample Type3-NT Levels in Patients3-NT Levels in ControlsFold Change/SignificanceReference
Coronary Artery Disease (CAD)Plasma Proteins9.1 µmol/mol tyrosine (median)5.2 µmol/mol tyrosine (median)p < 0.001[6]
Atherosclerotic VesselsVascular Tissue46.6 ± 23.3 nmol/mg protein15.8 ± 2.5 nmol/mg proteinp < 0.001[7]
Heart Failure with Preserved Ejection Fraction (HFpEF)PlasmaSignificantly higher than HFrEF and controls-p < 0.05[8]
Fabry Disease (Vasculopathy Model)PlasmaOver sixfold elevated--[9]
Systemic Lupus Erythematosus with high CV riskSerum5.9 ng/mL (median)-Higher in high CV risk group[10]

Table 2: this compound in Experimental Cardiovascular Disease Models

Animal ModelDisease InductionTissue/Sample3-NT MeasurementKey FindingsReference
Rat Thoracic AortaIn vitro incubation with 3-NT (100-250 µM)Aortic EndotheliumTUNEL StainingConcentration-dependent increase in DNA damage[11][12]
Mouse HeartIschemia-Reperfusion InjuryMyocardiumWestern BlotIncreased tyrosine nitration in I/R hearts[4]
α-galactosidase A Knockout Mice (Fabry Disease Model)Genetic ModificationPlasma and AortaMass SpectrometryIncreased free plasma and protein-bound aortic 3-NT levels[9]
Diabetic Cardiomyopathy Rat ModelStreptozotocin InjectionMyocardial TissueImmunohistochemistryIncreased 3-NT expression correlated with cardiomyocyte apoptosis[13]

Core Signaling Pathways and Mechanisms

This compound is implicated in several critical signaling pathways that contribute to cardiovascular pathology. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Formation of this compound and Induction of Nitrosative Stress

Nitrosative stress, characterized by the excessive production of RNS, is a key driver of 3-NT formation. The primary pathway involves the reaction of nitric oxide with superoxide to form peroxynitrite, a potent oxidizing and nitrating agent.

O2 Superoxide (O₂⁻•) ONOO Peroxynitrite (ONOO⁻) O2->ONOO Reacts with NO Nitric Oxide (•NO) NO->ONOO ThreeNT This compound ONOO->ThreeNT Nitrates Tyr Tyrosine Residue Tyr->ThreeNT Protein Protein Dysfunction ThreeNT->Protein

Formation of this compound.
eNOS Uncoupling and Endothelial Dysfunction

A critical mechanism by which 3-NT contributes to cardiovascular disease is through the uncoupling of endothelial nitric oxide synthase (eNOS). Under normal conditions, eNOS produces vasoprotective nitric oxide. However, in the presence of oxidative stress, eNOS can become "uncoupled" and produce superoxide instead of NO, leading to a vicious cycle of peroxynitrite formation and endothelial dysfunction. 3-NT can directly contribute to this by impairing the function of key proteins involved in maintaining eNOS coupling.

cluster_0 Normal eNOS Function cluster_1 eNOS Uncoupling by 3-NT L_Arg L-Arginine eNOS_coupled Coupled eNOS L_Arg->eNOS_coupled NO_out Nitric Oxide (•NO) eNOS_coupled->NO_out Vasodilation Vasodilation NO_out->Vasodilation ThreeNT_source This compound eNOS_uncoupled Uncoupled eNOS ThreeNT_source->eNOS_uncoupled Induces O2_out Superoxide (O₂⁻•) eNOS_uncoupled->O2_out Endo_dys Endothelial Dysfunction O2_out->Endo_dys

eNOS Uncoupling by this compound.
Activation of Pro-inflammatory Signaling: The NF-κB Pathway

This compound can activate the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). One proposed mechanism involves the nitration of IκBα, the inhibitory protein of NF-κB. This modification can lead to the dissociation of IκBα from NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, contributing to the chronic inflammation seen in atherosclerosis[3][14][15].

ThreeNT_nfkb This compound IkBa IκBα ThreeNT_nfkb->IkBa Nitrates NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive Inhibits NFkB_active NF-κB (active) IkBa->NFkB_active Dissociates from Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Activates

NF-κB Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in cardiovascular disease models.

Induction of Cardiovascular Disease Models

ApoE-/- mice are a widely used model for studying atherosclerosis as they spontaneously develop hypercholesterolemia and atherosclerotic lesions[10][16].

  • Animals: Male ApoE-/- mice, typically 6-8 weeks old.

  • Diet: To accelerate atherosclerosis, mice are often fed a high-fat "Western-type" diet containing 21% fat and 0.15% cholesterol for a period of 8-16 weeks[17][18].

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Endpoint Analysis: After the dietary intervention, mice are euthanized, and the aorta and heart are harvested for analysis of atherosclerotic plaque formation (e.g., by Oil Red O staining) and 3-NT levels.

The Langendorff-perfused isolated heart model is a classic ex vivo method to study the direct effects of ischemia and reperfusion on the heart, independent of systemic influences[4][9][11][12].

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with sodium pentobarbital, 50 mg/kg, i.p.). Heparin (500 IU/kg) is administered to prevent coagulation.

  • Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).

  • Ischemia Induction: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes)[19].

  • Reperfusion: Perfusion is then restored for a specific duration (e.g., 60-120 minutes) to mimic reperfusion[19].

  • Functional Assessment: Cardiac function (e.g., left ventricular developed pressure, heart rate) can be monitored throughout the experiment using a balloon inserted into the left ventricle.

  • Tissue Collection: At the end of reperfusion, the heart is collected for infarct size measurement (e.g., with TTC staining) and biochemical analyses, including 3-NT quantification.

Quantification and Detection of this compound

ELISA is a common and relatively high-throughput method for quantifying 3-NT in biological fluids[1][2][6][20][21].

  • Principle: A competitive ELISA format is typically used.

  • Protocol Outline:

    • Coating: Microtiter plates are pre-coated with a nitrated protein (e.g., nitrated BSA).

    • Sample/Standard Incubation: Plasma samples (appropriately diluted) or 3-NT standards are added to the wells, followed by the addition of a primary antibody specific for 3-NT. The free 3-NT in the sample/standard competes with the coated nitrated protein for binding to the antibody.

    • Washing: The plate is washed to remove unbound components.

    • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added.

    • Washing: The plate is washed again.

    • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of primary antibody bound to the plate.

    • Stopping the Reaction: The reaction is stopped with an acid solution.

    • Measurement: The absorbance is read on a microplate reader (e.g., at 450 nm). The concentration of 3-NT in the samples is determined by comparing their absorbance to the standard curve.

HPLC provides a more quantitative and specific measurement of 3-NT[13][22][23][24][25].

  • Sample Preparation:

    • Tissue samples are homogenized in a suitable buffer.

    • Proteins are precipitated (e.g., with trichloroacetic acid).

    • The protein pellet is washed and then subjected to acid or enzymatic hydrolysis to release the amino acids.

    • The hydrolysate is filtered before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and an acidic aqueous buffer (e.g., phosphoric acid) is often used[22][24].

    • Flow Rate: Typically around 1 mL/min.

  • Detection:

    • UV Detection: 3-NT can be detected by its absorbance at specific wavelengths (e.g., 274 nm and 365 nm).

    • Electrochemical Detection (ECD): Provides higher sensitivity and specificity.

    • Tandem Mass Spectrometry (MS/MS): Offers the highest specificity and is considered the gold standard for 3-NT quantification[23].

IHC allows for the visualization and localization of nitrated proteins within the tissue architecture[7][26][27][28][29].

  • Tissue Preparation:

    • Hearts are fixed in formalin and embedded in paraffin.

    • Tissue sections (e.g., 5 µm) are cut and mounted on slides.

  • Staining Protocol:

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

    • Antigen Retrieval: Heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0) is often required.

    • Blocking: Non-specific binding is blocked with a suitable blocking solution (e.g., normal goat serum).

    • Primary Antibody Incubation: Slides are incubated with a primary antibody against 3-NT (e.g., rabbit polyclonal) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, slides are incubated with a biotinylated secondary antibody.

    • Detection: An avidin-biotin-peroxidase complex (ABC) reagent is applied, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Counterstaining: Nuclei are counterstained with hematoxylin.

    • Dehydration and Mounting: Slides are dehydrated and mounted with a coverslip.

  • Analysis: The intensity and distribution of the brown staining are observed under a microscope to assess the extent of protein nitration.

Western blotting can be used to identify specific proteins that are nitrated[30][31][32][33].

  • Protein Extraction and Quantification: Proteins are extracted from tissues or cells using a lysis buffer, and the protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against 3-NT.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The molecular weights of the nitrated proteins can be determined by comparison to a molecular weight marker.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the role of this compound in a cardiovascular disease model.

Model Cardiovascular Disease Model Induction (e.g., ApoE-/- mice on Western Diet or Rat I/R) Sample Sample Collection (Plasma, Heart, Aorta) Model->Sample Quantify Quantification of 3-NT (ELISA, HPLC-MS/MS) Sample->Quantify Localize Localization of Nitrated Proteins (Immunohistochemistry) Sample->Localize Identify Identification of Nitrated Proteins (Western Blot, Proteomics) Sample->Identify Pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt, NF-κB) Sample->Pathway Data Data Analysis and Interpretation Quantify->Data Localize->Data Identify->Data Pathway->Data Conclusion Conclusion on the Role of 3-NT Data->Conclusion

Experimental Workflow for 3-NT Research.

Conclusion

This compound is a critical player in the pathogenesis of cardiovascular diseases, acting as both a biomarker and a mediator of cellular damage and dysfunction. Its role in promoting endothelial dysfunction, inflammation, and apoptosis underscores its importance as a therapeutic target. The experimental models and protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of 3-NT in cardiovascular disease and to evaluate novel therapeutic strategies aimed at mitigating nitrosative stress. A thorough understanding of the methodologies for inducing relevant disease models and accurately quantifying 3-NT is paramount for advancing our knowledge in this field and ultimately developing effective treatments for cardiovascular diseases.

References

An In-depth Technical Guide to 3-Nitro-L-tyrosine in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitro-L-tyrosine (3-NT) is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS). Its presence in biological systems is indicative of nitrosative stress, a key component in the pathogenesis of numerous inflammatory diseases. Elevated levels of 3-NT are associated with conditions such as rheumatoid arthritis, inflammatory bowel disease, and various neuroinflammatory disorders. This modification can alter protein structure and function, leading to cellular dysfunction and perpetuation of the inflammatory cascade. Consequently, the detection and quantification of 3-NT serve as a crucial tool for understanding disease mechanisms and for the development of novel therapeutic interventions targeting nitrosative stress. This guide provides a comprehensive overview of the formation, biological implications, and analytical methodologies related to 3-NT in the context of inflammatory conditions.

Formation of this compound

The formation of this compound is a post-translational modification that occurs under conditions of oxidative and nitrosative stress.[1] The primary pathway involves the reaction of tyrosine residues with potent nitrating agents, most notably peroxynitrite (ONOO⁻).[2]

Peroxynitrite-Mediated Nitration: Peroxynitrite is a short-lived, powerful oxidant formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[2] During inflammation, activated immune cells such as macrophages produce large amounts of both •NO and O₂•⁻, creating a favorable environment for peroxynitrite formation.[3] Peroxynitrite can then directly nitrate the ortho position of the phenolic ring of tyrosine, yielding this compound.

Other Formation Pathways: While peroxynitrite is the major contributor, other pathways can also lead to tyrosine nitration. One such mechanism involves the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. In the presence of hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻), MPO can catalyze the formation of nitrating species.

G cluster_reactants Inflammatory Milieu NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Reaction O2 Superoxide (O₂•⁻) O2->ONOO Tyr L-Tyrosine NT This compound Tyr->NT MPO Myeloperoxidase (MPO) MPO->NT Catalysis H2O2 H₂O₂ H2O2->MPO NO2 Nitrite (NO₂⁻) NO2->MPO ONOO->NT Nitration

Caption: Major pathways of this compound formation.

Biological Effects and Role in Inflammatory Signaling

The addition of a nitro group to tyrosine residues can have profound biological consequences by altering the structure and function of proteins.[4] This can disrupt critical cellular processes and contribute to the pathology of inflammatory diseases.

  • Altered Protein Function: Tyrosine phosphorylation is a key mechanism in many signal transduction pathways. The nitration of tyrosine residues can inhibit or block phosphorylation, thereby disrupting signaling cascades involved in cell growth, differentiation, and apoptosis. Furthermore, nitration can lead to conformational changes in proteins, affecting their enzymatic activity or interactions with other molecules.

  • Cytoskeletal Disruption: Key cytoskeletal proteins, such as actin and tubulin, are targets for nitration.[5] Modification of these proteins can impair their polymerization and lead to a breakdown of the cellular architecture, compromising cell motility, division, and integrity.[5]

  • Immunogenicity: Nitrated self-proteins can be recognized by the immune system as "neo-antigens."[6] This can trigger an autoimmune response, leading to the production of autoantibodies and the perpetuation of chronic inflammation, a phenomenon observed in conditions like rheumatoid arthritis.[6]

G cluster_effects Biological Consequences cluster_outcomes Pathophysiological Outcomes NT Tyrosine Nitration (this compound formation) Protein_Function Altered Protein Function NT->Protein_Function Cytoskeleton Cytoskeletal Disruption NT->Cytoskeleton Immune_Response Neo-antigen Formation NT->Immune_Response Signaling Disrupted Signaling (e.g., inhibited phosphorylation) Protein_Function->Signaling Cell_Dysfunction Impaired Cellular Integrity & Motility Cytoskeleton->Cell_Dysfunction Autoimmunity Autoimmune Response Immune_Response->Autoimmunity

Caption: Biological consequences of tyrosine nitration.

Quantitative Data of this compound in Inflammatory Conditions

The concentration of 3-NT is often elevated in biological fluids and tissues of patients with inflammatory diseases. The following table summarizes representative quantitative data from various studies. It is important to note that values can vary significantly based on the analytical method used, the specific patient cohort, and the sample type.

Inflammatory ConditionBiological SamplePatient Group3-NT ConcentrationControl Group3-NT ConcentrationAnalytical MethodReference
Rheumatoid Arthritis PlasmaRA Patients (n=168)43 ± 29 ng/mL--Not Specified[4]
Synovial FluidRA & OA PatientsHigher prevalence of anti-3-NT antibodies than in seraHealthy VolunteersLower prevalenceELISA[6]
Inflammatory Bowel Disease PlasmaCeliac Disease Patients1.27 ± 1.03 µMHealthy ControlsUndetectableSandwich ELISA[7]
Colonic MucosaActive IBDSignificantly elevated immunoreactivityHealthy ControlsLow immunoreactivityImmunohistochemistry[8]
Neuroinflammation (Alzheimer's Disease) Cerebrospinal FluidAD Patients>6-fold increase vs. controlsAge-matched ControlsLower levelsNot Specified[9]
Brain Tissue (Hippocampus)Mild Cognitive ImpairmentHigher protein nitrationHealthy ControlsLower protein nitrationSlot Blot/Immunohistochemistry[10]
Cardiovascular Inflammation PlasmaCoronary Artery Bypass Grafting (Post-op)2.167 ± 0.177 nMPre-operative1.494 ± 0.107 nMLC-MS/MS[11]
Systemic Inflammation (Zymosan-induced) Plasma ProteinZymosan-treated Rats~13 residues per 10⁶ TyrUntreated Rats~0-1 residues per 10⁶ TyrHPLC-ECD/UV[12]

Experimental Protocols for Detection and Quantification

A variety of methods are available for the detection and quantification of 3-NT, each with its own advantages and limitations.[1][2] Chromatographic methods coupled with mass spectrometry are generally considered the most sensitive and specific.[1]

Immunological Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput method for quantifying 3-NT in various biological samples.

    • Principle: Competitive ELISA or sandwich ELISA formats are used. In a competitive ELISA, 3-NT in the sample competes with a labeled 3-NT for binding to a limited number of anti-3-NT antibody sites. In a sandwich ELISA, a capture antibody binds to 3-NT in the sample, which is then detected by a second, labeled antibody.[7][13][14]

    • General Protocol (Competitive ELISA):

      • A microplate is pre-coated with 3-NT.[15]

      • Standards and samples are added to the wells, followed by a biotin-conjugated antibody specific to 3-NT.[15]

      • During incubation, the antibody binds to either the 3-NT in the sample or the 3-NT coated on the plate.

      • The plate is washed to remove unbound antibody and sample components.

      • Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated antibody.[14]

      • After another wash step, a TMB substrate solution is added. The HRP catalyzes a color change, with the intensity being inversely proportional to the amount of 3-NT in the sample.[13]

      • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration is determined by comparison to a standard curve.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the quantification of 3-NT.[11]

  • Principle: LC separates 3-NT from other components in the sample matrix. The separated 3-NT is then ionized and detected by a tandem mass spectrometer, which provides a high degree of specificity and sensitivity based on the mass-to-charge ratio of the parent ion and its fragments.[16][17]

  • General Protocol:

    • Sample Preparation: Plasma samples are mixed with an internal standard (e.g., ¹³C₆-labeled 3-NT).[18] Proteins are precipitated using a reagent like acetone and removed by centrifugation.[18] A one-step solid-phase extraction can be used to enrich the analyte.[11] It is crucial to avoid acidic conditions and high temperatures during sample preparation to prevent the artificial formation of 3-NT.[19][20]

    • LC Separation: The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., Kinetex PFP).[11] A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is used to separate 3-NT.

    • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. 3-NT is ionized (typically by electrospray ionization) and specific parent-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

    • Quantification: The concentration of 3-NT in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.[18] The limit of detection can be in the low nanomolar to picomolar range.[11][17]

G Sample Biological Sample (Plasma, Tissue, etc.) Prep Sample Preparation (Protein Precipitation, SPE) + Internal Standard Sample->Prep LC Liquid Chromatography (Separation) Prep->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Caption: General workflow for this compound quantification by LC-MS/MS.

Conclusion

This compound is a valuable biomarker for nitrosative stress in a wide range of inflammatory conditions. Its formation through the nitration of tyrosine residues can lead to significant alterations in protein function, contributing to the cellular damage and immune dysregulation characteristic of these diseases. The accurate quantification of 3-NT in clinical and research settings is essential for diagnosing and monitoring disease activity, as well as for evaluating the efficacy of therapeutic agents aimed at mitigating nitrosative stress. While various analytical methods are available, LC-MS/MS offers the highest sensitivity and specificity, though careful sample handling is required to prevent artifactual formation. Further research into the specific proteins targeted for nitration and the functional consequences thereof will continue to illuminate the role of 3-NT in inflammatory pathogenesis and aid in the development of targeted therapies.

References

Methodological & Application

Application Note: Quantification of 3-Nitro-L-tyrosine in Biological Matrices by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the nitration of tyrosine residues in proteins by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂)[1][2]. Elevated levels of 3-NT in biological fluids and tissues have been associated with the pathogenesis of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer[3][4][5]. Accurate and sensitive quantification of 3-NT is crucial for understanding its role in disease mechanisms and for the development of novel therapeutic strategies. Mass spectrometry, coupled with chromatographic separation, offers high specificity and sensitivity for the determination of 3-NT in complex biological matrices[6][7]. This application note provides detailed protocols for the quantification of 3-NT using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of quantitative data, and visual representations of the underlying biochemical pathway and analytical workflow.

Signaling Pathway of this compound Formation

The formation of this compound is a result of post-translational modification of tyrosine residues by reactive nitrogen species. This process is intricately linked to conditions of oxidative and nitrosative stress.

Figure 1: Formation Pathway of this compound cluster_RNS Reactive Nitrogen Species (RNS) Generation cluster_Nitration Tyrosine Nitration NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO reacts with O2 Superoxide (O₂⁻•) O2->ONOO H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase H2O2->MPO NO2_ion Nitrite (NO₂⁻) NO2_ion->MPO NO2_rad Nitrogen Dioxide (•NO₂) MPO->NO2_rad catalyzes formation of ONOO->NO2_rad can form NT This compound NO2_rad->NT Tyr L-Tyrosine Residue Tyr_rad Tyrosyl Radical (Tyr•) Tyr->Tyr_rad Oxidation by RNS Tyr_rad->NT reacts with •NO₂

Caption: Formation of this compound via RNS.

Quantitative Data Summary

The following table summarizes quantitative data for this compound levels in human plasma and urine, as determined by mass spectrometry-based methods.

Biological MatrixAnalytical MethodConcentration Range (Healthy Controls)Limit of Quantification (LOQ)Reference
Human PlasmaLC-MS/MS0.79 - 6.8 nM1.4 nM[4]
Human PlasmaLC-MS/MSNot specified0.100 ng/mL (0.442 nM)[8][9]
Human PlasmaGC-MS/MS1.149 ± 0.73 nM0.3 nM[4]
Human PlasmaGC-MS4.46 ± 4.49 nMNot specified[4]
Human UrineLC-MS/MS1.4 ± 0.4 µmol/mol creatinineNot specified[10]
Human UrineGC-MS/MS~1.9 nM125 pM[11]

Experimental Protocols

Protocol 1: Quantification of Free this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the simultaneous analysis of halogenated tyrosines and 3-NT without a solid-phase extraction step[8][9].

1. Materials and Reagents:

  • This compound (3-NT) standard

  • This compound-¹³C₆ (3-NT-¹³C₆) internal standard

  • Methanol (LC-MS grade)

  • Acetone (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Preparation of Standards and Samples:

  • Calibration Standards: Prepare a stock solution of 3-NT in ultrapure water. Serially dilute the stock solution to prepare calibration standards at concentrations ranging from 0.1 to 3.0 ng/mL[8].

  • Internal Standard Solution: Prepare a solution of 3-NT-¹³C₆ in methanol at a concentration of 12.5 ng/mL[8].

  • Sample Preparation:

    • To 100 µL of plasma sample or calibration standard, add 10 µL of the internal standard solution[8].

    • Add 10 µL of 0.2% TFA in water and vortex for 1 minute at room temperature[8].

    • Add 200 µL of acetone for protein precipitation and extraction. Vortex for 10 minutes at room temperature[8].

    • Centrifuge the samples at 12,500 RPM for 5 minutes at 4°C[8].

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-NT: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 227.1 -> 181.1).

      • 3-NT-¹³C₆: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 233.1 -> 187.1).

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 3-NT to 3-NT-¹³C₆ against the concentration of the calibration standards.

  • Determine the concentration of 3-NT in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of this compound in Human Urine by GC-MS/MS

This protocol is based on a gas chromatography-tandem mass spectrometry method for the analysis of soluble 3-NT[11][12]. This method requires derivatization to increase the volatility of the analyte.

1. Materials and Reagents:

  • This compound (3-NT) standard

  • d₃-3-Nitro-L-tyrosine (d₃-3-NT) internal standard

  • Pentafluoropropionic anhydride (PFPA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Propanol/HCl

  • Ethyl acetate

  • Toluene

2. Sample Preparation and Derivatization:

  • To a urine sample, add the d₃-3-NT internal standard.

  • Perform a solid-phase extraction (SPE) to partially purify the sample.

  • Evaporate the eluate to dryness.

  • Esterification: Add propanol/HCl and heat to form the n-propyl ester. Evaporate to dryness.

  • Acylation: Add PFPA in ethyl acetate and heat. Evaporate to dryness.

  • Silylation: Add BSTFA and heat to form the trimethylsilyl ether derivative.

  • Reconstitute the final derivative in a suitable solvent for GC-MS/MS analysis.

3. GC-MS/MS Parameters:

  • Gas Chromatography:

    • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to separate the derivatized 3-NT from other matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Negative Chemical Ionization (NCI) or Electron Ionization (EI).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized 3-NT and d₃-3-NT.

4. Data Analysis:

  • Similar to the LC-MS/MS protocol, construct a calibration curve using the peak area ratios of the derivatized 3-NT to the derivatized d₃-3-NT and determine the concentration in the urine samples.

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for 3-NT quantification and the logical relationship of the key analytical steps.

Figure 2: Experimental Workflow for 3-NT Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., ¹³C₆-3-NT) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Prepare Deriv Derivatization (for GC-MS) Prepare->Deriv for GC-MS LCMS LC-MS/MS Analysis Prepare->LCMS for LC-MS GCMS GC-MS/MS Analysis Deriv->GCMS Data Data Acquisition (MRM/SRM) LCMS->Data GCMS->Data Analysis Data Analysis (Quantification) Data->Analysis Result Result (3-NT Concentration) Analysis->Result

Caption: General workflow for 3-NT quantification.

Figure 3: Logical Steps in Mass Spectrometric Analysis cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_MS2 Collision Cell (Q2) cluster_MS3 Mass Spectrometer (Q3) cluster_Data Data System Separation Analyte Separation Ionization Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Detection Fragmentation->Product Quant Quantification Product->Quant

Caption: Logical steps in tandem mass spectrometry.

Conclusion

The quantification of this compound by mass spectrometry, particularly LC-MS/MS, provides a robust and sensitive method for studying nitrosative stress in various biological contexts. The use of stable isotope-labeled internal standards is critical for achieving accurate and precise results[2]. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists in drug development and clinical research, enabling the reliable measurement of this important biomarker. Further optimization of these methods may be required depending on the specific biological matrix and instrumentation used.

References

Detecting Nitrosative Stress: Application Notes and Protocols for HPLC Analysis of 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 3-Nitro-L-tyrosine (3-NT), a key biomarker for nitrosative stress, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for various biological matrices and are intended to guide researchers in establishing robust and sensitive detection assays.

Introduction

This compound is a stable product formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite.[1] Its presence and concentration in biological samples are indicative of oxidative and nitrosative stress, which are implicated in a wide range of pathological conditions including cardiovascular diseases, neurodegenerative disorders, and inflammation.[2][3] Accurate and reliable quantification of 3-NT is therefore crucial for both basic research and clinical diagnostics. HPLC-based methods offer a powerful tool for this purpose, providing high sensitivity and specificity.[4][5]

Signaling Pathway and Biomarker Formation

The formation of this compound is a downstream consequence of increased nitric oxide (NO) production and its subsequent reaction with superoxide radicals. This signaling cascade, often associated with inflammatory responses, leads to the generation of peroxynitrite, a potent nitrating agent.

cluster_0 Cellular Environment NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO Produces Arginine L-Arginine Arginine->NOS Substrate ONOO Peroxynitrite (ONOO-) NO->ONOO Superoxide Superoxide (O2-) Superoxide->ONOO Reacts with NO Nitroprotein Nitrated Protein (with 3-Nitrotyrosine) ONOO->Nitroprotein Nitrates Tyrosine Protein Protein (with Tyrosine) Protein->Nitroprotein

Caption: Formation of this compound via the Nitric Oxide pathway.

Comparative Summary of HPLC Methods

Several HPLC methods have been developed for the detection of this compound, each with its own advantages in terms of sensitivity, selectivity, and accessibility. The choice of method often depends on the biological matrix, the expected concentration of 3-NT, and the available instrumentation.

MethodColumnMobile PhaseDetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV C180.5% Acetic Acid:Methanol:Water (15:15:70)UV at 356 nmµg/L rangeµg/L range[2][6]
RP-HPLC-UV C18Methanol:0.1% Phosphoric Acid (60:40)UV at 210 nm1 ng/mLNot Specified[3][7]
HPLC-ECD C181% Methanol in 10 mM Phosphoric Acid (pH 2.56) with a gradient to 50% MethanolElectrochemical~20 fmol on-columnNot Specified[5][8]
HPLC-ECD (modified) Reverse-phaseNot SpecifiedElectrochemical (-800 mV reduction, +250 mV oxidation)< 10 fmolNot Specified[9]
LC-MS/MS Not SpecifiedNot SpecifiedMass Spectrometry0.030 ng/mL0.100 ng/mL[10][11]
HPLC-UV (with derivatization) C18 (3.9 mm x 300 mm)Gradient elutionUV at 254 nm5-15 nmol/LNot Specified[12]

Experimental Protocols

Protocol 1: HPLC-UV Method for Biological Fluids

This protocol is adapted from a method developed for the analysis of 3-NT in various biological matrices, including serum, whole blood, and urine.[2][6]

1. Sample Preparation:

  • For serum or plasma: Precipitate proteins by adding an equal volume of acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • For urine: Centrifuge at 2,000 x g for 10 minutes to remove particulate matter. Dilute the supernatant with the mobile phase as needed.

  • For cell culture medium: Centrifuge to remove cells and debris. The supernatant can be directly injected or diluted if necessary.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: 0.5% Acetic Acid:Methanol:Water (15:15:70, v/v/v).[2][6]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Column Temperature: 25 °C.[2][6]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 356 nm.[2][6]

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase, ranging from the expected sample concentrations.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: High-Sensitivity HPLC-ECD Method

This protocol is based on a highly sensitive method employing electrochemical detection, suitable for samples with very low concentrations of 3-NT.[8]

1. Sample Preparation (for protein-bound 3-NT):

  • Protein Precipitation: Suspend the protein sample in 0.1 M sodium acetate buffer (pH 7.2) and precipitate with acetonitrile. Wash the pellet with the buffer and acetonitrile.[8]

  • Enzymatic Hydrolysis: Resuspend the protein pellet and perform enzymatic hydrolysis to release the amino acids.

  • Derivatization and Extraction: The method involves acetylation, solvent extraction, O-deacetylation, and dithionite reduction to produce N-acetyl-3-aminotyrosine, which is electrochemically active.[8]

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Alltech Associates 5 µm C18 Alltima, 4.6 mm x 25 cm).[8]

  • Mobile Phase: A gradient elution is used.[8]

    • Solvent A: 1% methanol in 10 mM phosphoric acid, pH 2.56.

    • Solvent B: 50% methanol in 10 mM phosphoric acid.

    • Gradient: 0-14 min 100% A; 14-20 min linear ramp to 100% B; 20-35 min 100% B; 35-38 min linear ramp to 100% A.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: Electrochemical detector. The potential required for maximal response for 3-NT is +0.88 V.[8]

Protocol 3: LC-MS/MS Method for High Specificity

For the most specific and sensitive quantification, particularly in complex matrices, LC-MS/MS is the method of choice.[10][11]

1. Sample Preparation:

  • Protein precipitation from plasma is typically performed using an organic solvent.

  • The use of isotopically labeled internal standards (e.g., this compound-13C6) is highly recommended for accurate quantification.[10]

2. LC-MS/MS Conditions:

  • The specific column, mobile phase, and gradient will depend on the instrument and should be optimized accordingly.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Workflow

A typical workflow for the analysis of this compound in biological samples involves several key steps, from sample collection to data analysis.

SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleCollection->SamplePrep HPLC HPLC Separation (Reverse-Phase C18) SamplePrep->HPLC Detection Detection (UV, ECD, or MS/MS) HPLC->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis

Caption: General experimental workflow for HPLC-based 3-NT analysis.

Logical Relationship for Method Selection

The selection of an appropriate HPLC method for this compound analysis depends on several factors, primarily the required sensitivity and the complexity of the sample matrix.

node_rect node_rect Start High 3-NT Concentration Expected? HighConc Simple Matrix? Start->HighConc Yes LowConc Highest Sensitivity Required? Start->LowConc No HighConc->node_rect Yes HPLC-UV HighConc->node_rect No HPLC-UV with Sample Cleanup LowConc->node_rect Yes LC-MS/MS LowConc->node_rect No HPLC-ECD

Caption: Decision tree for selecting a suitable 3-NT detection method.

Conclusion

The HPLC methods described provide robust and reliable means for the quantification of this compound in a variety of biological samples. The choice of the specific protocol should be guided by the research question, the nature of the samples, and the available instrumentation. Proper method validation is essential to ensure accurate and reproducible results. These application notes and protocols serve as a comprehensive guide for researchers and professionals in the field of drug development and biomedical research to accurately assess the role of nitrosative stress in health and disease.

References

Application Notes and Protocols for the Immunological Detection of 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite and nitrogen dioxide.[1][2] Elevated levels of 3-NT in biological samples are associated with a range of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.[2][3] The immunological detection of 3-NT provides a powerful tool for researchers and drug development professionals to investigate the role of nitrosative stress in disease pathogenesis and to assess the efficacy of therapeutic interventions.

These application notes provide detailed protocols for the most common immunological methods for detecting 3-NT: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry (IHC).

Formation of this compound

The formation of 3-NT is a key indicator of RNS-mediated damage. The primary pathway involves the reaction of nitric oxide (NO•) with superoxide (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then directly nitrate tyrosine residues on proteins.

G cluster_0 Cellular Environment NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO NT This compound (in Protein) ONOO->NT Nitration Tyr Tyrosine Residue (in Protein) Tyr->NT

Caption: Formation of this compound.

Comparison of Immunological Detection Methods

The choice of method for detecting 3-NT depends on the research question, sample type, and desired output (quantitative vs. qualitative/semi-quantitative).

FeatureELISAWestern BlotImmunohistochemistry (IHC)
Principle Quantitative measurement of 3-NT in solution using a plate-based assay.Semi-quantitative detection of nitrated proteins separated by molecular weight.Qualitative/Semi-quantitative visualization of 3-NT within tissue architecture.
Sample Type Plasma, serum, urine, cell culture supernatants, cell/tissue lysates.[1][4]Cell/tissue lysates.Fixed (paraffin-embedded or frozen) tissue sections.
Output Concentration (e.g., ng/mL).Relative abundance and molecular weight of nitrated proteins.Localization and distribution of nitrated proteins in tissues.
Throughput High (96-well plates).Low to medium.Low to medium.
Pros Highly sensitive and quantitative.[5] High-throughput.Provides information on the size of nitrated proteins.Provides spatial information about protein nitration.
Cons Does not identify specific nitrated proteins.Semi-quantitative. Lower throughput.Not truly quantitative. Prone to artifacts.

Quantitative Data Summary for Commercial ELISA Kits

A variety of commercial ELISA kits are available for the quantification of 3-NT. The following table summarizes the key performance characteristics of several representative kits.

Kit (Example)Assay TypeSample Type(s)Sensitivity (LOD)Assay Range
Competitive ELISA Kit 1 CompetitiveSerum, Plasma, Urine, Cell Lysates50 nM62.5 - 8000 nM
Sandwich ELISA Kit 1 SandwichCell and Tissue Lysates40.3 ng/mL78.13-5000 pg/mL
Competitive ELISA Kit 2 CompetitivePlasma, Serum, Urine0.94 ng/mL1.56 - 100 ng/mL
Extracellular 3-NT Kit CompetitiveSerum, Plasma, Urine41 ng/mL125 - 8000 pg/mL

Note: This is an exemplary table. Researchers should always consult the manufacturer's datasheet for the most accurate and up-to-date information.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a general guideline for a competitive ELISA, a common format for 3-NT detection.

G start Start prep_samples Prepare Samples and Standards start->prep_samples add_samples Add Samples/Standards to Pre-coated Plate prep_samples->add_samples add_antibody Add Biotinylated Detection Antibody add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash incubate1->wash1 add_hrp Add HRP-Streptavidin wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash incubate2->wash2 add_tmb Add TMB Substrate wash2->add_tmb incubate3 Incubate in Dark add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end

Caption: General workflow for a competitive ELISA.

a. Sample Preparation

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1,000 x g for 15 minutes. Aliquot the serum and store at -80°C.[6] Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[6] Aliquot the plasma and store at -80°C.

  • Urine: Collect urine and centrifuge at 10,000 x g for 5 minutes to remove particulate matter. Aliquot the supernatant and store at -80°C.[6]

  • Cell Lysates: Wash cells with cold PBS. Lyse cells in a suitable lysis buffer containing protease inhibitors. Centrifuge at 14,000 x g for 5 minutes to pellet cellular debris.[6] Collect the supernatant.

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer. Centrifuge to clarify the lysate and collect the supernatant.[7]

b. ELISA Protocol

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.

  • Add Samples and Standards: Add 50 µL of each standard and sample to the appropriate wells of the 3-NT pre-coated microplate.

  • Add Detection Antibody: Add 50 µL of diluted biotinylated anti-3-NT antibody to each well.

  • Incubate: Cover the plate and incubate for 1-2 hours at room temperature.

  • Wash: Aspirate the contents of the wells and wash each well 3-4 times with 1X Wash Buffer.

  • Add HRP-Streptavidin: Add 100 µL of diluted HRP-Streptavidin conjugate to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.

  • Wash: Repeat the wash step as in step 5.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well.

  • Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of 3-NT in the samples.

Western Blotting

This protocol provides a method for the semi-quantitative detection of nitrated proteins in biological samples.

G start Start sample_prep Sample Preparation (Lysis and Protein Quantification) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-3-Nitrotyrosine) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging and Analysis detection->imaging end End imaging->end

Caption: Workflow for this compound Western Blotting.

a. Sample Preparation

Prepare cell or tissue lysates as described in the ELISA sample preparation section. Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

b. Western Blot Protocol

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Perform densitometric analysis of the bands to semi-quantify the relative levels of nitrated proteins. Normalize to a loading control such as β-actin or GAPDH.

  • Limit of Detection: The limit of detection for 3-nitrotyrosine by Western blot is typically in the low picomole range.[9]

Immunohistochemistry (IHC)

This protocol is for the detection of 3-NT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

G start Start deparaffinization Deparaffinization and Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (anti-3-Nitrotyrosine) blocking_nonspecific->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-Polymer) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chromogen Detection (DAB) wash2->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration and Mounting counterstain->dehydration_mounting imaging Microscopic Analysis dehydration_mounting->imaging end End imaging->end

Caption: Immunohistochemistry workflow for FFPE tissues.

a. Tissue Preparation

  • Fixation: Fix fresh tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections and mount them on positively charged slides.

b. IHC Protocol

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.[10] Allow slides to cool to room temperature.

  • Endogenous Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).

  • Blocking: Block non-specific binding by incubating slides with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the slides with a primary anti-3-nitrotyrosine antibody diluted in blocking buffer (e.g., 1:100 to 1:1000) overnight at 4°C in a humidified chamber.[7][8]

  • Washing: Wash slides three times with wash buffer.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash slides three times with wash buffer.

  • Chromogen Detection: Incubate slides with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a light microscope to assess the localization and intensity of 3-NT staining.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal (All Methods) Inactive antibodyUse a new aliquot of antibody; ensure proper storage.
Low abundance of 3-NTConcentrate the sample; use a more sensitive detection method.
Insufficient incubation timesIncrease incubation times for primary and/or secondary antibodies.
High Background (All Methods) Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Insufficient blockingIncrease blocking time or try a different blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific Bands (Western Blot) Antibody cross-reactivityUse a more specific monoclonal antibody. Perform BLAST analysis of the immunogen sequence to predict cross-reactivity.
Protein aggregationEnsure complete denaturation of the sample.
Artifactual Staining (IHC) Endogenous peroxidase/biotin activityPerform appropriate blocking steps (H₂O₂ for peroxidase, avidin/biotin block for biotin).
Antigen retrieval too harshOptimize antigen retrieval time and temperature.
Antibody Cross-Reactivity The antibody recognizes other modified amino acids or similar epitopes.Choose a highly specific monoclonal antibody. Validate antibody specificity using dot blots with various modified proteins. Include negative controls where samples are treated with a reducing agent to convert 3-nitrotyrosine to 3-aminotyrosine.[5]
Sample Stability Degradation of 3-NT during storage or processing.Aliquot samples to avoid repeated freeze-thaw cycles. Store samples at -80°C for long-term storage. Process samples quickly and on ice.[6]

Conclusion

The immunological detection of this compound is a critical tool for investigating the role of nitrosative stress in health and disease. The choice of methodology—ELISA, Western Blotting, or Immunohistochemistry—should be guided by the specific research question. By following these detailed protocols and considering the potential pitfalls, researchers can obtain reliable and reproducible data on the levels and localization of this important biomarker.

References

Application Notes and Protocols for 3-Nitro-L-tyrosine Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of 3-Nitro-L-tyrosine (3-NT) modified proteins in biological samples using Western blotting. This compound is a stable biomarker of nitrosative stress, resulting from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues on proteins.[1][2][3] Its detection is crucial in studies related to inflammation, neurodegenerative diseases, and other pathological conditions associated with oxidative and nitrosative damage.[4]

The following protocol outlines the key steps for sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis. Adherence to this protocol should provide a reliable method for assessing the extent of protein nitration in experimental samples. For optimal results, it is recommended to use a PVDF membrane and to carefully optimize antibody concentrations and blocking conditions for your specific samples and primary antibody.[5]

Signaling Pathway: Formation of this compound

G cluster_0 Reactive Nitrogen Species (RNS) Generation cluster_1 Protein Modification Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Reaction Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) Reaction Protein with this compound Protein with this compound Peroxynitrite (ONOO-)->Protein with this compound Nitration Protein with Tyrosine Residues Protein with Tyrosine Residues Protein with Tyrosine Residues->Protein with this compound Pathophysiological Conditions Pathophysiological Conditions Pathophysiological Conditions->Nitric Oxide (NO) Pathophysiological Conditions->Superoxide (O2-)

Caption: Formation of this compound.

Experimental Workflow for this compound Western Blot

G Sample_Preparation Sample Preparation (Cell Lysates/Tissue Homogenates) Protein_Quantification Protein Quantification (e.g., BCA Assay) Sample_Preparation->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., 5% Non-fat Milk or 3% BSA) Protein_Transfer->Blocking Primary_Antibody_Incubation Primary Antibody Incubation (Anti-3-Nitro-L-tyrosine Ab) Blocking->Primary_Antibody_Incubation Washing_1 Washing Primary_Antibody_Incubation->Washing_1 Secondary_Antibody_Incubation Secondary Antibody Incubation (HRP-conjugated Secondary Ab) Washing_1->Secondary_Antibody_Incubation Washing_2 Washing Secondary_Antibody_Incubation->Washing_2 Detection Chemiluminescent Detection Washing_2->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: this compound Western Blot Workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Lysis Buffer: RIPA buffer or a buffer compatible with your protein extraction needs.

  • Protease and Phosphatase Inhibitor Cocktails

  • Protein Assay Reagent: (e.g., BCA or Bradford)

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Running Buffer (1X)

  • Transfer Buffer (1X)

  • PVDF or Nitrocellulose Membrane: PVDF is often recommended.[5]

  • Methanol

  • Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Anti-3-Nitro-L-tyrosine antibody.

  • Secondary Antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent Substrate

  • Positive Control: Nitrated BSA or cell lysates treated with a nitrating agent like peroxynitrite.

Procedure
  • Sample Preparation

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Lyse cells or homogenize tissues in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a suitable protein assay.

    • Prepare protein samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE

    • Load 20-50 µg of protein per lane into the wells of an SDS-PAGE gel.[6][7]

    • Include a pre-stained molecular weight marker and a positive control.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer

    • Activate the PVDF membrane by incubating in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

    • Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane according to the transfer system manufacturer's protocol.

  • Immunodetection

    • After transfer, wash the membrane briefly with TBST.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1]

    • Incubate the membrane with the primary anti-3-Nitro-L-tyrosine antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[1][8]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[8][9]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Perform densitometric analysis of the bands using appropriate software. Normalize the signal of the nitrated proteins to a loading control (e.g., β-actin or GAPDH) from the same blot.

Quantitative Data Summary

ParameterRecommended Range/ValueSource
Protein Load 20-50 µg per lane[6][7]
Primary Antibody Concentration 0.5-2 µg/mL or 1:1000 dilution[1][8][9]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C[1][8]
Blocking Buffer 5% non-fat dry milk or 3-5% BSA in TBST[1][8]
Secondary Antibody Dilution 1:1000 to 1:10,000[8]
Secondary Antibody Incubation 1 hour at room temperature[8]

References

Application Notes and Protocols for 3-Nitro-L-tyrosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of biological samples for the analysis of 3-Nitro-L-tyrosine (3-NT), a key biomarker for nitrosative stress. The methodologies cover various analytical platforms, including High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a stable product of post-translational modification of proteins mediated by reactive nitrogen species (RNS) such as peroxynitrite.[1][2] Its quantification in biological matrices like plasma, urine, and tissue is crucial for understanding the role of nitrosative stress in various physiological and pathological conditions.[1][3]

Signaling Pathways of this compound Formation

The formation of this compound is a complex process involving both enzymatic and non-enzymatic pathways. The primary mechanism involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻).[4][5] Peroxynitrite, or its derived radicals, then nitrates the tyrosine residues on proteins.[6][7] An alternative pathway involves the action of peroxidases, such as myeloperoxidase, which can catalyze the nitration of tyrosine in the presence of nitrite and hydrogen peroxide.[8]

3_Nitro_L_tyrosine_Formation_Pathway cluster_ROS Reactive Oxygen Species (ROS) cluster_RNS Reactive Nitrogen Species (RNS) cluster_Enzymatic Enzymatic Pathway O2 Superoxide (O₂•⁻) ONOO Peroxynitrite (ONOO⁻) O2->ONOO reacts with NO Nitric Oxide (•NO) NO->ONOO NO2_rad Nitrogen Dioxide (•NO₂) ONOO->NO2_rad decomposes to Tyrosyl_Radical Tyrosyl Radical ONOO->Tyrosyl_Radical oxidizes NO2_rad->Tyrosyl_Radical oxidizes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NO2_rad oxidizes NO₂⁻ via MPO NO2_ion Nitrite (NO₂⁻) NO2_ion->NO2_rad Tyrosine L-Tyrosine Residue (in Proteins) Tyrosine->Tyrosyl_Radical Three_NT This compound Tyrosyl_Radical->Three_NT reacts with •NO₂ General_Workflow Start Biological Sample (Plasma, Urine, Tissue) Protein_precip Protein Precipitation (e.g., Acetonitrile, TCA) Start->Protein_precip Hydrolysis Enzymatic Hydrolysis (for protein-bound 3-NT, e.g., Pronase) Protein_precip->Hydrolysis SPE Solid-Phase Extraction (SPE) (e.g., C18 or MCX cartridges) Hydrolysis->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization if required Analysis Chromatographic Analysis (HPLC-ECD, LC-MS/MS, GC-MS) SPE->Analysis directly Derivatization->Analysis

References

Measuring 3-Nitro-L-tyrosine: A Detailed Application Note and Protocol for ELISA-based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, an event characterized by the production of reactive nitrogen species (RNS) that can damage cells and tissues.[1][2] This post-translational modification of tyrosine residues in proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular conditions, and cancer.[1][3][4] Consequently, the accurate quantification of 3-NT in biological samples is of significant interest in both basic research and clinical drug development. This document provides a comprehensive guide to measuring 3-NT levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used, sensitive, and high-throughput method.[2][5]

Principle of the Assay

The most common method for quantifying this compound via ELISA is the competitive inhibition format.[3][6] In this assay, 3-NT present in a sample competes with a fixed amount of 3-NT coated on a microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody. Following the addition of a substrate, a colored product is formed. The intensity of the color is inversely proportional to the concentration of 3-NT in the sample; higher concentrations of 3-NT in the sample will result in less antibody binding to the plate and a weaker signal.[6][7]

Quantitative Data from Commercial ELISA Kits

The following table summarizes key quantitative parameters from various commercially available this compound ELISA kits, providing an easy comparison for researchers to select the most suitable kit for their needs.

ParameterKit 1 (Invitrogen)[3]Kit 2 (Novus Biologicals)Kit 3 (Abcam)[8]Kit 4 (ELK Biotechnology)[6]Kit 5 (FineTest)[7]
Assay Type Competitive ELISACompetitive ELISACompetitive ELISACompetitive InhibitionCompetitive ELISA
Sample Type Serum, Plasma, other biological fluidsSerum, Plasma, other biological fluidsSerum, Plasma (Heparin, Citrate, EDTA), UrineSerum, Plasma, other biological fluidsSerum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate
Assay Range 1.56 - 100 ng/mL1.56 - 100 ng/mLNot Specified4.69 - 300 ng/mL1.563 - 100 ng/mL
Sensitivity 0.94 ng/mL0.94 ng/mL41 ng/mL1.4 ng/mL0.938 ng/mL
Assay Time 2 hr 30 minNot Specified90 min2 hr2 hr
Intra-assay CV <10%<10%Not Specified<8%Not Specified
Inter-assay CV <10%<15%[1]Not SpecifiedNot SpecifiedNot Specified
Recovery Not SpecifiedNot SpecifiedNot SpecifiedSerum: 99%, EDTA Plasma: 93%, Heparin Plasma: 84%Not Specified

Experimental Protocols

This section provides a detailed, generalized protocol for the quantification of this compound using a competitive ELISA. This protocol is a synthesis of information from various commercially available kits and should be adapted based on the specific instructions of the kit being used.

Materials Required
  • Microplate pre-coated with this compound

  • This compound standard

  • Sample diluent

  • Biotinylated anti-3-Nitro-L-tyrosine antibody

  • Antibody diluent

  • Streptavidin-HRP conjugate

  • Wash buffer (concentrated)

  • TMB substrate

  • Stop solution

  • Plate sealer

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Tubes for standard dilution

Sample Preparation

Proper sample collection and preparation are crucial for accurate results.

  • Serum: Collect blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1,000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9][10]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[9][10] Assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge samples at 1,000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.[10]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in lysis buffer. Centrifuge the homogenate to remove cellular debris. Assay immediately or aliquot and store at ≤-20°C.[9]

Assay Procedure
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare 1X Wash Buffer by diluting the concentrated wash buffer with deionized or distilled water as specified in the kit manual.[4]

  • Standard Preparation: Reconstitute the this compound standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to create a standard curve.[9][10]

  • Plate Setup: Determine the number of wells required for standards, samples, and blanks.

  • Sample and Standard Addition: Add 50 µL of the standards and samples to the appropriate wells.[1][7]

  • Antibody Addition: Immediately add 50 µL of the biotinylated anti-3-Nitro-L-tyrosine antibody working solution to each well (except the blank).[7]

  • Incubation: Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C or room temperature, as specified by the kit.[1][7]

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer.[1][9] After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate working solution to each well.[9]

  • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[7][9]

  • Washing: Repeat the wash step as described in step 7.

  • Substrate Addition: Add 90-100 µL of TMB substrate to each well.[1][9]

  • Incubation: Incubate the plate in the dark at 37°C or room temperature for 15-30 minutes.[1][9]

  • Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[1][9]

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 10-30 minutes of adding the stop solution.[1][6]

Data Analysis and Interpretation
  • Calculate Average OD: Calculate the average OD for each set of replicate standards, controls, and samples.

  • Generate Standard Curve: Plot the average OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[11]

  • Determine Sample Concentrations: Interpolate the concentration of 3-NT in the samples from the standard curve.

  • Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.[11]

  • Coefficient of Variation (CV): The CV for replicate samples should ideally be below 20% to ensure the reliability of the results.[11]

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context of this compound, the following diagrams are provided.

ELISA_Workflow Competitive ELISA Workflow for this compound cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagent_Prep 1. Prepare Reagents and Standards Sample_Prep 2. Prepare Samples Add_Sample 3. Add Standards and Samples to Plate Sample_Prep->Add_Sample Add_Antibody 4. Add Biotinylated Antibody Add_Sample->Add_Antibody Incubate1 5. Incubate Add_Antibody->Incubate1 Wash1 6. Wash Plate Incubate1->Wash1 Add_HRP 7. Add Streptavidin-HRP Wash1->Add_HRP Incubate2 8. Incubate Add_HRP->Incubate2 Wash2 9. Wash Plate Incubate2->Wash2 Add_Substrate 10. Add TMB Substrate Wash2->Add_Substrate Incubate3 11. Incubate in Dark Add_Substrate->Incubate3 Add_Stop 12. Add Stop Solution Incubate3->Add_Stop Read_Plate 13. Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data 14. Plot Standard Curve and Calculate Concentrations Read_Plate->Analyze_Data

Caption: Competitive ELISA workflow for this compound measurement.

Nitrosative_Stress_Pathway Formation of this compound via Nitrosative Stress NO Nitric Oxide (NO) ONOO_minus Peroxynitrite (ONOO-) NO->ONOO_minus O2_minus Superoxide (O2-) O2_minus->ONOO_minus Nitro_Protein Protein with this compound ONOO_minus->Nitro_Protein reacts with Protein Protein with Tyrosine Residues Protein->Nitro_Protein nitration of Cellular_Damage Cellular Damage and Disease Pathogenesis Nitro_Protein->Cellular_Damage

References

Application Note: Mass Spectrometry-Based Identification and Quantification of Nitrated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine nitration is a post-translational modification (PTM) where a nitro group (-NO₂) is added to one of the ortho carbons of the tyrosine residue, forming 3-nitrotyrosine (3-NT). This modification is a key biomarker for "nitroxidative stress," a condition where the production of reactive nitrogen species (RNS) overwhelms cellular antioxidant defenses[1]. Under such conditions, nitric oxide (•NO) can react with superoxide (O₂•⁻) to form the potent oxidant and nitrating agent, peroxynitrite (ONOO⁻)[2][3].

Tyrosine nitration is not a random event; it is a selective process that targets specific proteins and tyrosine residues, potentially altering protein structure, function, and signaling pathways[1][4]. It has been implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[3][5]. Identifying the specific protein targets of nitration and quantifying their modification levels is crucial for understanding disease mechanisms and developing novel therapeutic strategies.

However, the analysis of the "nitroproteome" is challenging due to the very low abundance (sub-stoichiometric levels) of nitrated proteins in biological samples[3][4]. Therefore, robust enrichment strategies coupled with highly sensitive mass spectrometry (MS) are essential for their detection and characterization[3]. This application note provides a detailed workflow and protocols for the enrichment, identification, and quantification of nitrated proteins using immunoprecipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Overview

The overall strategy involves the lysis of cells or tissues, digestion of proteins into peptides, specific enrichment of nitrotyrosine-containing peptides using an antibody-based approach, followed by analysis via LC-MS/MS and subsequent bioinformatics data processing.

Workflow for Nitrated Proteomics cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis cluster_3 Data Processing start Cell/Tissue Homogenate lysis Cell Lysis & Protein Extraction start->lysis digest Reduction, Alkylation & Tryptic Digestion lysis->digest enrich Immunoprecipitation (anti-3-Nitrotyrosine Ab) digest->enrich lcms LC-MS/MS Analysis enrich->lcms dbsearch Database Search (Variable Modification: +45 Da on Tyr) lcms->dbsearch validation Peptide Validation & Site Localization dbsearch->validation quant Label-Free Quantification validation->quant end end quant->end Identified & Quantified Nitrated Proteins

Fig 1. General experimental workflow for the identification of nitrated proteins.

Detailed Experimental Protocols

Protocol 1: Protein Extraction and Tryptic Digestion

This protocol describes the preparation of protein lysates from cultured cells and their digestion into peptides suitable for mass spectrometry.

  • Cell Lysis:

    • Harvest approximately 2x10⁷ cells by centrifugation and wash three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in 1 mL of modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis[6].

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

  • Reduction and Alkylation:

    • Take a protein aliquot equivalent to 5 mg of total protein.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds[6].

    • Cool the sample to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate free cysteine residues[6].

  • In-Solution Tryptic Digestion:

    • Dilute the sample 5-fold with 100 mM triethylammonium bicarbonate (TEAB) buffer to reduce the concentration of detergents and denaturants.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio[6].

    • Incubate overnight at 37°C with gentle shaking.

    • Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge, elute with 80% acetonitrile/0.1% formic acid, and dry the peptides in a vacuum centrifuge.

Protocol 2: Immunoaffinity Enrichment of Nitrotyrosine Peptides

This protocol details the enrichment of peptides containing 3-nitrotyrosine using specific antibodies.

  • Antibody-Bead Conjugation:

    • Resuspend the dried peptides from Protocol 1 in 1 mL of IAP buffer (50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

    • Add 5 µg of a monoclonal anti-nitrotyrosine antibody to the peptide solution and incubate for 4-5 hours at 4°C with gentle rotation[6].

    • Add 50 µL of pre-washed Protein G agarose beads and incubate overnight at 4°C with gentle rotation to capture the antibody-peptide complexes[6].

  • Washing and Elution:

    • Centrifuge the beads at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

    • Wash the beads twice with 1 mL of IAP buffer[6].

    • Wash the beads three times with 1 mL of MS-grade water to remove residual buffer salts[6].

    • Elute the bound peptides by adding 100 µL of 0.15% trifluoroacetic acid (TFA), vortexing for 5 minutes, and collecting the supernatant. Repeat the elution step once.

    • Pool the eluates and dry them in a vacuum centrifuge. The enriched peptides are now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This section provides typical parameters for the analysis of enriched nitrated peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series).

  • Chromatographic Separation (Nano-LC):

    • Column: Acclaim PepMap RSLC C18 column (75 µm x 15 cm, 2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Flow Rate: 300 nL/min.

    • Gradient: A linear gradient from 2% to 40% B over 90 minutes, followed by a wash step[7][8].

  • Mass Spectrometry (Data-Dependent Acquisition):

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan:

      • Resolution: 70,000.

      • Scan Range: m/z 350-1800.

      • AGC Target: 3e6.

      • Max Injection Time: 50 ms.

    • MS2 Scan (Top 15 precursors):

      • Resolution: 17,500.

      • Isolation Window: 2.0 m/z.

      • Collision Energy: Normalized Collision Energy (NCE) of 27.

      • AGC Target: 1e5.

      • Max Injection Time: 100 ms.

      • Dynamic Exclusion: 30 seconds.

Protocol 4: Bioinformatics Data Analysis

This protocol outlines the steps for identifying and quantifying nitrated peptides from the raw MS data.

  • Database Search:

    • Use a search engine like MaxQuant, Sequest, or Mascot to search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest)[9].

    • Search Parameters:

      • Enzyme: Trypsin, allowing up to 2 missed cleavages.

      • Fixed Modification: Carbamidomethyl (C) (+57.021 Da).

      • Variable Modifications: Oxidation (M) (+15.995 Da) and Nitro (Y) (+44.985 Da) .

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da.

    • Set the False Discovery Rate (FDR) for both peptide and protein identification to 1%.

  • Data Validation and Quantification:

    • Manually inspect the MS/MS spectra of putative nitrated peptides to confirm the identification. Look for characteristic fragment ions that support the localization of the nitro group on a specific tyrosine residue[10].

    • For label-free quantification, use the precursor ion intensity or spectral counting features available in software platforms like MaxQuant or Skyline[5][11]. Compare the intensities of the same peptide between different experimental conditions to determine relative changes in nitration levels.

Data Presentation: Quantitative Analysis of Protein Nitration

Quantitative data from a proteomics experiment should be presented clearly to allow for easy interpretation. The table below shows an example of how to report identified nitration sites and their relative abundance changes between a control and a treated sample.

Protein ID (UniProt)Gene NameNitrated TyrosinePeptide SequenceFold Change (Treated/Control)p-value
P00568CKMY14FpS(ph)DY(nt)VTK3.20.008
P02647TPM1Y214VdALrNrAEINLqSK2.50.015
P04406GAPDHY317LVs(ph)Y(nt)DNEFGYSNr4.10.002
P14618PKMY105Gs(ph)Es(ph)ADY(nt)K2.80.011
P00489PYGMY613FAGeY(nt)VNGGLGPLr1.90.041
Data is illustrative, based on proteins identified as nitration targets in aging studies[12]. Fold changes are hypothetical.

Visualization of Protein Nitration Signaling

Protein tyrosine nitration is a key consequence of nitroxidative stress. The signaling pathway diagram below illustrates the formation of peroxynitrite and its subsequent impact on protein function.

Protein Nitration Pathway cluster_0 Cellular Stress Conditions cluster_1 Nitrating Agent Formation cluster_2 Protein Modification cluster_3 Functional Consequences NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO ProteinY_NT Protein-3-Nitro-Tyr ONOO->ProteinY_NT ProteinY Protein-Tyr ProteinY->ProteinY_NT LossOfFunc Loss of Function (e.g., Inhibited Phosphorylation) ProteinY_NT->LossOfFunc GainOfFunc Gain of Function (e.g., Altered Activity) ProteinY_NT->GainOfFunc

Fig 2. Signaling pathway of peroxynitrite-mediated protein nitration.

References

Application Notes and Protocols for the Preparation of 3-Nitrotyrosine via Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrotyrosine (3-NT) is a derivative of the amino acid L-tyrosine that is formed through the nitration of the aromatic ring at the 3-position. This modification is of significant interest in biomedical research as it is widely recognized as a biomarker for "nitroxidative stress," a condition characterized by the overproduction of reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂)[1][2]. The presence of 3-nitrotyrosine in proteins can alter their structure and function, and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation[2][3].

The preparation of 3-nitrotyrosine in a laboratory setting is essential for its use as a standard in analytical studies, for in vitro experiments investigating the effects of protein nitration, and as a building block in the synthesis of peptides and other molecules for drug development research. The most common and direct method for the synthesis of 3-nitrotyrosine is through the electrophilic aromatic substitution (EAS) of L-tyrosine using a mixture of concentrated nitric acid and sulfuric acid[1][4][5]. This method provides a reliable route to obtaining this important molecule for research purposes.

These application notes provide a detailed protocol for the synthesis of 3-nitrotyrosine via electrophilic aromatic substitution, along with relevant data and visualizations to aid researchers in its preparation and application.

Data Presentation

The following table summarizes quantitative data for the synthesis of nitro-tyrosine derivatives. It is important to note that yields can vary based on reaction scale and purification methods.

ProductStarting MaterialNitrating AgentReported Yield (%)Reference
3,5-Dinitro-L-tyrosineL-TyrosineNitric Acid / Sulfuric Acid86[1]
3-Bromo-5-nitrotyrosine3-BromotyrosineNitric Acid82[6]
[³H]-3-Nitrotyrosine[³H]-TyrosineTetranitromethane22[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-L-tyrosine via Electrophilic Aromatic Substitution

This protocol details the nitration of L-tyrosine using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • L-Tyrosine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, d=1.42)

  • Deionized Water

  • Ice

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Aqueous Acetic Acid (for recrystallization)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution of L-Tyrosine: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 25 mL of concentrated sulfuric acid, with stirring, while maintaining the temperature at 10°C using an ice bath[1]. Continue stirring until the L-tyrosine is completely dissolved.

  • Cooling: Cool the resulting solution to -5°C in an ice-salt bath[1].

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to a small volume of concentrated sulfuric acid. The molar ratio of nitric acid to tyrosine should be approximately 1.1:1.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred tyrosine solution using a dropping funnel. The addition should be controlled to maintain the reaction temperature below 0°C[1]. The addition process may take approximately 90 minutes[1].

  • Reaction Quenching: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C. Then, slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Precipitation and Neutralization: A precipitate of 3-nitrotyrosine will form. Carefully neutralize the acidic solution with a cold sodium hydroxide solution to a pH of approximately 5-6 to ensure complete precipitation of the product.

  • Isolation of Crude Product: Collect the crude 3-nitrotyrosine precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acid and inorganic salts.

  • Purification by Recrystallization: Purify the crude product by recrystallization. A common solvent system for similar compounds is aqueous acetic acid[1]. Dissolve the crude solid in a minimum amount of hot aqueous acetic acid, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Characterization:

The identity and purity of the synthesized 3-nitrotyrosine can be confirmed by techniques such as:

  • Melting point determination.

  • ¹H and ¹³C NMR spectroscopy.

  • Infrared (IR) spectroscopy.

  • Mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Reaction Mechanism

EAS_Mechanism cluster_step1 Step 1: Generation of the Nitronium Ion (Electrophile) cluster_step2 Step 2: Electrophilic Attack and Formation of the Sigma Complex cluster_step3 Step 3: Deprotonation and Restoration of Aromaticity HNO3 HNO₃ H2ONO3+ H₂O-NO₂⁺ HNO3->H2ONO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO3+->NO2+ - H₂O H2O H₂O H3O+ H₃O⁺ H2O->H3O+ + H₂SO₄ Tyrosine Tyrosine SigmaComplex Sigma Complex (Resonance Stabilized) Tyrosine->SigmaComplex + NO₂⁺ 3Nitrotyrosine 3-Nitrotyrosine SigmaComplex->3Nitrotyrosine - H⁺ (to HSO₄⁻ or H₂O)

Caption: Mechanism of Electrophilic Aromatic Substitution for 3-Nitrotyrosine Synthesis.

Experimental Workflow

Experimental_Workflow A Dissolve L-Tyrosine in conc. H₂SO₄ at 10°C B Cool solution to -5°C A->B D Slowly add Nitrating Mixture to Tyrosine solution (< 0°C) B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Quench reaction on ice D->E F Neutralize with NaOH to precipitate product E->F G Isolate crude product by vacuum filtration F->G H Purify by Recrystallization (e.g., aqueous acetic acid) G->H I Collect and dry pure 3-Nitrotyrosine H->I

Caption: General Experimental Workflow for the Synthesis of 3-Nitrotyrosine.

Biological Significance of Tyrosine Nitration

Biological_Significance cluster_stress Nitro-oxidative Stress cluster_protein Protein Modification cluster_consequences Functional Consequences RNS Reactive Nitrogen Species (e.g., Peroxynitrite) Tyrosine Tyrosine Residue in Protein RNS->Tyrosine Nitration 3NT 3-Nitrotyrosine Residue AlteredFunction Altered Protein Structure & Function 3NT->AlteredFunction Signaling Disrupted Cell Signaling AlteredFunction->Signaling Disease Contribution to Disease Pathogenesis Signaling->Disease

Caption: Biological Pathway of Protein Tyrosine Nitration and its Consequences.

References

Application Notes: Proteomic Approaches for the Analysis of Protein Tyrosine Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein tyrosine nitration is a post-translational modification (PTM) where a nitro group (-NO2) is added to one of the two ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[1] This modification occurs under conditions of "nitrative stress," an imbalance where the production of reactive nitrogen species (RNS) overwhelms the cell's antioxidant capacity.[2] A primary mechanism involves the reaction of nitric oxide (NO) with superoxide to form the potent nitrating agent peroxynitrite (ONOO⁻).[2][3]

The addition of a bulky, electron-withdrawing nitro group can significantly alter a protein's structure and function, potentially leading to a gain or loss of enzymatic activity, changes in protein-protein interactions, and effects on phosphorylation signaling.[1][4] Consequently, protein nitration has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][5][6]

Analyzing protein tyrosine nitration presents significant challenges due to its low stoichiometry and the substoichiometric levels of nitrated proteins in biological samples.[2][7] This necessitates highly sensitive and specific proteomic workflows, typically involving enrichment strategies coupled with advanced mass spectrometry techniques.[7] These "nitroproteomics" approaches are crucial for identifying specific nitration sites, quantifying their abundance, and understanding their functional consequences in health and disease.[4]

Experimental Workflows & Methodologies

The successful identification and quantification of nitrated proteins from complex biological samples relies on a multi-step workflow. The two primary strategies involve either enrichment at the protein level or, more commonly, at the peptide level after proteolytic digestion.

G General Workflow for Nitroproteomics Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis & Identification Sample Biological Sample (Tissue, Cells, Plasma) Lysate Protein Extraction & Lysis Sample->Lysate Digest Proteolytic Digestion (e.g., Trypsin) Lysate->Digest Enrich Immunoaffinity Enrichment (Anti-3-NT Antibody) Digest->Enrich Peptide-level Enrichment LC Liquid Chromatography (LC) Enrich->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Database Searching & Data Analysis MS->Data ID Identification & Quantification of Nitrated Peptides/Proteins Data->ID G 2D-PAGE & Western Blot Workflow cluster_blot Western Blotting Protein Protein Sample TwoD_PAGE Two-Dimensional PAGE (IEF + SDS-PAGE) Protein->TwoD_PAGE Transfer Transfer to PVDF Membrane TwoD_PAGE->Transfer Gel_Stain Stain Duplicate Gel (e.g., Coomassie) TwoD_PAGE->Gel_Stain Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (Anti-3-NT) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Spot_Excision Excise Immunopositive Spots Detect->Spot_Excision Align Blot to Gel Gel_Stain->Spot_Excision In_Gel_Digest In-Gel Digestion Spot_Excision->In_Gel_Digest MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) In_Gel_Digest->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

References

Application Notes and Protocols for Immunochemical Detection of 3-Nitrotyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunochemical detection and quantification of 3-nitrotyrosine (3-NT), a key biomarker for nitrosative stress. The following sections offer comprehensive experimental procedures for Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunohistochemistry, along with a summary of quantitative data and a depiction of the relevant signaling pathways.

Introduction

3-Nitrotyrosine is a stable product formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (NO₂)[1][2]. Its presence in biological samples is widely recognized as a marker of cellular damage, inflammation, and nitric oxide-mediated oxidative stress[3][4]. Accurate and reliable detection of 3-NT is crucial for understanding the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, and for the development of novel therapeutic interventions. Immunochemical methods offer specific and sensitive approaches for the detection of 3-NT in a variety of sample types.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various immunochemical methods used for 3-nitrotyrosine detection, providing a basis for selecting the most appropriate method for specific research needs.

Table 1: ELISA Kits for 3-Nitrotyrosine Quantification

Kit/MethodSample Type(s)Assay RangeAnalytical SensitivityAssay TimeReference
Competitive ELISASerum, Plasma, Other biological fluids1.56-100 ng/mL0.94 ng/mL2.5 hours[3]
Competitive ELISASerum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate1.563-100 ng/mL0.938 ng/mL2 hours[5]
SimpleStep ELISA®Serum, Plasma (Heparin, Citrate, EDTA), UrineNot Specified41 ng/mL90 minutes

Table 2: General Comparison of Immunochemical Methods for 3-Nitrotyrosine Detection

MethodPrimary ApplicationAdvantagesLimitations
ELISA Quantitative measurement in biological fluids and cell lysatesHigh throughput, quantitative, relatively simple and fastPotential for cross-reactivity, may not distinguish between free and protein-bound 3-NT
Western Blot Semi-quantitative detection of nitrated proteins in cell/tissue lysatesProvides molecular weight information of nitrated proteins, can distinguish specific protein targetsLess quantitative than ELISA, more time-consuming
Immunohistochemistry Localization of nitrated proteins in tissue sectionsProvides spatial information about 3-NT distribution within tissues and cellsSemi-quantitative, interpretation can be subjective

Signaling Pathway of 3-Nitrotyrosine Formation

The formation of 3-nitrotyrosine is a complex process involving multiple pathways, primarily driven by reactive nitrogen species. The diagram below illustrates the main pathways leading to the nitration of tyrosine residues.

G node_no Nitric Oxide (NO) node_onoo Peroxynitrite (ONOO-) node_no->node_onoo + O2- node_o2 Superoxide (O2-) node_o2->node_onoo node_no2_radical Nitrogen Dioxide (NO2.) node_onoo->node_no2_radical (H+) node_onoo_co2 ONOOCO2- node_onoo->node_onoo_co2 + CO2 node_h2o2 Hydrogen Peroxide (H2O2) node_mpo Myeloperoxidase (MPO) node_h2o2->node_mpo node_no2_minus Nitrite (NO2-) node_no2_minus->node_mpo node_mpo->node_no2_radical node_3nt 3-Nitrotyrosine node_no2_radical->node_3nt + Tyrosyl Radical node_tyrosine Tyrosine Residue in Proteins node_tyrosyl_radical Tyrosyl Radical node_tyrosine->node_tyrosyl_radical Oxidation node_tyrosyl_radical->node_3nt node_co2 CO2 node_co2->node_onoo_co2 node_onoo_co2->node_no2_radical -> NO2. + CO3.-

Figure 1. Major pathways of 3-nitrotyrosine formation.

Experimental Protocols

Competitive ELISA Protocol for 3-Nitrotyrosine

This protocol is based on the principle of competitive binding, where 3-NT in the sample competes with a fixed amount of labeled 3-NT for binding to a limited amount of antibody.

G node_start Start node_prep_plate Prepare microplate pre-coated with 3-NT antibody node_start->node_prep_plate node_add_std_sample Add standards and samples to wells node_prep_plate->node_add_std_sample node_add_biotin_3nt Add biotinylated 3-NT node_add_std_sample->node_add_biotin_3nt node_incubate1 Incubate (e.g., 1 hr at 37°C) node_add_biotin_3nt->node_incubate1 node_wash1 Wash wells (3x) node_incubate1->node_wash1 node_add_hrp Add Streptavidin-HRP node_wash1->node_add_hrp node_incubate2 Incubate (e.g., 30 min at 37°C) node_add_hrp->node_incubate2 node_wash2 Wash wells (5x) node_incubate2->node_wash2 node_add_tmb Add TMB substrate node_wash2->node_add_tmb node_incubate3 Incubate in dark (e.g., 15-20 min at 37°C) node_add_tmb->node_incubate3 node_add_stop Add stop solution node_incubate3->node_add_stop node_read Read absorbance at 450 nm node_add_stop->node_read node_end End node_read->node_end

Figure 2. Competitive ELISA workflow for 3-nitrotyrosine.

Materials:

  • 3-Nitrotyrosine ELISA Kit (containing pre-coated microplate, standards, biotinylated 3-NT, Streptavidin-HRP, TMB substrate, stop solution, and wash buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized water

  • Squirt bottle, manifold dispenser, or automated plate washer

Protocol:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the kit manual.

  • Add Standards and Samples: Add 50 µL of standard or sample to each well.

  • Add Biotinylated 3-NT: Add 50 µL of biotinylated 3-NT to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate each well and wash, repeating the process three times for a total of four washes. Wash by filling each well with Wash Buffer (200 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.

  • Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash as in step 5, but for a total of five washes.

  • Substrate Development: Add 90 µL of TMB Substrate to each well. Incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well within 5 minutes, using a microplate reader set to 450 nm.

  • Calculation: Calculate the concentration of 3-nitrotyrosine in the samples by comparing the O.D. of the samples to the standard curve. The concentration of 3-NT is inversely proportional to the absorbance.

Western Blot Protocol for 3-Nitrotyrosine

This protocol describes the detection of 3-nitrotyrosine-modified proteins in cell or tissue lysates.

G node_start Start node_sample_prep Sample Preparation (Lysis and Protein Quantification) node_start->node_sample_prep node_sds_page SDS-PAGE node_sample_prep->node_sds_page node_transfer Protein Transfer to PVDF or Nitrocellulose Membrane node_sds_page->node_transfer node_blocking Blocking (e.g., 5% non-fat milk in TBST for 1 hr) node_transfer->node_blocking node_primary_ab Primary Antibody Incubation (Anti-3-Nitrotyrosine Ab overnight at 4°C) node_blocking->node_primary_ab node_wash1 Wash with TBST (3x) node_primary_ab->node_wash1 node_secondary_ab Secondary Antibody Incubation (HRP-conjugated Ab for 1 hr at RT) node_wash1->node_secondary_ab node_wash2 Wash with TBST (3x) node_secondary_ab->node_wash2 node_detection Detection with ECL Substrate node_wash2->node_detection node_imaging Imaging (Chemiluminescence) node_detection->node_imaging node_end End node_imaging->node_end

Figure 3. Western blot workflow for 3-nitrotyrosine.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer and system

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-3-Nitrotyrosine antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

    • Mix the lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-3-nitrotyrosine antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging:

    • Capture the chemiluminescent signal using an imaging system.

Immunohistochemistry Protocol for 3-Nitrotyrosine in Paraffin-Embedded Tissues

This protocol outlines the steps for detecting 3-nitrotyrosine in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

G node_start Start node_deparaffin Deparaffinization and Rehydration node_start->node_deparaffin node_antigen_retrieval Antigen Retrieval (e.g., heat-induced in citrate buffer) node_deparaffin->node_antigen_retrieval node_blocking_peroxidase Endogenous Peroxidase Blocking (e.g., 3% H2O2) node_antigen_retrieval->node_blocking_peroxidase node_blocking_nonspecific Non-specific Binding Blocking (e.g., normal serum) node_blocking_peroxidase->node_blocking_nonspecific node_primary_ab Primary Antibody Incubation (Anti-3-Nitrotyrosine Ab) node_blocking_nonspecific->node_primary_ab node_wash1 Wash with PBS (3x) node_primary_ab->node_wash1 node_secondary_ab Secondary Antibody Incubation (Biotinylated Ab) node_wash1->node_secondary_ab node_wash2 Wash with PBS (3x) node_secondary_ab->node_wash2 node_enzyme_conjugate Enzyme Conjugate Incubation (Streptavidin-HRP) node_wash2->node_enzyme_conjugate node_wash3 Wash with PBS (3x) node_enzyme_conjugate->node_wash3 node_chromogen Chromogen Substrate (e.g., DAB) node_wash3->node_chromogen node_counterstain Counterstain (e.g., Hematoxylin) node_chromogen->node_counterstain node_dehydrate_mount Dehydration and Mounting node_counterstain->node_dehydrate_mount node_microscopy Microscopy node_dehydrate_mount->node_microscopy node_end End node_microscopy->node_end

Figure 4. Immunohistochemistry workflow for 3-nitrotyrosine.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂)

  • Blocking serum

  • Primary antibody: Anti-3-Nitrotyrosine antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave, pressure cooker, or water bath).

    • Allow slides to cool to room temperature.

  • Endogenous Peroxidase Blocking:

    • Incubate sections with 3% H₂O₂ in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking Non-specific Binding:

    • Incubate sections with normal serum (from the same species as the secondary antibody) for 30-60 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-3-nitrotyrosine antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Washing:

    • Wash slides three times with PBS.

  • Enzyme Conjugate Incubation:

    • Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Washing:

    • Wash slides three times with PBS.

  • Chromogen Substrate:

    • Incubate sections with DAB substrate until the desired brown color develops. Monitor under a microscope.

  • Counterstaining:

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols and xylene.

    • Mount a coverslip using a permanent mounting medium.

  • Microscopy:

    • Examine the slides under a light microscope. 3-Nitrotyrosine-positive staining will appear brown.

References

Application Notes and Protocols for the Quantification of 3-Nitro-L-tyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, formed by the nitration of tyrosine residues in proteins by reactive nitrogen species (RNS) such as peroxynitrite.[1][2] Its detection and quantification in biological samples are crucial for understanding the role of oxidative and nitrosative stress in various physiological and pathological conditions, including cardiovascular diseases, neurodegenerative diseases, and cancer.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of 3-NT in complex biological matrices.[1] This document provides detailed application notes and protocols for the analysis of 3-NT using LC-MS/MS.

Signaling Pathway for this compound Formation

The formation of this compound is a consequence of cellular nitrosative stress, where an overproduction of reactive nitrogen species (RNS) overwhelms the endogenous antioxidant defense mechanisms. The primary pathway involves the reaction of nitric oxide (NO) with superoxide radicals to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. Peroxynitrite can then directly nitrate the ortho position of the phenolic ring of tyrosine residues in proteins, forming this compound.

G NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite Three_NT This compound Peroxynitrite->Three_NT Tyrosine Tyrosine Residues (in Proteins) Tyrosine->Three_NT nitration Cellular_Stress Cellular Stress (e.g., Inflammation, Hypoxia) Cellular_Stress->NOS induces G Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation (Protein Precipitation / SPE) Sample->Preparation Evaporation Solvent Evaporation (Nitrogen Blowdown) Preparation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

References

Application Note: Quantitative Analysis of 3-Nitro-L-tyrosine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrative stress, formed by the reaction of reactive nitrogen species (RNS) with tyrosine residues in proteins.[1][2] Elevated levels of 3-NT in biological fluids such as plasma and urine are associated with a range of pathological conditions, making its accurate quantification a critical tool in drug development and clinical research.[3][4] Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the analysis of 3-NT.[4][5] This application note provides a detailed protocol for the quantification of 3-NT in human plasma and urine using GC-MS, including sample preparation, derivatization, and instrument parameters.

Signaling Pathway of this compound Formation

Figure 1: Formation of this compound cluster_RNS Reactive Nitrogen Species (RNS) Formation cluster_Nitration Tyrosine Nitration Nitric Oxide Nitric Oxide Peroxynitrite Peroxynitrite Nitric Oxide->Peroxynitrite + Superoxide Superoxide Superoxide Nitrogen Dioxide Nitrogen Dioxide Peroxynitrite->Nitrogen Dioxide L-Tyrosine L-Tyrosine Peroxynitrite->L-Tyrosine Nitrogen Dioxide->L-Tyrosine This compound This compound L-Tyrosine->this compound Nitration

Caption: Formation of this compound.

Experimental Workflow

Figure 2: GC-MS Workflow for this compound Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Deproteinization Deproteinization Internal Standard Spiking->Deproteinization Solid-Phase Extraction Solid-Phase Extraction Deproteinization->Solid-Phase Extraction Derivatization Derivatization Solid-Phase Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: GC-MS Workflow for this compound Analysis.

Experimental Protocols

This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions.[1][5][6]

1. Materials and Reagents

  • This compound standard

  • Isotopically labeled internal standard (e.g., 3-nitro-L-[2H3]tyrosine or [13C6]-3-nitrotyrosine)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid

  • Sodium dithionite

  • Heptafluorobutyric anhydride (HFBA)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate

  • n-Hexane

  • Solid-phase extraction (SPE) C18 cartridges

2. Sample Preparation

For Plasma Samples:

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add the internal standard to a final concentration of 10 nM.

  • Deproteinize the sample by adding 1 mL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

For Urine Samples:

  • Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to remove particulate matter.

  • To 1 mL of urine, add the internal standard to a final concentration of 20 nM.

  • Proceed to the Solid-Phase Extraction step.

3. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the reconstituted plasma sample or the urine sample onto the cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

4. Derivatization

Two primary derivatization methods are commonly used for the GC-MS analysis of 3-NT.

Method A: Two-Step Derivatization [6]

  • Reduction: Reconstitute the dried extract in 100 µL of 0.1 M sodium dithionite solution. Heat at 60°C for 30 minutes to reduce the nitro group to an amino group.

  • Acylation and Esterification: Cool the sample to room temperature. Add 50 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of acetonitrile. Heat at 60°C for 30 minutes. Evaporate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.

Method B: Silylation [5]

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Heat the mixture at 70°C for 60 minutes.

  • Cool to room temperature and inject 1-2 µL into the GC-MS system.

5. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeNegative Chemical Ionization (NCI) or Electron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM)

Selected Reaction Monitoring (SRM) Transitions (for n-propyl-PFP-TMS ether derivative):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Endogenous 3-NT396379
3-nitro-L-[2H3]tyrosine (IS)399382

Quantitative Data

The following table summarizes reported concentrations of this compound in healthy human subjects determined by GC-MS.

Biological MatrixAnalyteConcentration (Mean ± SD)Number of SubjectsReference
Ultrafiltered PlasmaFree 3-NT0.74 ± 0.30 nM12[6]
PlasmaFree 3-NT1.149 ± 0.73 nM6[3]
PlasmaFree 3-NT2.677 ± 1.540 nM10[3]
Urine3-NT8.4 ± 10.4 nM10[5]
Urine3-NT0.46 ± 0.49 nmol/mmol creatinine10[5]

Discussion

Method Considerations:

  • Artifactual Formation: A critical consideration in 3-NT analysis is the potential for its artificial formation during sample preparation, particularly under acidic conditions in the presence of nitrite.[7] The use of an isotopically labeled internal standard and careful control of sample handling conditions are essential to minimize this artifact.

  • Derivatization: The choice of derivatization method can impact sensitivity and selectivity. The two-step reduction and acylation method often provides excellent sensitivity, while silylation is a simpler, single-step procedure.[5][6]

  • Ionization Technique: Negative Chemical Ionization (NCI) can offer higher sensitivity for electrophilic derivatives compared to Electron Ionization (EI).

The described GC-MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. Accurate measurement of this biomarker can provide valuable insights into the role of nitrative stress in various disease states and in the evaluation of therapeutic interventions. Careful method validation and adherence to the detailed protocols are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying 3-Nitro-L-tyrosine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of 3-Nitro-L-tyrosine (3-NT), a critical biomarker for nitroxidative stress implicated in a range of pathologies including neurodegenerative and cardiovascular diseases. This document outlines suitable cell lines, methods for inducing and detecting 3-NT, and detailed experimental protocols.

Introduction to this compound

This compound is a stable product of protein tyrosine nitration, a post-translational modification mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻).[1][2] Its presence in tissues and biological fluids is widely regarded as an indicator of nitroxidative stress, a condition arising from an imbalance between the production of reactive oxygen and nitrogen species and the biological system's ability to detoxify these reactive intermediates.[1][3] Studying the formation and effects of 3-NT in vitro is crucial for understanding its role in disease pathogenesis and for the development of therapeutic interventions.

Selecting Appropriate Cell Culture Models

The choice of cell line is paramount for relevant in vitro studies of 3-NT. The ideal model depends on the specific research question and the pathological context being investigated. Several cell lines have been successfully employed to study the effects of 3-NT.

  • Neuronal Cells: Neuroblastoma (e.g., C1300, SH-SY5Y) and glioma (e.g., C6) cell lines are valuable for investigating the role of 3-NT in neurodegenerative disorders.[4] Dopaminergic cell lines like PC12 are particularly sensitive to 3-NT and are useful for modeling Parkinson's disease.[5][6] Mouse hippocampal cells (e.g., HT22) are used to study glutamate-induced oxidative toxicity and subsequent protein nitration.[7]

  • Endothelial Cells: Pulmonary Artery Endothelial Cells (PAEC) and the human endothelial cell line EA.hy926 are excellent models for studying vascular dysfunction and the role of 3-NT in cardiovascular diseases.[8][9][10] These cells are used to investigate effects on angiogenesis and endothelial nitric oxide synthase (eNOS) uncoupling.[9][10]

  • Other Cell Lines: Melanoma cell lines (e.g., B16 F-10) have also been used in the development of analytical methods for 3-NT detection.[11][12]

Induction of this compound in Cell Culture

There are two primary approaches to elevating 3-NT levels in cultured cells: direct exposure to 3-NT or induction of endogenous nitration using peroxynitrite donors.

1. Direct Treatment with this compound:

This method involves supplementing the cell culture medium with known concentrations of 3-NT. It is a straightforward approach to study the direct cellular responses to this modified amino acid.

  • Concentrations: Effective concentrations can range from micromolar to millimolar, depending on the cell line and the duration of exposure. For example, concentrations from 90 µM to 360 µM have been shown to induce morphological changes and decrease viability in neuroblastoma and glioma cells.[4] In endothelial cells, concentrations of 100 µM to 250 µM have been used to study vascular dysfunction.[13][14]

  • Duration: Treatment times can vary from a few hours to several days. For instance, PC12 cells have been treated for 24, 48, or 72 hours to study apoptosis.[5]

2. Use of Peroxynitrite Donors:

Peroxynitrite donors generate ONOO⁻ in situ, which then nitrates tyrosine residues on cellular proteins. This method mimics the endogenous formation of 3-NT more closely. 3-morpholinosydnonimine (SIN-1) is a commonly used peroxynitrite donor.[15][16]

  • Concentrations: A typical concentration for SIN-1 is 1 mM, which generates a continuous low level of peroxynitrite.[15]

  • Duration: Exposure times can range from minutes to hours. For example, a 20-minute treatment with 1 mM SIN-1 has been used to study its effects on transporter activity in SH-SY5Y cells.[15]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from published studies for easy comparison.

Table 1: this compound Concentrations for Direct Treatment

Cell Line3-NT ConcentrationObserved EffectsReference
Mouse Neuroblastoma (C1300)Starting from 90 µMMorphological changes, decreased viability, growth inhibition[4]
Rat Glioma (C6)Starting from 360 µMMorphological changes, decreased viability, growth inhibition[4]
Rat Thoracic Aorta Segments100 µM, 250 µMImpaired acetylcholine maximal response, DNA damage[13][14]
PC12 Cells250 µM, 500 µMApoptosis, incorporation into α-tubulin[5]
Pulmonary Artery Endothelial Cells (PAEC)1-100 µMDecreased tube formation, increased apoptosis, eNOS uncoupling[9]
A549 Cells400 µMInhibition of cell growth[17]
HEp-2 Cells25-400 µMInhibition of cell growth[17]

Table 2: Peroxynitrite Donor Concentrations for Inducing 3-NT

Peroxynitrite DonorCell LineConcentrationDurationObserved EffectsReference
SIN-1SH-SY5Y Cells1 mM20 minInhibition of choline transporter activity[15]
SIN-1Cortical Neurons1 mM30 minIntracellular zinc release[18]
SIN-1Type II PneumocytesNot specifiedNot specifiedCell death[16]

Experimental Protocols

Protocol 1: Induction of 3-NT by Direct Treatment
  • Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 50-80%).

  • Preparation of 3-NT Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., HCl, then diluted in culture medium). Ensure the final solvent concentration in the culture medium is non-toxic to the cells.

  • Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired final concentration of 3-NT. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: After incubation, harvest the cells for analysis of 3-NT levels, protein expression, cell viability, or other relevant endpoints.

Protocol 2: Induction of 3-NT using SIN-1
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Preparation of SIN-1 Solution: Shortly before use, prepare a fresh solution of SIN-1 in the appropriate buffer or culture medium. SIN-1 is light-sensitive and should be handled accordingly.

  • Treatment: Replace the culture medium with the SIN-1 containing medium. Include a control group with medium alone.

  • Incubation: Incubate for the specified time (e.g., 20-60 minutes) at 37°C.

  • Wash and Further Incubation: After the treatment period, remove the SIN-1 containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.

  • Downstream Analysis: Incubate the cells for a further period if necessary, then harvest for analysis.

Protocol 3: Detection and Quantification of 3-NT by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying 3-NT in biological samples.[11][19][20][21]

  • Sample Preparation:

    • Harvest cells and lyse them in a suitable buffer.

    • Perform protein precipitation (e.g., with trichloroacetic acid) and centrifugation to separate the protein pellet from the supernatant (containing free 3-NT).

    • For protein-bound 3-NT, the protein pellet can be subjected to enzymatic or acid hydrolysis to release the amino acids.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • A mobile phase such as 0.5% acetic acid:methanol:water (15:15:70) can be effective.[11][12]

    • Set a flow rate of approximately 1 mL/min.[11][12]

  • Detection:

    • Detection can be performed using UV-Vis, electrochemical (ECD), or diode array (DAD) detectors.[20][21]

    • Optimal detection wavelengths for 3-NT are 215, 276, and 356 nm.[11][12]

  • Quantification:

    • Generate a standard curve using known concentrations of 3-NT.

    • Quantify the 3-NT in the samples by comparing their peak areas to the standard curve.

Protocol 4: Detection of Nitrated Proteins by Western Blotting
  • Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for 3-nitrotyrosine.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

The formation of 3-NT can trigger various cellular signaling pathways, leading to diverse functional outcomes. Understanding these pathways is key to elucidating the mechanisms of 3-NT-mediated cellular effects.

Formation of this compound

The primary pathway for 3-NT formation involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent nitrating agent.[2] Heme peroxidases can also catalyze the formation of nitrating species from nitrite.[1]

G NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite O2_superoxide Superoxide (O₂•⁻) O2_superoxide->Peroxynitrite Nitrotyrosine This compound Peroxynitrite->Nitrotyrosine Tyrosine Tyrosine Tyrosine->Nitrotyrosine Nitration

Caption: Formation of this compound.

Experimental Workflow for Studying 3-NT

A typical experimental workflow for investigating the effects of 3-NT in cell culture involves several key stages, from cell treatment to data analysis.

G start Select Cell Culture Model treatment Induce 3-NT (Direct Treatment or Peroxynitrite Donor) start->treatment harvest Harvest Cells and Prepare Lysates treatment->harvest analysis Analytical Methods harvest->analysis hplc HPLC / Mass Spectrometry (Quantification) analysis->hplc western Western Blot (Protein Nitration) analysis->western functional Functional Assays (Viability, Apoptosis, etc.) analysis->functional data Data Analysis and Interpretation hplc->data western->data functional->data G Nitrotyrosine This compound Mitochondria Mitochondrial Dysfunction Nitrotyrosine->Mitochondria eNOS eNOS Uncoupling Nitrotyrosine->eNOS ATP Decreased ATP Production Mitochondria->ATP Superoxide_Mito Increased Mitochondrial Superoxide Mitochondria->Superoxide_Mito Superoxide_eNOS eNOS-derived Superoxide eNOS->Superoxide_eNOS Apoptosis Apoptosis ATP->Apoptosis Superoxide_Mito->Apoptosis Vascular_Dysfunction Vascular Dysfunction Superoxide_eNOS->Vascular_Dysfunction

References

Application Notes and Protocols for Animal Models of Diseases with Elevated 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-L-tyrosine (3-NT) is a stable biomarker of nitrosative stress, a condition characterized by the overproduction of reactive nitrogen species (RNS) that can damage cells and tissues. Elevated levels of 3-NT have been implicated in the pathogenesis of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases. Animal models that exhibit increased 3-NT levels are therefore invaluable tools for studying disease mechanisms, identifying novel therapeutic targets, and evaluating the efficacy of new drug candidates.

These application notes provide detailed protocols for the induction of several well-established animal models of diseases associated with elevated 3-NT, as well as methods for the quantification of this important biomarker.

Featured Animal Models and Quantitative Data

The following table summarizes various animal models characterized by elevated this compound levels, providing key quantitative data for comparison.

Disease ModelAnimalTissue/FluidInduction MethodControl 3-NT Level (approx.)Disease Model 3-NT Level (approx.)Fold IncreaseCitation(s)
Acute Inflammation RatPlasmaLipopolysaccharide (LPS)17.5 pmol/mL105 pmol/mL6-20[1][2]
Rheumatoid Arthritis RatPlasmaCollagen-Induced Arthritis (CIA)Not specifiedNot specified2.5[2]
Parkinson's Disease MouseStriatumMPTPNot specifiedNot specifiedNot specified[3]
Diabetic Cardiomyopathy RatMyocardiumStreptozotocin (STZ)Low (baseline)Significantly Increased (Expression Index)Not specified[4][5]
Huntington's Disease RatStriatum3-Nitropropionic Acid (3-NP)Not specifiedNot specifiedNot specified[6][7]
Atherosclerosis Mouse (ApoE-/-)Aortic LesionsHigh-Fat Diet0.4 mmol/mol tyrosine2.6 mmol/mol tyrosine6.5[8]
Amyotrophic Lateral Sclerosis (ALS) Mouse (SOD1 G93A)Spinal CordTransgenic~0.2 (ratio to tyrosine x 1000)~0.6 (ratio to tyrosine x 1000)2-3[9]

Signaling Pathways of this compound Formation

Elevated 3-NT is primarily a consequence of the reaction of tyrosine residues with peroxynitrite (ONOO⁻), a potent RNS. The formation of peroxynitrite and subsequent tyrosine nitration is often mediated by specific enzymatic pathways that are upregulated in pathological conditions.

iNOS-Mediated Peroxynitrite Formation

In many inflammatory and neurodegenerative conditions, the inducible nitric oxide synthase (iNOS) is a key enzyme. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or cytokines, iNOS produces large amounts of nitric oxide (NO). Simultaneously, inflammatory conditions often lead to the production of superoxide radicals (O₂⁻) by enzymes such as NADPH oxidase. The rapid reaction between NO and O₂⁻ forms peroxynitrite, which can then nitrate tyrosine residues on proteins.

iNOS_Pathway LPS LPS / Cytokines Cell Macrophage / Microglia LPS->Cell activates iNOS_Induction iNOS Induction Cell->iNOS_Induction NADPH_Oxidase NADPH Oxidase Cell->NADPH_Oxidase activates iNOS iNOS iNOS_Induction->iNOS leads to NO Nitric Oxide (NO) Arginine L-Arginine Arginine->NO  iNOS Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) O2 O₂ O2->Superoxide NADPH Oxidase Superoxide->Peroxynitrite Nitrotyrosine This compound Peroxynitrite->Nitrotyrosine Tyrosine Tyrosine Residues (in proteins) Tyrosine->Nitrotyrosine nitration

iNOS-mediated formation of this compound.
Myeloperoxidase-Mediated Nitration

In certain inflammatory settings, particularly those involving neutrophils, myeloperoxidase (MPO) can also contribute to tyrosine nitration. MPO utilizes hydrogen peroxide (H₂O₂) to oxidize chloride ions to hypochlorous acid (HOCl). HOCl can react with nitrite (NO₂⁻), an oxidation product of NO, to form nitryl chloride (NO₂Cl), a potent nitrating agent.

MPO_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) H2O2 H₂O₂ H2O2->HOCl  MPO Cl Cl⁻ Cl->HOCl  MPO NO2Cl Nitryl Chloride (NO₂Cl) HOCl->NO2Cl Nitrite Nitrite (NO₂⁻) Nitrite->NO2Cl Nitrotyrosine This compound NO2Cl->Nitrotyrosine Tyrosine Tyrosine Residues (in proteins) Tyrosine->Nitrotyrosine nitration Experimental_Workflow start Start animal_model Induce Animal Model of Disease start->animal_model grouping Divide into Control, Disease, and Treatment Groups animal_model->grouping treatment Administer Therapeutic Agent grouping->treatment monitoring Monitor Disease Progression (e.g., clinical scores, behavioral tests) treatment->monitoring sampling Collect Tissue/Fluid Samples monitoring->sampling quantification Quantify 3-NT Levels (LC-MS/MS, ELISA) sampling->quantification localization Localize 3-NT (Immunohistochemistry) sampling->localization analysis Data Analysis and Interpretation quantification->analysis localization->analysis conclusion Conclusion analysis->conclusion

References

Troubleshooting & Optimization

avoiding artifactual nitration of tyrosine during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid artifactual nitration of tyrosine during sample preparation.

Troubleshooting Guide

High Background or False Positives in Nitrotyrosine Detection

Q1: I am detecting a high level of 3-nitrotyrosine in my negative control samples. What could be the cause?

A1: High background levels of 3-nitrotyrosine are often due to artifactual nitration during sample preparation. The primary causes include:

  • Acidic Conditions: Low pH in the presence of nitrite or nitrate can cause the formation of nitrating species.[1][2] This is a common issue when using strong acids for protein hydrolysis.

  • Presence of Nitrite/Nitrate: Biological samples can contain endogenous nitrites and nitrates, which can lead to artifactual nitration if not removed.

  • High Temperatures: Elevated temperatures during sample processing, especially in acidic conditions, can accelerate artifactual nitration.[2]

Troubleshooting Steps:

  • Optimize pH: Maintain a neutral or slightly alkaline pH throughout sample preparation, especially during homogenization and lysis.

  • Protein Hydrolysis Method: Switch from acid hydrolysis to enzymatic hydrolysis to avoid harsh acidic conditions.[1][3]

  • Nitrite/Nitrate Removal: Perform buffer exchange or dialysis to remove endogenous nitrites and nitrates before processing.

  • Include Scavengers: Add antioxidants like ascorbic acid or dithiothreitol (DTT) to your lysis and homogenization buffers to quench reactive nitrogen species.

  • Use High-Purity Reagents: Ensure all buffers and reagents are free from nitrite and nitrate contamination.

Inconsistent or Non-Reproducible Quantification of 3-Nitrotyrosine

Q2: My 3-nitrotyrosine measurements are highly variable between replicate samples. What could be the reason?

A2: Inconsistent results can stem from variability in the extent of artifactual nitration or issues with the analytical method itself.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples are processed under identical conditions, including incubation times, temperatures, and reagent concentrations.

  • Internal Standards: Incorporate isotopically labeled internal standards (e.g., ¹³C₆-3-nitrotyrosine) at the beginning of your sample preparation to account for variability in extraction, derivatization, and instrument response.[2]

  • Complete Protein Digestion: Incomplete enzymatic digestion can lead to variable release of 3-nitrotyrosine. Optimize digestion conditions (enzyme-to-protein ratio, incubation time) and verify completeness.

  • Mass Spectrometry Issues: For LC-MS/MS analysis, check for ion suppression or enhancement effects from the sample matrix. A post-column infusion study can help diagnose this. Also, ensure proper tuning and calibration of the instrument.

  • ELISA/Western Blot Variability: For immuno-based methods, ensure consistent blocking, antibody concentrations, and washing steps. High background can also contribute to variability.

Frequently Asked Questions (FAQs)

Q1: What is artifactual tyrosine nitration?

A1: Artifactual tyrosine nitration is the non-biological formation of 3-nitrotyrosine during sample collection, storage, and preparation. This can occur when endogenous or exogenous nitrating species react with tyrosine residues in proteins under certain conditions (e.g., acidic pH), leading to an overestimation of the true in vivo levels of 3-nitrotyrosine.[1][2]

Q2: How can I prevent artifactual tyrosine nitration during protein hydrolysis?

A2: The choice of hydrolysis method is critical.

  • Enzymatic Hydrolysis: This is the preferred method as it is performed under mild, non-acidic conditions, which significantly reduces the risk of artifactual nitration.[1][3] A combination of proteases can be used to achieve complete protein digestion.

  • Acid Hydrolysis: If acid hydrolysis is necessary, it should be performed with rigorous removal of nitrites and nitrates from the sample beforehand. However, this method is still more prone to artifacts compared to enzymatic digestion.[3]

Q3: What are the best scavengers to include in my sample preparation buffers?

A3: Including antioxidants in your buffers can help prevent unwanted nitration.

  • Ascorbic Acid (Vitamin C): Ascorbate is an effective scavenger of various reactive nitrogen species.[4]

  • Dithiothreitol (DTT): DTT can also help prevent peroxynitrite-mediated nitration.

  • Glutathione (GSH): GSH is another biological antioxidant that can efficiently protect against tyrosine nitration.[4]

Q4: How can I be sure that the 3-nitrotyrosine I am detecting is from a biological source and not an artifact?

A4: There are several strategies to confirm the biological origin of 3-nitrotyrosine:

  • Isotopic Labeling in Cell Culture: For cell-based experiments, you can grow cells in the presence of ¹⁵N-arginine, the precursor of nitric oxide. The detection of ¹⁵N-labeled 3-nitrotyrosine by mass spectrometry confirms its biological origin.[5]

  • Rigorous Controls: Always include negative controls that are processed identically to your experimental samples.

  • Use of Inhibitors: In cellular or animal models, the use of nitric oxide synthase (NOS) inhibitors should reduce the levels of 3-nitrotyrosine if it is of biological origin.[5]

Data Presentation

Table 1: Comparison of Protein Hydrolysis Methods for 3-Nitrotyrosine Analysis

Hydrolysis MethodDigestion YieldPotential for Artifactual NitrationKey Considerations
Acid Hydrolysis (6M HCl) ~95%[1]High, especially in the presence of nitrites/nitrates.[1][2]Requires rigorous cleanup of nitrites/nitrates. May lead to the destruction of some amino acids.
Enzymatic Hydrolysis (Pronase E) ~25%[1]Low.[1]May result in incomplete digestion.
Enzymatic Hydrolysis (Cocktail) ~75%[1]Low.[1]A combination of enzymes (e.g., pepsin, pronase E, aminopeptidase, prolidase) improves digestion efficiency.

Experimental Protocols

Protocol 1: Enzymatic Digestion of Proteins for 3-Nitrotyrosine Analysis

This protocol is designed to minimize artifactual nitration by using a neutral pH and enzymatic digestion.

Materials:

  • Protein sample

  • 0.1 M Sodium Acetate buffer (pH 7.2)

  • Acetonitrile (HPLC grade)

  • Pronase (from Streptomyces griseus) solution (10 mg/mL in 0.1 M Sodium Acetate buffer)

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Protein Precipitation and Washing:

    • Suspend 3-5 mg of protein in 0.5 mL of 0.1 M Sodium Acetate buffer (pH 7.2).

    • Add 0.8 mL of acetonitrile, vortex for 3 seconds, and centrifuge at 700 x g for 10 minutes.

    • Discard the supernatant. Wash the pellet with 0.8 mL of 0.1 M Sodium Acetate buffer, reprecipitate with 0.8 mL of acetonitrile, vortex, and centrifuge.

    • Repeat the wash step once more.[5]

  • Reduction and Alkylation (Optional, for improved digestion of disulfide-rich proteins):

    • Resuspend the protein pellet in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Pronase Digestion:

    • To the washed protein pellet, add a solution of Pronase to achieve a final enzyme-to-protein ratio of 1:10 (w/w).

    • Incubate at 37°C for 12-18 hours with gentle agitation. For more complex proteins, multiple additions of the enzyme may be necessary.

  • Sample Cleanup:

    • After digestion, the sample can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove the enzyme and other interfering substances before analysis by HPLC or mass spectrometry.

Protocol 2: Sample Preparation with Scavengers for HPLC-ECD Analysis

This protocol incorporates scavengers to prevent ex vivo nitration during sample homogenization.

Materials:

  • Tissue or cell sample

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a protease inhibitor cocktail, 1 mM DTT, and 1 mM ascorbic acid.

  • Acetonitrile

  • Internal Standard (e.g., ¹³C₆-3-nitrotyrosine)

Procedure:

  • Homogenization:

    • Immediately after collection, wash the tissue or cells with ice-cold PBS.

    • Homogenize the sample in ice-cold Homogenization Buffer.

    • Add the internal standard to the homogenate.

  • Protein Precipitation:

    • Add four volumes of ice-cold acetonitrile to the homogenate to precipitate proteins.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Carefully collect the supernatant.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase used for your HPLC-ECD analysis.

  • Analysis:

    • Analyze the sample by HPLC with electrochemical detection.

Visualizations

cluster_causes Primary Causes of Artifactual Nitration cluster_prevention Prevention Strategies Acidic pH Acidic pH Artifactual 3-Nitrotyrosine Artifactual 3-Nitrotyrosine Acidic pH->Artifactual 3-Nitrotyrosine Nitrite/Nitrate Nitrite/Nitrate Nitrite/Nitrate->Artifactual 3-Nitrotyrosine High Temperature High Temperature High Temperature->Artifactual 3-Nitrotyrosine Neutral pH Neutral pH Reduced Artifactual Nitration Reduced Artifactual Nitration Neutral pH->Reduced Artifactual Nitration Enzymatic Hydrolysis Enzymatic Hydrolysis Enzymatic Hydrolysis->Reduced Artifactual Nitration Scavengers Scavengers Scavengers->Reduced Artifactual Nitration Nitrite Removal Nitrite Removal Nitrite Removal->Reduced Artifactual Nitration start Sample Collection homogenization Homogenization (with scavengers) start->homogenization hydrolysis Protein Hydrolysis homogenization->hydrolysis acid_hydrolysis Acid Hydrolysis (High Artifact Risk) hydrolysis->acid_hydrolysis Not Recommended enzymatic_hydrolysis Enzymatic Hydrolysis (Low Artifact Risk) hydrolysis->enzymatic_hydrolysis Recommended cleanup Sample Cleanup (SPE) acid_hydrolysis->cleanup enzymatic_hydrolysis->cleanup analysis LC-MS/MS or HPLC-ECD Analysis cleanup->analysis tyrosine Tyrosine Residue nitrotyrosine 3-Nitrotyrosine tyrosine->nitrotyrosine Nitration reactive_species Reactive Nitrogen Species (e.g., Peroxynitrite) reactive_species->nitrotyrosine neutralized_species Neutralized Species reactive_species->neutralized_species Quenched by artifactual_conditions Artifactual Conditions (Acidic pH, Nitrite) artifactual_conditions->nitrotyrosine scavengers Scavengers (e.g., Ascorbic Acid) scavengers->neutralized_species

References

Technical Support Center: Quantification of Low Abundance 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 3-Nitro-L-tyrosine (3-NT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the detection and quantification of this critical biomarker of nitrosative stress.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low abundance this compound using various analytical methods.

Immunoassays (ELISA, Western Blotting)
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal Omission of a key reagent.Ensure all reagents are added in the correct order as per the protocol.[1]
Inactive antibody or conjugate.Test the activity of the antibody and conjugate separately. Store reagents as recommended.
Insufficient incubation times.Optimize incubation times for antibody binding and substrate development.[1]
Low abundance of 3-NT in the sample.Concentrate the sample or use a more sensitive detection method like mass spectrometry.[2]
Antibody does not recognize 3-NT in the specific protein context.Test different anti-3-nitrotyrosine antibodies, as specificity can vary.[3]
High Background Non-specific binding of antibodies.Use appropriate blocking buffers (e.g., BSA, non-fat dry milk) and optimize blocking time and temperature.[1][4]
High concentration of primary or secondary antibody.Perform a titration to determine the optimal antibody concentration.[1]
Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[1][4]
Cross-reactivity of the antibody with other molecules.Validate antibody specificity using dot blots with nitrated and non-nitrated peptides or proteins.[3] Consider using a different antibody clone.[5]
Poor Reproducibility Inconsistent pipetting or washing technique.Ensure proper calibration of pipettes and consistent execution of all steps. Use of an automated plate washer is recommended for ELISAs.[1]
Variability in sample preparation.Standardize the sample preparation protocol to minimize variations between samples.
Edge effects in ELISA plates.Avoid using the outer wells of the plate or ensure uniform temperature and humidity during incubation.
Mass Spectrometry (LC-MS/MS, GC-MS)
ProblemPossible Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Detection Low abundance of 3-NT in the sample.Implement enrichment strategies for nitrated proteins or peptides using immunoaffinity chromatography.[2]
Inefficient ionization of 3-NT containing peptides.Optimize mass spectrometer source parameters. Consider chemical derivatization to improve ionization efficiency.[6][7][8]
Instability of the nitro group during analysis.Use milder ionization techniques and optimize collision energy to prevent neutral loss of the nitro group.
Inaccurate Quantification Artifactual nitration during sample preparation.Avoid acidic conditions and high concentrations of nitrite in buffers. Use stable isotope-labeled internal standards for accurate quantification.[9][10]
Matrix effects from complex biological samples.Optimize chromatographic separation to resolve 3-NT from interfering substances. Use matrix-matched calibration curves.
Incomplete protein hydrolysis.Optimize hydrolysis conditions (e.g., enzyme, time, temperature) to ensure complete release of 3-NT.
False Positive Identifications Misinterpretation of MS/MS spectra.Carefully validate MS/MS data. Look for characteristic fragment ions of 3-NT, such as the immonium ion at m/z 181.1.[11]
Co-elution with isobaric interfering compounds.Use high-resolution mass spectrometry to differentiate 3-NT from compounds with similar mass. Improve chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low abundance this compound?

A1: The main challenges include:

  • Low Physiological Concentrations: 3-NT is often present at very low levels in biological samples, making detection difficult.[2]

  • Antibody Specificity: Immunoassays can suffer from cross-reactivity of antibodies with non-nitrated tyrosine or other modified amino acids, leading to false positives.[3][10]

  • Artifactual Formation: 3-NT can be artificially generated during sample preparation, particularly under acidic conditions in the presence of nitrites.[9][10]

  • Mass Spectrometry Issues: The nitro group can be unstable during mass spectrometric analysis, and the low abundance makes identification and quantification challenging without enrichment strategies.[2][11]

Q2: How can I improve the sensitivity of my 3-NT measurements?

A2: To enhance sensitivity, consider the following:

  • Sample Enrichment: Use immunoaffinity purification to enrich for nitrated proteins or peptides before analysis.[2]

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) offers high sensitivity.[12][13][14] Gas chromatography-mass spectrometry (GC-MS) also provides excellent sensitivity but requires derivatization.[6][7][8]

  • Optimized Mass Spectrometry: Utilize sensitive mass spectrometers, such as triple quadrupole or hybrid ion trap instruments, and optimize analytical parameters.[2]

Q3: How do I validate the specificity of my anti-3-nitrotyrosine antibody?

A3: Antibody specificity can be validated through several methods:

  • Peptide Competition: Pre-incubate the antibody with an excess of free 3-nitrotyrosine to block its binding to the target protein. A significant reduction in signal indicates specificity.

  • Dot Blot Analysis: Spot synthetic nitrated and non-nitrated peptides or proteins onto a membrane and probe with the antibody to check for specific binding.[3]

  • Mass Spectrometry Confirmation: Confirm the presence of 3-NT in immunopositive bands or spots using mass spectrometry.

Q4: What is the best method for quantifying 3-NT?

A4: The "best" method depends on the specific research question, sample type, and available instrumentation.

  • ELISA and Western blotting are useful for screening and relative quantification but require careful validation of antibody specificity.[6][7][8]

  • HPLC with UV or ECD provides good quantitative results for free 3-NT.[6][7][8][12]

  • LC-MS/MS and GC-MS are considered the gold standard for both identification and accurate quantification, especially when using stable isotope-labeled internal standards.[9]

Q5: Can 3-NT be formed as an artifact during sample processing?

A5: Yes, artifactual nitration of tyrosine residues is a significant concern.[9][10] This can occur under acidic conditions if nitrite is present in the sample or buffers. To minimize this, it is recommended to work at neutral pH and to include reagents that scavenge reactive nitrogen species. The use of stable isotope-labeled tyrosine as a control can help to identify the extent of artifactual nitration during sample workup.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for various methods used to quantify this compound.

Analytical MethodLimit of Detection (LOD)Sample TypeReference
HPLC-ECD20 fmol per injectionProtein hydrolysate[12]
HPLC-ECD10 nMAuthentic 3-NT standard[14]
GC-MS/MSLow pg/mL rangePlasma[15]
RP-HPLC-UV1 ng/mLStandard solution[16]
ELISAVaries by kit (typically in the low ng/mL range)Cell and tissue lysates[17]

Experimental Protocols

Protocol 1: Immuno-enrichment of 3-Nitrotyrosine-containing Peptides for LC-MS/MS Analysis

This protocol describes the enrichment of nitrated peptides from a complex protein digest using an anti-3-nitrotyrosine antibody.

Materials:

  • Protein extract

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Anti-3-nitrotyrosine antibody conjugated to agarose beads

  • Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • C18 spin columns for desalting

Procedure:

  • Protein Reduction and Alkylation:

    • Resuspend the protein extract in a suitable buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAM to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Proteolytic Digestion:

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Immuno-affinity Purification:

    • Equilibrate the anti-3-nitrotyrosine antibody-agarose beads with wash buffer.

    • Incubate the peptide digest with the antibody beads overnight at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound nitrated peptides using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • Desalting:

    • Desalt the enriched peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Quantification of 3-Nitrotyrosine by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines the steps for quantifying free 3-NT in protein hydrolysates.[13]

Materials:

  • Protein sample

  • Pronase (or other suitable protease mixture)

  • Internal standard (e.g., 3-chloro-L-tyrosine)

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., sodium citrate buffer with methanol)

Procedure:

  • Protein Hydrolysis:

    • To your protein sample, add a known amount of the internal standard.

    • Perform enzymatic hydrolysis using pronase at 37°C overnight. Ensure complete protein digestion.

  • Sample Preparation:

    • Centrifuge the hydrolysate to pellet any undigested material.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject the filtered sample onto the HPLC system.

    • Separate the amino acids using a C18 column with an isocratic mobile phase.

    • Detect 3-NT and the internal standard using the electrochemical detector set at an appropriate potential (e.g., +800 mV).

  • Quantification:

    • Generate a standard curve using known concentrations of 3-NT.

    • Calculate the concentration of 3-NT in the sample by comparing the peak area ratio of 3-NT to the internal standard against the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis protein_extract Protein Extract reduction_alkylation Reduction & Alkylation protein_extract->reduction_alkylation digestion Proteolytic Digestion reduction_alkylation->digestion immuno_purification Immuno-affinity Purification digestion->immuno_purification elution_neutralization Elution & Neutralization immuno_purification->elution_neutralization desalting Desalting elution_neutralization->desalting lc_msms LC-MS/MS Analysis desalting->lc_msms data_analysis Data Analysis lc_msms->data_analysis

Caption: Workflow for the enrichment and analysis of 3-Nitrotyrosine-containing peptides.

troubleshooting_logic start Start: Poor 3-NT Quantification check_method Which method? start->check_method immuno Immunoassay check_method->immuno Immunoassay ms Mass Spectrometry check_method->ms Mass Spec check_signal_immuno No/Weak Signal? immuno->check_signal_immuno check_signal_ms Low Signal? ms->check_signal_ms check_bg_immuno High Background? check_signal_immuno->check_bg_immuno No optimize_ab Optimize Antibody Concentration & Incubation check_signal_immuno->optimize_ab Yes validate_ab Validate Antibody Specificity check_bg_immuno->validate_ab No optimize_wash Optimize Washing & Blocking check_bg_immuno->optimize_wash Yes check_accuracy_ms Inaccurate? check_signal_ms->check_accuracy_ms No enrich_sample Enrich Sample for Nitrated Peptides check_signal_ms->enrich_sample Yes use_internal_std Use Stable Isotope Internal Standard check_accuracy_ms->use_internal_std Yes optimize_ms_params Optimize MS Parameters enrich_sample->optimize_ms_params check_sample_prep Review Sample Prep for Artifacts use_internal_std->check_sample_prep

Caption: A logical troubleshooting guide for quantifying low abundance this compound.

References

Technical Support Center: Western Blotting for Nitrated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing Western blots to detect nitrated proteins.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the detection of nitrated proteins via Western blotting.

High Background

Question: Why is the background on my Western blot for nitrated proteins too high, obscuring my bands of interest?

Answer: High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or improper washing.

  • Blocking Issues: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[1] Using an inappropriate blocking agent or an insufficient blocking time can lead to high background. For detecting post-translationally modified proteins, Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk, as milk contains phosphoproteins that can cross-react with antibodies targeting other modifications.[1][2]

  • Antibody Concentration: Using too much primary or secondary antibody is a common cause of high background.[3] It is essential to optimize the antibody concentration by performing a titration experiment.

  • Washing: Inadequate washing after primary and secondary antibody incubations can leave unbound antibodies on the membrane, contributing to background noise. Increasing the number or duration of wash steps can help mitigate this issue.[4]

Weak or No Signal

Question: I am not seeing any bands, or the signal is very weak on my blot. What could be the cause?

Answer: A weak or non-existent signal can stem from issues with the sample, the antibodies, or the transfer process.

  • Low Abundance of Nitrated Protein: Protein nitration can be a low-yield modification in vivo.[5] It may be necessary to enrich your sample for nitrated proteins using techniques like immunoprecipitation (IP) with an anti-nitrotyrosine antibody.

  • Antibody Issues: Ensure your primary antibody is validated for detecting nitrotyrosine. The antibody may have low affinity, or the epitope could be masked. Also, confirm that the secondary antibody is appropriate for the primary antibody's host species.

  • Inefficient Protein Transfer: Large proteins (>150 kDa) may transfer poorly, while small proteins (<30 kDa) might pass through the membrane. Optimizing the transfer time and voltage is crucial. A Ponceau S stain can be used to visualize total protein on the membrane and confirm successful transfer.

  • Sample Preparation: Proteases and phosphatases in your sample can degrade the protein of interest. Always prepare lysates with protease and phosphatase inhibitors on ice to preserve protein integrity.[6]

Non-Specific Bands

Question: My blot shows multiple bands in addition to the band at the expected molecular weight. How can I resolve this?

Answer: Non-specific bands are often a result of antibody cross-reactivity or protein degradation.

  • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes. Try optimizing the primary antibody concentration; a lower concentration may reduce non-specific binding.[3] Including a positive control (a known nitrated protein) and a negative control (the same protein without nitration) can help validate the specificity of your antibody.[7]

  • Protein Degradation: Degraded protein fragments may be detected by the antibody, resulting in multiple lower molecular weight bands. Ensure proper sample handling with protease inhibitors to prevent degradation.[6]

  • Blocking Buffer Choice: Some blocking buffers may not be optimal for your specific primary antibody. If high background and non-specific bands persist, consider testing an alternative blocking agent like fish gelatin or a commercially available protein-free blocking buffer.[2]

Quantitative Data Summary

Optimizing concentrations and incubation times is critical for a successful Western blot. The following tables provide recommended starting ranges.

Table 1: Recommended Antibody Dilutions
Antibody TypeRecommended Starting Dilution RangeNotes
Primary Antibody 1:500 – 1:2,000The optimal dilution must be determined empirically. Start with the manufacturer's recommendation if available.[6][8]
Secondary Antibody 1:2,000 – 1:20,000Higher dilutions are often possible with sensitive chemiluminescent substrates. Titration is recommended to minimize background.[6]
Table 2: Recommended Blocking and Incubation Parameters
StepReagentConcentration/DurationTemperature
Blocking 3-5% BSA in TBST1 hourRoom Temperature
Primary Antibody Diluted in 3-5% BSA in TBSTOvernight (12-16 hours)4°C
Secondary Antibody Diluted in blocking buffer or TBST1 hourRoom Temperature
Washes TBST (0.1% Tween-20)3 x 5-10 minutesRoom Temperature

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the suspension for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Aliquot the lysate and store at -80°C or proceed to the next step.

  • Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

Protocol 2: SDS-PAGE and Protein Transfer
  • Load 20-50 µg of protein lysate per well into a polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.

  • Equilibrate the gel in transfer buffer for 10-15 minutes.

  • Activate the PVDF membrane by immersing it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.

  • Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.

  • Perform the protein transfer. A wet transfer at 100V for 60-90 minutes is a common starting point, but conditions should be optimized based on the target protein's molecular weight.

  • After transfer, briefly rinse the membrane in TBST and visualize total protein using a reversible stain like Ponceau S to confirm transfer efficiency.

Protocol 3: Immunodetection of Nitrated Proteins
  • Wash the membrane with TBST to remove the Ponceau S stain.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-nitrotyrosine antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane five times for 5 minutes each with TBST at room temperature.

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane in the ECL substrate for 1-5 minutes.

  • Remove excess substrate and acquire the image using a chemiluminescence detection system.

Visualizations

Signaling Pathway for Protein Nitration

ProteinNitrationPathway NO Nitric Oxide (NO) branch NO->branch O2 Superoxide (O2⁻) O2->branch ONOO Peroxynitrite (ONOO⁻) NitratedProtein Nitrated Protein (3-Nitrotyrosine) ONOO->NitratedProtein Nitration Protein Protein with Tyrosine Residue Protein->NitratedProtein BioEffect Altered Protein Function (e.g., Enzyme Activity, Signal Transduction) NitratedProtein->BioEffect branch->ONOO Reaction

Caption: Pathway of protein tyrosine nitration by peroxynitrite.

Experimental Workflow for Nitrated Protein Western Blot

WB_Workflow start Start: Sample Collection (Cells or Tissue) lysis 1. Sample Lysis (with Protease/Phosphatase Inhibitors) start->lysis quant 2. Protein Quantification (e.g., BCA Assay) lysis->quant sds 3. SDS-PAGE quant->sds transfer 4. Protein Transfer (to PVDF or Nitrocellulose) sds->transfer block 5. Blocking (e.g., 5% BSA in TBST) transfer->block primary 6. Primary Antibody Incubation (Anti-Nitrotyrosine, 4°C Overnight) block->primary wash1 7. Washing (3x with TBST) primary->wash1 secondary 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) wash1->secondary wash2 9. Washing (5x with TBST) secondary->wash2 detect 10. Detection (ECL Substrate) wash2->detect image 11. Imaging detect->image end End: Data Analysis image->end

Caption: Step-by-step workflow for Western blot detection of nitrated proteins.

Troubleshooting Logic Diagram

WB_Troubleshooting start Problem with Blot? no_signal Weak or No Signal? start->no_signal high_bg High Background? no_signal->high_bg No sol_transfer Check Transfer Efficiency (Ponceau S Stain) no_signal->sol_transfer Yes nonspecific Non-Specific Bands? high_bg->nonspecific No sol_blocking Optimize Blocking (Increase time or try 5% BSA) high_bg->sol_blocking Yes sol_ns_ab Optimize Primary Ab Dilution nonspecific->sol_ns_ab Yes sol_antibody Verify Antibody Activity (Use Positive Control) sol_transfer->sol_antibody sol_enrich Increase Protein Load or Enrich Sample (IP) sol_antibody->sol_enrich sol_substrate Check ECL Substrate (Ensure it's not expired) sol_enrich->sol_substrate sol_ab_conc Reduce Antibody Conc. (Titrate Primary & Secondary) sol_blocking->sol_ab_conc sol_washing Increase Wash Steps (Longer duration or more washes) sol_ab_conc->sol_washing sol_membrane Handle Membrane Carefully (Avoid drying out) sol_washing->sol_membrane sol_ns_blocking Try Different Blocking Agent (e.g., Fish Gelatin) sol_ns_ab->sol_ns_blocking sol_ns_sample Ensure Sample Integrity (Use fresh lysate with inhibitors) sol_ns_blocking->sol_ns_sample

Caption: Decision tree for troubleshooting common Western blot issues.

References

Technical Support Center: Optimization of HPLC-ECD for 3-Nitro-L-tyrosine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the analysis of 3-Nitro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important biomarker?

This compound (3-NT) is a stable product formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) like peroxynitrite.[1][2] Its presence and levels in biological samples are widely used as a biomarker for nitrosative stress, which is implicated in a variety of pathological conditions.[1][2]

Q2: Why is HPLC-ECD a suitable method for this compound analysis?

HPLC-ECD is a highly sensitive and selective method for the determination of this compound.[2][3] Electrochemical detection offers greater sensitivity compared to UV detection and can selectively detect electrochemically active molecules like 3-NT, minimizing interference from other species in complex biological matrices.[4][5]

Q3: What are the typical mobile phases used for this compound separation?

The choice of mobile phase is critical for achieving good separation. Commonly used mobile phases are acidic to ensure the proper ionization state of 3-NT.[3] A typical mobile phase consists of an aqueous buffer (e.g., phosphate or citrate buffer) mixed with an organic modifier like methanol or acetonitrile.[6][7][8] The pH is often maintained between 2.5 and 5.0.[3][6]

Q4: How can I optimize the electrochemical detector settings for 3-NT?

Optimization of the ECD involves selecting the appropriate electrode material and setting the optimal reduction or oxidation potential. For reductive detection, a potential of around -800 mV has been used, while for oxidative detection, a potential of approximately +250 mV is common.[6][9] A dual-cell coulometric approach, where 3-NT is first reduced to 3-aminotyrosine and then oxidized, can enhance sensitivity and specificity.[10]

Q5: What are the key considerations for sample preparation?

Sample preparation is crucial to avoid artifactual nitration of tyrosine, which can lead to falsely elevated 3-NT levels.[4] It is important to minimize exposure to acidic conditions in the presence of nitrites or nitrates during sample handling.[4] For protein-bound 3-NT, enzymatic hydrolysis using proteases like pronase under neutral conditions is a common method to release the free amino acid for analysis.[5][11]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Reduce the injection volume or sample concentration. - Add a competing base like triethylamine to the mobile phase.[12]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Inadequate mobile phase degassing. - Temperature fluctuations.- Use high-purity solvents and filter the mobile phase. - Purge the pump and detector to remove air bubbles. - Degas the mobile phase using an online degasser or by sonication.[13] - Use a column oven to maintain a stable temperature.[12]
Retention Time Shifts - Inconsistent mobile phase composition. - Changes in column temperature. - Column degradation.- Ensure accurate and consistent mobile phase preparation. - Use a column thermostat for consistent temperature control.[12] - Use a guard column and replace the analytical column if necessary.
Low Sensitivity - Suboptimal electrode potential. - Electrode fouling. - Improper mobile phase pH affecting ionization.- Perform a hydrodynamic voltammogram to determine the optimal potential.[6] - Clean or polish the electrode according to the manufacturer's instructions. - Optimize the mobile phase pH for maximum signal response.
Ghost Peaks/Interference - Contamination from sample matrix or sample preparation steps. - Carryover from previous injections.- Optimize the sample clean-up procedure (e.g., solid-phase extraction). - Run blank injections between samples to identify the source of contamination. - Ensure the autosampler wash solution is effective.
Irreproducible Results - Inconsistent sample preparation. - Fluctuation in instrument performance (pump, injector, detector). - Instability of this compound in prepared samples.- Standardize the sample preparation protocol. - Perform system suitability tests to ensure instrument performance. - Analyze samples promptly after preparation or store them appropriately (e.g., at -20°C).[14]

Quantitative Data Summary

The following tables summarize typical performance characteristics of HPLC-ECD methods for this compound analysis as reported in the literature.

Table 1: HPLC-ECD Method Parameters

Parameter Condition 1 Condition 2 Condition 3
Column ODS (C18)[3]Nova-Pak C18[3]SC-50ODS[3]
Mobile Phase 100 mM phosphate buffer (pH 2.5)[3]0.1 M Sodium phosphate buffer (pH 7.2), methanol (52.5:47.5 v/v)[3]200 mM phosphate buffer with 5 mg/mL EDTA, 2% ACN[3]
Flow Rate 0.5 mL/min[3]1.0 mL/min[3]0.5 mL/min[3]
Detection Reductive ECD[3]UV (470 and 540 nm)[3]ECD[3]
Potential Not SpecifiedNot ApplicableNot Specified

Table 2: Method Performance Characteristics

Performance Metric Reported Value Reference
Detection Limit (LOD) < 10 fmol[6][9]
0.5 nM (10 fmol)[15]
10 nM[8][16]
0.5 nM (25 fmol on column)[10]
Linearity Range 1-500 nM[10]
10-500 nM[8]
Precision (RSD) 5.88% at 2 nM, 1.87% at 20 nM[10]

Experimental Protocols

Protocol 1: Analysis of Protein-Bound this compound in Plasma

This protocol is adapted from methodologies described for the analysis of protein-bound 3-NT in biological samples.[3][6]

1. Sample Preparation (Protein Hydrolysis): a. To 100 µL of plasma, add a protease solution (e.g., pronase) to achieve a final concentration of 1 mg/mL. b. Incubate the mixture at 50°C for 18-24 hours to ensure complete protein digestion.[11] c. After incubation, stop the reaction by adding a deproteinizing agent like trichloroacetic acid (TCA) to a final concentration of 5-10%. d. Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. e. Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

2. HPLC-ECD Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: 100 mM sodium phosphate buffer with 5% methanol, pH adjusted to 5.0.[6] c. Flow Rate: 0.5 mL/min. d. Injection Volume: 20 µL. e. Column Temperature: 25°C. f. ECD Settings: i. Dual Electrode System:

  • Reducing Electrode (Upstream): Porous carbon electrode set at -800 mV.[6][9]
  • Oxidizing Electrode (Downstream): Glassy carbon electrode set at +250 mV.[6][9] ii. Data Acquisition: Monitor the signal from the oxidizing electrode.

3. Calibration and Quantification: a. Prepare a series of this compound standards in the mobile phase. b. Inject the standards to generate a calibration curve by plotting peak area against concentration. c. Quantify the amount of 3-NT in the samples by comparing their peak areas to the calibration curve.

Visualizations

Formation of this compound

The following diagram illustrates the primary pathway for the formation of this compound from tyrosine through the action of peroxynitrite, a reactive nitrogen species.

G Tyrosine L-Tyrosine Nitrotyrosine This compound Tyrosine->Nitrotyrosine Nitration Peroxynitrite Peroxynitrite (ONOO-) Peroxynitrite->Nitrotyrosine

Caption: Formation pathway of this compound.

General HPLC-ECD Workflow

This diagram outlines the typical experimental workflow for the analysis of this compound using HPLC-ECD.

G cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Preparation Sample Preparation (e.g., Hydrolysis) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation Sample_Preparation->HPLC_Separation ECD_Detection Electrochemical Detection HPLC_Separation->ECD_Detection Data_Acquisition Data Acquisition ECD_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: HPLC-ECD workflow for this compound analysis.

References

Technical Support Center: Mass Spectrometry Analysis of 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the mass spectrometry (MS) analysis of 3-Nitro-L-tyrosine (3-NT).

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in the mass spec analysis of this compound?

A1: The analysis of 3-NT by mass spectrometry is primarily challenged by its low physiological concentrations in biological samples, making detection difficult. Another significant hurdle is the potential for artificial nitration of tyrosine during sample preparation, which can lead to inaccurate quantification.[1][2][3] Additionally, the inherent low stoichiometry of 3-NT modifications in proteins makes identifying specific nitration sites a complex task.[3]

Q2: What is the most reliable method for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the most reliable and sensitive method for the accurate quantification of 3-NT in biological samples.[1][3][4] This technique offers high specificity and sensitivity, especially when coupled with stable isotope-labeled internal standards. Gas chromatography-mass spectrometry (GC-MS) is also a sensitive technique but often requires a time-consuming derivatization step.[1][4]

Q3: Why is an internal standard crucial for accurate quantification?

A3: A stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled 3-NT, is essential for accurate quantification. It helps to correct for variations in sample preparation, chromatographic retention, and ionization efficiency between samples, thereby improving the precision and accuracy of the measurement.[1][3]

Q4: What are the typical MRM transitions for this compound?

A4: In positive ion mode, a common multiple reaction monitoring (MRM) transition for 3-NT is the fragmentation of the precursor ion [M+H]⁺ at m/z 227.2 to a product ion at m/z 181.1.[5] In negative ion mode, the transition from the precursor ion [M-H]⁻ at m/z 225 to a product ion can also be monitored. The selection of precursor and product ions, along with collision energy, should be optimized for the specific instrument being used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for 3-NT 1. Low abundance in the sample: Physiological levels of 3-NT can be very low. 2. Inefficient extraction: The sample preparation method may not be effectively isolating 3-NT. 3. Poor ionization: Suboptimal mass spectrometer source conditions. 4. Degradation of 3-NT: The analyte may be unstable under the storage or analysis conditions.1. Enrichment: Consider using an enrichment technique such as solid-phase extraction (SPE) to concentrate the analyte. 2. Optimize Extraction: Evaluate different extraction solvents and pH conditions. Acetone precipitation is a commonly used method for plasma samples.[4] 3. Optimize Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperatures to maximize the 3-NT signal. 4. Ensure Stability: Process samples promptly and store them at -80°C. Avoid repeated freeze-thaw cycles.
High Background Noise 1. Contaminated solvents or reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix effects: Co-eluting compounds from the biological matrix can interfere with ionization. 3. Dirty instrument: Contamination in the LC system or mass spectrometer ion source.1. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity reagents. 2. Improve Chromatographic Separation: Optimize the LC gradient to separate 3-NT from interfering matrix components. 3. Clean the System: Flush the LC system and clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column overload: Injecting too much sample onto the column. 2. Inappropriate mobile phase: The pH or organic content of the mobile phase may not be optimal. 3. Column degradation: The analytical column may be old or contaminated. 4. Extra-column volume: Excessive tubing length or dead volume in the LC system.1. Reduce Injection Volume: Dilute the sample or reduce the injection volume. 2. Optimize Mobile Phase: Adjust the mobile phase composition, including pH and organic solvent concentration. 3. Replace Column: Install a new analytical column. 4. Minimize Dead Volume: Use shorter tubing with appropriate inner diameters and ensure all connections are properly made.[6]
Inconsistent Results/Poor Reproducibility 1. Artifactual formation of 3-NT: Inconsistent nitration of tyrosine during sample preparation. 2. Variable extraction recovery: Inconsistent performance of the sample preparation method. 3. Instrument instability: Fluctuations in LC pump performance or MS sensitivity.1. Control Sample Preparation Conditions: Avoid acidic conditions in the presence of nitrite to prevent artificial nitration.[7][8] Consider using alkaline hydrolysis methods.[7][8] 2. Use an Internal Standard: A stable isotope-labeled internal standard is crucial for correcting for variability. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions to ensure consistent operation.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

Parameter Positive Ion Mode Negative Ion Mode
Precursor Ion (m/z) 227.2225.0
Product Ion 1 (m/z) 181.1179.0
Product Ion 2 (m/z) 135.1133.0
Typical Collision Energy 15-25 eV10-20 eV

Note: Optimal collision energies should be determined empirically for the specific instrument used.[10][11]

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for this compound in Human Plasma

Parameter Reported Value Reference
Limit of Detection (LOD) 0.030 ng/mL[4][12]
Limit of Quantification (LOQ) 0.100 ng/mL[4][12]
Linear Range 0.1 - 10 ng/mL[4]
Recovery 95-105%[4][12]
Intra-day Precision (%CV) < 10%[4][12]
Inter-day Precision (%CV) < 10%[4][12]

Detailed Experimental Protocol

Protocol: Quantification of Free this compound in Human Plasma by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

1. Materials and Reagents:

  • This compound standard

  • ¹³C₆-3-Nitro-L-tyrosine internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (collected in EDTA or heparin tubes)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the ¹³C₆-3-Nitro-L-tyrosine internal standard solution (concentration should be optimized based on expected endogenous levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: Monitor the transitions listed in Table 1.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous 3-NT and the ¹³C₆-3-NT internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the 3-NT standards.

  • Determine the concentration of 3-NT in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling_Pathway cluster_ROS_RNS Reactive Oxygen & Nitrogen Species Formation cluster_Nitration Tyrosine Nitration NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO−) NO->ONOO Reaction O2_superoxide Superoxide (O2•−) O2_superoxide->ONOO Tyrosine Tyrosine Residue Nitrotyrosine This compound Tyrosine->Nitrotyrosine Nitration by ONOO−

Caption: Formation of this compound via the peroxynitrite pathway.

Experimental_Workflow Start Start: Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation, IS Spiking) Start->SamplePrep Extraction Supernatant Evaporation & Reconstitution SamplePrep->Extraction LC_Separation LC Separation (Reversed-Phase C18) Extraction->LC_Separation MS_Analysis MS/MS Analysis (ESI+, MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing End End: 3-NT Concentration Data_Processing->End

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree Start Problem with 3-NT Analysis No_Peak No or Low Peak Signal? Start->No_Peak Yes_No_Peak Yes No_Peak->Yes_No_Peak No_No_Peak No No_Peak->No_No_Peak Check_MS Check MS Sensitivity (Infuse Standard) Yes_No_Peak->Check_MS Bad_Peak_Shape Poor Peak Shape? No_No_Peak->Bad_Peak_Shape MS_OK MS OK? Check_MS->MS_OK MS_Not_OK Clean Ion Source & Recalibrate MS_OK->MS_Not_OK No Check_LC Check LC Performance (Inject Standard) MS_OK->Check_LC Yes LC_OK LC OK? Check_LC->LC_OK LC_Not_OK Troubleshoot LC (Check for leaks, column, mobile phase) LC_OK->LC_Not_OK No Check_Sample_Prep Optimize Sample Prep (Enrichment, Recovery) LC_OK->Check_Sample_Prep Yes Yes_Bad_Peak Yes Bad_Peak_Shape->Yes_Bad_Peak No_Bad_Peak No Bad_Peak_Shape->No_Bad_Peak Check_Column Check Column (Overload, Degradation) Yes_Bad_Peak->Check_Column Optimize_MP Optimize Mobile Phase Yes_Bad_Peak->Optimize_MP Inconsistent_Results Inconsistent Results? No_Bad_Peak->Inconsistent_Results Yes_Inconsistent Yes Inconsistent_Results->Yes_Inconsistent No_Inconsistent Consult Instrument Manual or Further Expertise Inconsistent_Results->No_Inconsistent No Check_Artifacts Review Sample Prep for Artifacts Yes_Inconsistent->Check_Artifacts Use_IS Ensure Proper IS Use Yes_Inconsistent->Use_IS

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Immunoprecipitation of Nitrated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the immunoprecipitation (IP) of nitrated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the enrichment of proteins containing 3-nitrotyrosine, a key marker of oxidative stress.

Troubleshooting Guide

This guide addresses common issues encountered during the immunoprecipitation of nitrated proteins, offering potential causes and solutions to refine your experimental protocol.

Problem Potential Cause Recommended Solution
Low or No Signal of Nitrated Protein Low abundance of nitrated proteins: Tyrosine nitration is a low-stoichiometry post-translational modification.[1][2][3]• Increase the starting material (total protein amount). • Consider treating cells or tissues with a nitrating agent (e.g., peroxynitrite) to generate positive controls and optimize the protocol.[2][3] • Utilize enrichment strategies prior to IP, such as affinity chromatography.
Inefficient cell lysis and protein extraction: The nitrated protein of interest may not be effectively solubilized.[4][5]• Optimize the lysis buffer. For many applications, a non-denaturing buffer like RIPA buffer with fresh protease and phosphatase inhibitors is a good starting point.[5][6][7] For nuclear or membrane-bound proteins, sonication may be necessary.[6] • Ensure complete cell lysis by microscopic examination.
Poor antibody affinity or specificity: The anti-nitrotyrosine antibody may not be effectively capturing the target proteins.[8][9]• Test multiple monoclonal or polyclonal anti-nitrotyrosine antibodies from different vendors.[2][10][11] Polyclonal antibodies may be more effective as they can recognize multiple epitopes.[7][9] • Ensure the antibody is validated for immunoprecipitation.[11][12] • Perform a titration experiment to determine the optimal antibody concentration.[13][14]
Epitope masking: The nitrotyrosine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the antibody.[6]• Consider using a denaturing lysis buffer, but be aware this can disrupt protein-protein interactions if studying complexes. • Try a different antibody that recognizes a different epitope.[6]
Inefficient elution: The captured nitrated proteins are not being effectively released from the beads.[15][16]• Optimize the elution buffer. Common options include low pH buffers (e.g., 0.1 M glycine, pH 2.5-3.0) or SDS-PAGE sample buffer.[4][15][16] • If using a low pH buffer, ensure immediate neutralization of the eluate to preserve protein integrity.[4][16]
High Background/Non-specific Binding Non-specific binding to beads: Proteins other than the target are binding to the Protein A/G agarose or magnetic beads.[6][17]• Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[18][19] • Block the beads with a blocking agent like BSA before use.[14]
Non-specific binding to the antibody: The antibody is cross-reacting with other proteins.[8]• Increase the stringency of the wash buffer by adding detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.[15][17] • Increase the number and duration of wash steps.[17][20] • Use a high-quality, validated antibody.
Antibody heavy and light chains in eluate: The antibody used for IP is co-eluting with the target protein, which can interfere with downstream analysis like Western blotting, especially if the target protein is of a similar molecular weight (around 50 kDa or 25 kDa).[19]• Crosslink the antibody to the beads using an agent like DMP before incubation with the lysate.[15][16] • Use a secondary antibody for Western blotting that is specific for native (non-reduced) primary antibodies.[19] • Elute with a gentler elution buffer that is less likely to disrupt the antibody-bead interaction.[21]

Frequently Asked Questions (FAQs)

Protocol and Reagents

Q1: Which anti-nitrotyrosine antibody should I choose for my immunoprecipitation experiment?

A1: The choice of antibody is critical for successful immunoprecipitation of nitrated proteins. It is highly recommended to test several monoclonal and polyclonal antibodies that have been validated for IP applications.[2][10][11] A recent study systematically evaluated four different monoclonal antibodies and found that they enriched for somewhat distinct subsets of nitrated proteins, suggesting that the choice of antibody can influence the outcome of the experiment.[2] Polyclonal antibodies can sometimes be more efficient as they can bind to multiple epitopes on the target.[7][9]

Q2: What is the optimal lysis buffer for immunoprecipitating nitrated proteins?

A2: The ideal lysis buffer solubilizes the target protein while preserving the antibody epitope. For many applications, a non-denaturing buffer such as RIPA buffer is a good starting point.[5][6][7] However, the optimal buffer composition can depend on the specific protein and its subcellular localization.[5][22] It is often necessary to empirically test different buffer conditions.[4][23]

Recommended Non-Denaturing Lysis Buffer Composition:

  • 50 mM Tris-HCl, pH 7.4

  • 150 mM NaCl

  • 1% NP-40 or Triton X-100

  • 0.5% Sodium deoxycholate

  • 0.1% SDS

  • 1 mM EDTA

  • Freshly added protease and phosphatase inhibitors [5][24]

Q3: How can I effectively elute the captured nitrated proteins from the beads?

A3: There are several elution methods, each with its own advantages and disadvantages.

  • Denaturing Elution: Boiling the beads in SDS-PAGE loading buffer is a highly efficient method but will denature the proteins and co-elute the antibody.[4][15] This is suitable if the downstream analysis is Western blotting.

  • Low pH Elution: Using a buffer with a low pH, such as 0.1 M glycine pH 2.5-3.0, can effectively dissociate the antigen-antibody complex while potentially preserving protein activity.[4][15][16] The eluate must be neutralized immediately with a buffer like 1M Tris pH 8.5.[4][16]

  • Competitive Elution: If a tagged nitrated protein is used, a high concentration of the free tag can be used to competitively elute the protein. This method is very gentle and preserves protein activity.[15]

Experimental Workflow

Q4: What are the key steps in an immunoprecipitation workflow for nitrated proteins?

A4: The general workflow involves cell lysis, pre-clearing the lysate, incubation with an anti-nitrotyrosine antibody, capture of the immune complexes with beads, washing to remove non-specific binders, and elution of the nitrated proteins.

IP_Workflow A Cell Lysis B Pre-clearing Lysate (with beads) A->B C Incubation with Anti-Nitrotyrosine Ab B->C D Capture with Protein A/G Beads C->D E Washing Steps D->E F Elution E->F G Downstream Analysis (WB, Mass Spec) F->G

Immunoprecipitation Workflow for Nitrated Proteins.

Signaling and Context

Q5: Why is the study of nitrated proteins important?

A5: Protein tyrosine nitration is a post-translational modification that occurs under conditions of oxidative and nitrosative stress.[25][26] It is implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[25][27] Identifying nitrated proteins and their specific sites of modification is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.[1][28]

Nitrative_Stress_Pathway cluster_stress Cellular Stress cluster_rns Reactive Nitrogen Species cluster_outcome Cellular Outcome Inflammation Inflammation NO Nitric Oxide (NO) Inflammation->NO Ischemia Ischemia O2- Superoxide (O2-) Ischemia->O2- ONOO- Peroxynitrite (ONOO-) NO->ONOO- O2-->ONOO- Nitrated_Protein Nitrated Protein (3-Nitrotyrosine) ONOO-->Nitrated_Protein Protein Protein (Tyrosine) Protein->Nitrated_Protein Nitration Altered_Function Altered Protein Function Nitrated_Protein->Altered_Function Disease Disease Pathogenesis Altered_Function->Disease Troubleshooting_Logic Start Start IP Experiment Check_Input Check Input Control: Nitrated Protein Present? Start->Check_Input Check_IP Check IP Result: Signal Detected? Check_Input->Check_IP Yes No_Input Troubleshoot Lysis & Protein Expression Check_Input->No_Input No Check_Bkgd High Background? Check_IP->Check_Bkgd Yes No_IP_Signal Optimize Antibody & Incubation Check_IP->No_IP_Signal No High_Bkgd Optimize Washing & Pre-clearing Check_Bkgd->High_Bkgd Yes Success Successful IP Check_Bkgd->Success No No_Input->Start No_IP_Signal->Start High_Bkgd->Start

References

Technical Support Center: Improving Recovery of Nitrated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery and identification of nitrated peptides from complex biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting

Enrichment Strategies

  • Q1: My recovery of nitrated peptides is low. What are the most common causes and how can I troubleshoot this?

    Low recovery of nitrated peptides is a frequent challenge, often stemming from their low abundance in biological samples.[1][2][3] Here are some common causes and troubleshooting steps:

    • Inefficient Enrichment: The chosen enrichment method may not be optimal for your sample type or the specific characteristics of your nitrated peptides.

      • Troubleshooting:

        • Optimize Antibody Selection (Immunoaffinity): If using an anti-nitrotyrosine antibody, be aware that some antibodies exhibit a bias towards peptides with N-terminal nitrotyrosine.[4][5][6][7] Consider testing different commercially available antibodies to find one with broader specificity for your sample.[6][7]

        • Consider Chemical Enrichment: As an alternative to antibodies, chemical enrichment methods can circumvent sequence-dependent biases.[8] These methods typically involve the reduction of the nitro group to an amine, followed by tagging for affinity capture (e.g., biotinylation for avidin capture or derivatization for metal chelate affinity chromatography).[8][9][10][11]

        • Evaluate Enrichment Efficiency: Spike a known amount of a standard nitrated peptide into your sample before enrichment to assess the efficiency of your protocol.

    • Sample Loss During Preparation: Peptides can be lost due to non-specific binding to container surfaces, especially when working with low sample volumes.[12][13]

      • Troubleshooting:

        • Use low-binding microcentrifuge tubes and pipette tips.

        • Minimize the number of sample transfer steps.

        • Optimize the solvent composition of your sample; for hydrophobic peptides, increasing the organic solvent concentration can reduce adsorption.[12]

    • Protein Degradation: Proteases in your sample can degrade your proteins of interest before and during sample preparation.[14]

      • Troubleshooting:

        • Always add protease inhibitors to your lysis buffer.

        • Keep samples on ice or at 4°C during preparation.

  • Q2: I am using immunoaffinity enrichment, but I suspect I am not capturing all nitrated peptides. Why might this be?

    A primary reason for incomplete capture during immunoaffinity enrichment is antibody bias. Several studies have shown that some anti-nitrotyrosine monoclonal antibodies have a higher affinity for peptides with the nitrotyrosine residue at the N-terminus.[4][5][6][7] This can lead to an underrepresentation of peptides where the nitration site is located elsewhere in the peptide sequence.

    Troubleshooting:

    • Test Multiple Antibodies: Evaluate different commercially available anti-nitrotyrosine antibodies to find one with the most comprehensive coverage for your samples.[6][7]

    • Combine Enrichment Strategies: Consider performing a parallel enrichment using a chemical method to capture peptides that may be missed by the antibody-based approach.

    • Protein vs. Peptide Level Enrichment: Enriching at the protein level before digestion can sometimes yield a different subset of nitrated peptides compared to enrichment at the peptide level.[6][7]

  • Q3: Can I use TiO2 chromatography to enrich for nitrated peptides?

    Titanium dioxide (TiO2) chromatography is a well-established method for the enrichment of phosphopeptides due to the affinity of the titanium dioxide for the phosphate group.[15][16] While not a standard method for nitrated peptides, the principle of affinity chromatography could potentially be adapted. However, there is currently limited literature describing a validated protocol for the specific enrichment of nitrated peptides using TiO2. It is generally recommended to use established methods like immunoaffinity or chemical enrichment for nitrated peptides.

Mass Spectrometry Analysis

  • Q4: I am observing unexpected fragmentation or low signal intensity for my nitrated peptides in the mass spectrometer. What could be the cause?

    The mass spectrometry behavior of nitrated peptides can be complex and is often dependent on the ionization method used.[17][18]

    • MALDI-MS: When using Matrix-Assisted Laser Desorption/Ionization (MALDI), the high-energy laser can induce photochemical decomposition of the nitro group.[18] This can lead to a decrease in the signal intensity of the intact nitrated peptide and the appearance of fragment ions, complicating spectral interpretation.[17][18][19]

      • Troubleshooting: Be aware of this potential for fragmentation and look for characteristic neutral losses. If possible, confirm your findings using an alternative ionization method like ESI.

    • ESI-MS: Electrospray Ionization (ESI) is generally a softer ionization technique and is less likely to cause in-source fragmentation of the nitro group.[19] A characteristic immonium ion of nitrotyrosine at m/z 181.06 can often be observed in ESI-MS/MS spectra, which can be used as a signature for the presence of a nitrated tyrosine residue.[17][19]

      • Troubleshooting: If you are not observing the expected precursor ion, ensure your mass spectrometer is properly calibrated. Use precursor ion scanning for m/z 181.06 to selectively detect nitrated peptides in your sample.[19]

  • Q5: How can I be confident that the nitration sites I have identified are correct?

    Due to the challenges in analyzing low-abundance modifications, rigorous validation is crucial to avoid false-positive identifications.[20]

    • Manual Spectra Validation: Do not rely solely on automated search engine results. Manually inspect the MS/MS spectra of your candidate nitrated peptides to ensure high-quality fragmentation data supports the sequence assignment and localization of the nitro group.[20]

    • Synthetic Peptides: The gold standard for validation is to synthesize the identified nitrated peptide and acquire its MS/MS spectrum on the same instrument under the same conditions as your sample. A direct comparison of the fragmentation patterns can confirm the identification.[20]

    • Orthogonal Methods: If possible, use an alternative method to confirm the nitration of the protein of interest, such as Western blotting with an anti-nitrotyrosine antibody.[21]

Sample Preparation

  • Q6: What are some key considerations for sample preparation to ensure good recovery of nitrated peptides?

    Proper sample preparation is critical for the successful analysis of any post-translationally modified peptide.

    • Avoid Contaminants: Salts, detergents (like SDS), and polymers (like PEG) can suppress ionization and interfere with mass spectrometry analysis.[22] Ensure your sample preparation workflow includes steps to remove these contaminants, such as desalting with C18 spin columns.[23]

    • Complete Denaturation, Reduction, and Alkylation: Incomplete denaturation, reduction of disulfide bonds, and alkylation of cysteines can lead to incomplete digestion by trypsin and reduced peptide recovery. Ensure these steps are optimized in your protocol.[23][24]

    • Optimize Digestion: Use a sufficient amount of high-quality trypsin and optimize the digestion time and temperature to ensure complete proteolysis. After digestion, it is important to inactivate the trypsin, for example, by acidification.[13]

Quantitative Data Summary

The following table summarizes the number of nitrated peptides and proteins identified in different studies using various enrichment strategies. This data can help you set expectations for your own experiments.

Enrichment MethodSample TypeNumber of Identified Nitrated PeptidesNumber of Identified Nitrated ProteinsReference
Immunoaffinity (Peptide Level)In vitro nitrated whole-cell extract1,559 unique peptides907[4]
Immunoaffinity (Protein Level)Peroxynitrite-treated cell lysates1,377571[6][7]
Immunoaffinity (Peptide Level)Peroxynitrite-treated cell lysates1,624977[6][7]
Immunoaffinity (Peptide Level)Mouse lungs treated with poly(I:C)248Not specified[4][5]

Experimental Protocols

1. Immunoaffinity Enrichment of Nitrated Peptides (Peptide Level)

This protocol is adapted from studies that have successfully used anti-nitrotyrosine antibodies to enrich for nitrated peptides.[4][21]

  • Protein Digestion: Digest your protein sample into peptides using a standard in-solution or in-gel digestion protocol with trypsin.[24] After digestion, desalt the peptides using a C18 column.[23]

  • Antibody-Bead Conjugation:

    • Couple an anti-nitrotyrosine antibody to Protein A/G agarose beads by incubating them together in a binding buffer (e.g., PBS) for several hours at 4°C with gentle rotation.[21]

    • Wash the antibody-conjugated beads several times with a wash buffer (e.g., cold PBS) to remove any unbound antibody.

  • Enrichment:

    • Incubate the desalted peptide sample with the antibody-conjugated beads overnight at 4°C with gentle rotation.

    • After incubation, centrifuge the sample to pellet the beads.

    • Carefully remove the supernatant containing the unbound peptides.

    • Wash the beads several times with a series of wash buffers to remove non-specifically bound peptides. This can include buffers with increasing stringency (e.g., PBS, high salt buffer, and a final wash with water).

  • Elution:

    • Elute the bound nitrated peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid or 0.2% formic acid).

    • Collect the eluate and immediately neutralize it with a basic solution if necessary.

  • Sample Cleanup: Desalt the eluted peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

2. Chemical Enrichment of Nitrated Peptides via Reduction and Tagging

This protocol is based on a chemical derivatization strategy that avoids the use of antibodies.[8][9][10]

  • Acetylation of Primary Amines:

    • Resuspend your desalted peptide mixture in a suitable buffer (e.g., HEPES buffer, pH 8.0).

    • Block all primary amines (N-terminus and lysine side chains) by acetylation using, for example, acetic anhydride. This step is crucial to prevent subsequent tagging of these sites.

  • Reduction of Nitrotyrosine:

    • Reduce the nitro group on the tyrosine residues to an amine group using a reducing agent like sodium dithionite (Na2S2O4).[10][11]

    • Incubate the reaction for approximately 30 minutes at room temperature.

    • Desalt the peptides to remove the reducing agent.

  • Tagging of the Newly Formed Amine:

    • For Biotin-Avidin Enrichment: [8] React the peptides with a biotinylating reagent that specifically targets amines (e.g., NHS-biotin).

    • For Metal Chelate Affinity Enrichment: [9][10] Convert the amine to a metal-chelating motif.

  • Enrichment:

    • Biotinylated Peptides: Incubate the tagged peptides with immobilized avidin or streptavidin beads. After washing to remove non-specifically bound peptides, elute the biotinylated peptides.

    • Metal-Chelating Peptides: Incubate the peptides with Ni2+-NTA magnetic agarose beads.[10] After washing, elute the captured peptides.

  • Sample Cleanup: Desalt the eluted peptides prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinSample Complex Protein Sample Lysis Cell Lysis & Protein Extraction ProteinSample->Lysis Digestion Reduction, Alkylation & Tryptic Digestion Lysis->Digestion PeptideMixture Complex Peptide Mixture Digestion->PeptideMixture Enrichment Enrichment of Nitrated Peptides (e.g., Immunoaffinity or Chemical) PeptideMixture->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis

Caption: A generalized experimental workflow for the identification of nitrated peptides from complex samples.

signaling_pathway cluster_stress Oxidative/Nitrosative Stress cluster_formation Peroxynitrite Formation cluster_modification Protein Modification cluster_consequence Functional Consequence NO Nitric Oxide (NO) Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite Superoxide Superoxide (O2-) Superoxide->Peroxynitrite NitratedProtein Nitrated Protein Peroxynitrite->NitratedProtein Protein Protein with Tyrosine Residue AlteredFunction Altered Protein Function (e.g., Enzyme Inactivation) NitratedProtein->AlteredFunction

Caption: A simplified signaling pathway showing the formation of peroxynitrite and subsequent protein tyrosine nitration.

References

minimizing sample loss during 3-Nitro-L-tyrosine derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitro-L-tyrosine (3-NT) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing sample loss and ensuring accurate quantification of 3-NT.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-NT) and why is it measured?

A1: this compound (3-NT) is a stable product formed from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins or free tyrosine.[1][2] It is widely used as a biomarker for "nitroxidative stress," a condition associated with various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation.[3][4]

Q2: What are the common analytical methods for 3-NT quantification?

A2: Common methods for 3-NT quantification include high-performance liquid chromatography (HPLC) with various detectors (UV-Vis, electrochemical, diode array), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6] Immunochemical methods like ELISA are also used but may have lower sensitivity and specificity.[7]

Q3: Is derivatization always necessary for 3-NT analysis?

A3: Not always. HPLC-based methods can sometimes be used for direct analysis without derivatization.[5][8] However, GC-MS analysis typically requires a derivatization step to make the analyte volatile.[6][8] Derivatization can also be used in HPLC to enhance sensitivity and selectivity, for example, by introducing a fluorescent tag.

Q4: What is "artifactual formation" of 3-NT and why is it a concern?

A4: Artifactual formation is the artificial creation of 3-NT from tyrosine during sample preparation and analysis.[9][10] This is a major concern as it can lead to an overestimation of 3-NT levels, compromising the accuracy of the results.[9] It is often a primary reason for what may be perceived as inconsistent results or "sample loss" during recovery experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during 3-NT derivatization, with a focus on minimizing sample loss and preventing inaccurate measurements.

Issue 1: Low or Inconsistent Recovery of 3-NT

Possible Cause A: Artifactual Formation of 3-NT During Sample Preparation

Artifactual nitration of tyrosine during sample processing is a significant issue that can lead to inaccurate quantification.[1][9] This can be mistaken for poor recovery of the actual endogenous 3-NT.

  • Troubleshooting Steps:

    • Control pH: Avoid acidic conditions during sample handling and protein hydrolysis, as low pH can promote artifactual nitration.[9]

    • Mind the Temperature: Elevated temperatures during sample preparation and derivatization can also contribute to artifactual 3-NT formation.[9]

    • Enzymatic vs. Acid Hydrolysis: Consider using enzymatic digestion (e.g., with pronase) instead of acid hydrolysis to release 3-NT from proteins, as acid hydrolysis is more prone to creating artifacts.

    • Early Cleanup: Implement a solid-phase extraction (SPE) step early in the workflow to separate 3-NT from its precursors like tyrosine and nitrite, which can react to form 3-NT artifacts.[11]

Possible Cause B: Degradation of 3-NT

While 3-NT is relatively stable, it can be susceptible to degradation under certain conditions.

  • Troubleshooting Steps:

    • Light Sensitivity: Protect samples from excessive light exposure, as photochemical degradation can occur.

    • Storage Conditions: Store samples and standards at appropriate low temperatures (e.g., -80°C) to prevent degradation.

Possible Cause C: Inefficient Derivatization Reaction

An incomplete derivatization reaction will lead to lower signal and apparent sample loss.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure derivatizing reagents are fresh and not degraded.

    • Reaction Conditions: Optimize reaction parameters such as temperature, time, and pH. Refer to established protocols for the specific derivatizing agent being used.

    • Sample Matrix Effects: The presence of interfering substances in the sample matrix can inhibit the derivatization reaction. A thorough sample cleanup, for instance using SPE, is crucial.[12][13]

Issue 2: High Background or Interfering Peaks in Chromatogram

Possible Cause: Co-elution of Contaminants

The sample matrix in biological samples is complex and can lead to interfering peaks.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Utilize a robust solid-phase extraction (SPE) protocol to remove interfering compounds before derivatization and analysis.[11][14] Mixed-mode SPE cartridges can be particularly effective.[11]

    • Optimize Chromatographic Separation: Adjust the HPLC or GC parameters (e.g., gradient, temperature program, column type) to improve the resolution between the 3-NT derivative and interfering peaks.

Data Presentation

The following table summarizes recovery rates reported for different 3-NT analysis methods. This data can help in selecting a suitable method and setting expectations for sample recovery.

Analytical MethodSample MatrixSample Preparation HighlightsAverage Recovery RateReference
HPLC with Fluorescence DetectionHuman PlasmaProtein precipitation with acetonitrile followed by solid-phase extraction and derivatization.89.3% - 91.9% (absolute)[15]
HPLC with UV DetectionSerumAcid hydrolysis.~99% (relative to spiked sample post-hydrolysis)[16]

Experimental Protocols

Below are detailed methodologies for key experimental procedures in 3-NT analysis.

Protocol 1: Sample Preparation with Solid-Phase Extraction (SPE) for HPLC Analysis

This protocol is a general guideline and may need optimization for specific sample types.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode cation-exchange (MCX) SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., 0.1% formic acid in water) to remove unretained interferences.

  • Elution: Elute the 3-NT with a solvent appropriate for the SPE sorbent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis or in a suitable solvent for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Example with Silylation)

This is an example protocol; specific reagents and conditions may vary.

  • Sample Preparation: The sample should be free of protein and dried down completely.

  • Reagent Addition: To the dried sample, add 50 µL of a silylating reagent mixture (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 50 µL of a solvent like pyridine.

  • Incubation: Cap the vial tightly and incubate at 60-70°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Mandatory Visualizations

Formation and Pathological Consequences of this compound

G cluster_formation Formation of this compound cluster_consequences Pathological Consequences RNS Reactive Nitrogen Species (e.g., Peroxynitrite) Nitration Nitration RNS->Nitration Tyr Tyrosine Residues (in proteins or free) Tyr->Nitration NT This compound (3-NT) Nitration->NT Protein_Dysfunction Protein Dysfunction (e.g., enzyme inactivation) NT->Protein_Dysfunction modifies protein structure & function Signal_Interference Interference with Cell Signaling (e.g., inhibited tyrosine phosphorylation) NT->Signal_Interference steric hindrance Cell_Damage Cellular Damage & Dysfunction Protein_Dysfunction->Cell_Damage Signal_Interference->Cell_Damage Apoptosis Cell Death (Apoptosis) Cell_Damage->Apoptosis

Caption: Logical workflow of 3-NT formation and its downstream pathological effects.

Experimental Workflow for 3-NT Quantification

G cluster_workflow Experimental Workflow for 3-NT Quantification Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization / Lysis Sample->Homogenization Hydrolysis Protein Hydrolysis (Enzymatic or Acid) Homogenization->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Hydrolysis->Cleanup Derivatization Derivatization (if required, e.g., for GC-MS) Cleanup->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Cleanup->Analysis if no derivatization Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: A generalized experimental workflow for the quantification of 3-NT.

References

Technical Support Center: 3-Nitro-L-tyrosine Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

<

Welcome to the technical support center for 3-Nitro-L-tyrosine (3-NT) antibody applications. This resource is designed for researchers, scientists, and drug development professionals to address common specificity issues and provide robust troubleshooting guidance for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound (3-NT) is a post-translational modification formed when tyrosine residues in proteins react with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite itself is generated from the rapid reaction between nitric oxide (•NO) and superoxide radicals (O₂•⁻)[3][4]. The presence of 3-NT is a stable marker of nitrosative stress and oxidative damage within cells and tissues. Detecting 3-NT is crucial as it is implicated in the pathology of numerous diseases, including cardiovascular and neurodegenerative diseases, inflammation, and cancer[5][6].

Q2: What are the primary challenges when using antibodies to detect this compound?

A2: The main challenges stem from the nature of the modification itself. Firstly, anti-3-NT antibodies must recognize a small hapten (the nitro group) in the context of a much larger protein, and the surrounding amino acid sequence can influence antibody binding[7]. Secondly, immunoanalytical methods can sometimes suffer from poorly characterized detection specificity[7]. This can lead to issues such as high background, non-specific binding, and cross-reactivity with other modified residues, demanding rigorous validation and carefully optimized protocols.

Q3: How can I validate the specificity of my anti-3-NT antibody?

A3: Validating antibody specificity is critical. A key method is a competition assay (also known as peptide blocking). In this experiment, the antibody is pre-incubated with a nitrated peptide or free 3-nitrotyrosine before being used in the application (e.g., Western blot or IHC). A specific antibody's signal will be significantly reduced or eliminated after this pre-incubation, while a non-specific signal will remain[8][9]. Additionally, using well-characterized positive controls (e.g., proteins treated with peroxynitrite) and negative controls (untreated proteins) is essential[10].

Q4: What are the essential positive and negative controls for my experiments?

A4:

  • Positive Controls:

    • In vitro nitrated protein: Treat a protein known to contain tyrosine residues (like Bovine Serum Albumin, BSA) with a nitrating agent such as peroxynitrite[11]. This creates a reliable positive control for Western blotting and ELISA.

    • Treated cell lysates: Induce nitrosative stress in a cell line (e.g., HeLa or A431 cells) by treating them with peroxynitrite[11]. The resulting lysate will contain a mixture of nitrated proteins.

  • Negative Controls:

    • Untreated protein/lysate: Use the same protein or cell lysate as the positive control but without the peroxynitrite treatment.

    • Degraded peroxynitrite treatment: Peroxynitrite has a very short half-life[1]. Allowing it to degrade before adding it to your sample serves as a more robust negative control than a simple untreated sample[6].

    • Peptide/Antibody blocking: As mentioned in Q3, pre-incubating the antibody with a nitrated peptide is a crucial specificity control[8].

Troubleshooting Guides

Problem: High Background or Non-Specific Bands in Western Blot

High background can obscure the specific signal of nitrated proteins. Use the following workflow and table to diagnose and resolve the issue.

G start High Background in Western Blot q1 Is the primary antibody concentration optimized? start->q1 s1 Titrate Antibody: Perform a dot blot or use serial dilutions (e.g., 1:1000 to 1:10000) to find the optimal concentration. q1->s1 No q2 Is the blocking step adequate? q1->q2 Yes s1->q2 s2 Optimize Blocking: Increase blocking time (1-2 hours). Test different blocking agents (e.g., 5% non-fat milk, 3-5% BSA). q2->s2 No q3 Are the washing steps sufficient? q2->q3 Yes s2->q3 s3 Improve Washing: Increase the number of washes (e.g., 5x5 min). Increase Tween-20 concentration in wash buffer (up to 0.1%). q3->s3 No q4 Is there potential cross-reactivity? q3->q4 Yes s3->q4 s4 Confirm Specificity: Perform a competition assay by pre-incubating the antibody with free 3-nitrotyrosine or a nitrated peptide. q4->s4 Yes end Clean, Specific Bands q4->end No s4->end

Caption: Troubleshooting workflow for high background in Western blotting.

Possible Cause Recommended Solution
Primary antibody concentration too high Titrate the antibody to find the optimal concentration that maximizes specific signal while minimizing background. A typical starting range for Western blotting is 1:1000 to 1:5000[6][10].
Insufficient blocking Increase blocking time to 1-2 hours at room temperature. Test different blocking agents, such as 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST[8].
Inadequate washing Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each) after primary and secondary antibody incubations to remove unbound antibodies[10].
Non-specific secondary antibody binding Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to your sample. Use a pre-adsorbed secondary antibody if necessary.
Cross-reactivity Perform a competition assay. Pre-incubate the primary antibody with 10-100 µM of free 3-nitrotyrosine for 1 hour at room temperature before adding it to the blot. Specific bands should disappear[9].
Problem: Weak or No Signal

A lack of signal can be equally frustrating. Follow this guide to identify the cause.

Possible Cause Recommended Solution
Low abundance of nitrated proteins Ensure you are using an appropriate positive control (e.g., peroxynitrite-treated lysate) to confirm the antibody and system are working. For experimental samples, you may need to enrich for nitrated proteins using immunoprecipitation (IP).
Antibody not suitable for the application Check the manufacturer's datasheet to confirm the antibody is validated for your specific application (e.g., WB, IHC, IP). An antibody that works in WB may not work in IHC.
Inefficient protein transfer (WB) Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Also, check the post-transfer gel with Coomassie Blue to see if high molecular weight proteins were left behind.
Incorrect antibody dilution The antibody concentration may be too low. Try a lower dilution (e.g., 1:500 or 1:250) and optimize from there.
Sample degradation Always prepare lysates with fresh protease and phosphatase inhibitors to prevent degradation of your target proteins.
Problem: Inconsistent Immunoprecipitation (IP) Results

Immunoprecipitation of nitrated proteins requires careful optimization.

G start Validate a New Anti-3-NT Antibody step1 Review Datasheet: Check validated applications and recommended dilutions. start->step1 step2 Western Blot with Controls: Test antibody on positive (peroxynitrite-treated lysate) and negative controls. step1->step2 q1 Are specific bands detected at expected MWs? step2->q1 step3 Competition Assay: Pre-incubate antibody with free 3-nitrotyrosine. Run WB again. q1->step3 Yes end_fail Antibody Not Specific Consider a different clone or vendor. q1->end_fail No q2 Is the specific signal significantly reduced? step3->q2 step4 Optimize for Application: Titrate antibody for your specific experiment (e.g., IP, IHC) using validated controls. q2->step4 Yes q2->end_fail No end_pass Antibody Validated for Use step4->end_pass

Caption: A logical workflow for validating a new anti-3-NT antibody.

Possible Cause Recommended Solution
Antibody not binding to the beads Ensure your beads (Protein A, G, or L) are compatible with the antibody's species and isotype. Check the manufacturer's guidelines.
Harsh lysis buffer Strong ionic detergents (like in RIPA buffer) can disrupt the antibody-antigen interaction. Use a milder lysis buffer (e.g., Tris-buffered saline with 1% NP-40 or Triton X-100) for IP experiments[12].
Insufficient washing Leads to high background from non-specifically bound proteins. Perform at least 3-4 washes with lysis buffer after antibody incubation[13].
Too much antibody eluting Heavy and light chains from the IP antibody can obscure bands around 50 kDa and 25 kDa. To avoid this, crosslink the antibody to the beads before IP or use secondary antibodies that specifically recognize native (non-denatured) IgG[12].
No target protein eluted Confirm the presence of nitrated proteins in your input lysate via Western blot. If levels are low, you may need to start with a larger amount of total protein.

Experimental Protocols

Protocol: Competition Assay for Western Blot Specificity

This protocol is essential for confirming that your antibody specifically recognizes 3-nitrotyrosine.

  • Prepare Two Tubes: Label two microcentrifuge tubes "Blocked" and "Unblocked".

  • Dilute Primary Antibody: Prepare enough diluted primary antibody for two blots in your standard blocking buffer (e.g., 5% BSA in TBST).

  • Blocking Step:

    • To the "Blocked" tube, add free 3-nitrotyrosine to a final concentration of 10-100 µM.

    • To the "Unblocked" tube, add an equivalent volume of buffer.

  • Incubate: Gently mix both tubes and incubate for 1 hour at room temperature.

  • Blot Incubation: Proceed with your standard Western blot protocol, incubating one membrane with the "Blocked" antibody solution and an identical membrane with the "Unblocked" solution overnight at 4°C.

  • Wash and Develop: Wash both membranes and incubate with secondary antibody as usual. Develop the blots simultaneously.

  • Analysis: A specific antibody will show a strong signal on the "Unblocked" blot and a significantly diminished or absent signal on the "Blocked" blot.

Protocol: Western Blotting for this compound

This protocol provides a starting point for detecting nitrated proteins in cell lysates.

  • Sample Preparation: Prepare cell lysates in a non-denaturing buffer (e.g., 1% NP-40 lysis buffer) supplemented with fresh protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Positive Control: Treat a parallel sample of cells with 1-5 mM peroxynitrite for 5-30 minutes to serve as a positive control[11].

  • SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Include your positive and negative controls.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Some protocols suggest PVDF may yield optimal results for 3-NT detection[6].

  • Blocking: Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-NT antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation[6].

  • Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) in blocking buffer for 1.5 hours at room temperature[8].

  • Washing: Repeat the wash step (Step 7).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

Signaling Pathway Visualization

Protein nitration is a downstream consequence of the formation of peroxynitrite from nitric oxide and superoxide.

G cluster_sources Sources of Reactive Species NO Nitric Oxide (•NO) NO->center_node O2 Superoxide (O₂•⁻) O2->center_node ONOO Peroxynitrite (ONOO⁻) NitratedProtein Protein-3-Nitrotyrosine ONOO->NitratedProtein Nitration Protein Protein-Tyrosine Protein->NitratedProtein Effect Altered Protein Function (Loss of function, gain of function, altered signaling) NitratedProtein->Effect center_node->ONOO Diffusion-controlled reaction iNOS iNOS iNOS->NO eNOS eNOS (uncoupled) eNOS->NO Mitochondria Mitochondria Mitochondria->O2 NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->O2

Caption: Formation of this compound via the peroxynitrite pathway.

References

Technical Support Center: Optimizing Digestion Protocols for Proteomic Analysis of Protein Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your protein digestion protocols for the proteomic analysis of tyrosine nitration.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of protein nitration challenging?

A1: The proteomic analysis of protein nitration, specifically 3-nitrotyrosine, is challenging due to several factors:

  • Low Abundance: Tyrosine nitration is a low-stoichiometry post-translational modification (PTM), meaning only a small fraction of a specific protein may be nitrated at any given time. This makes detection difficult amidst a high background of unmodified peptides[1][2].

  • Poor Ionization and Fragmentation: Nitrotyrosine-containing peptides can exhibit poor ionization efficiency and fragmentation patterns during mass spectrometry (MS) analysis, which can hinder their identification and characterization[3].

  • Sample Complexity: The vast number of unmodified peptides in a biological sample can suppress the signal of the less abundant nitrated peptides during MS analysis[4][5].

  • Risk of Misidentification: Certain chemical modifications, such as carbamoylation and deamidation, can be isobaric with nitration, leading to potential false-positive identifications[6][7].

Q2: What are the critical first steps before starting the digestion protocol for nitrated proteins?

A2: Before proceeding with enzymatic digestion, it is crucial to enrich your sample for nitrated proteins or peptides. Due to the low abundance of nitrated species, enrichment is necessary to increase their concentration to a level detectable by mass spectrometry[1]. Common enrichment strategies include immunoaffinity chromatography using anti-nitrotyrosine antibodies and chemical derivatization methods[1][8].

Q3: Which proteolytic enzyme is recommended for digesting nitrated proteins?

A3: Trypsin is the most commonly used protease in proteomics due to its high specificity, cleaving at the C-terminus of lysine and arginine residues[9]. However, nitration of a tyrosine residue can sometimes alter the protein's conformation and affect its susceptibility to proteolysis[10]. If you suspect incomplete digestion with trypsin, consider using alternative or complementary proteases.

Q4: Can I use detergents to solubilize my protein samples?

A4: Yes, detergents are often necessary to solubilize proteins, especially membrane-associated proteins. However, many common detergents like SDS, Triton X-100, and Tween can interfere with enzymatic digestion and mass spectrometry analysis by suppressing ion signals[11][12][13][14]. It is critical to either use MS-compatible detergents or to remove non-compatible detergents before MS analysis[15].

Troubleshooting Guides

Low Yield of Nitrated Peptides

Problem: I am not detecting any or very few nitrated peptides after my LC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Inefficient Enrichment - Optimize Antibody/Bead Incubation: Ensure sufficient incubation time and appropriate antibody/bead concentration for your sample. - Evaluate Antibody Specificity: Different anti-nitrotyrosine antibodies can have varying affinities and specificities. Consider testing multiple antibodies. - Consider Chemical Derivatization: As an alternative to immunoaffinity, explore chemical methods to tag and enrich nitrated peptides.
Incomplete Protein Digestion - Optimize Digestion Time: Extend the incubation time with the protease (e.g., overnight). - Adjust Enzyme-to-Protein Ratio: Increase the amount of trypsin or other protease. A ratio of 1:20 to 1:50 (enzyme:protein, w/w) is a good starting point[16]. - Use a Combination of Proteases: Sequential digestion with multiple proteases (e.g., Lys-C followed by trypsin) can improve cleavage efficiency[17]. - Ensure Proper Denaturation: Incomplete denaturation can hinder protease access. Use denaturants like urea or guanidine hydrochloride, but be mindful of their compatibility with downstream analysis[18].
Sample Loss During Preparation - Use Low-Binding Tubes and Tips: Minimize peptide adsorption to plastic surfaces. - Reduce the Number of Transfer Steps: Each transfer can lead to sample loss. - Optimize Desalting: Ensure that the desalting protocol is appropriate for your sample volume and peptide concentration to avoid loss of nitrated peptides, which can be more hydrophobic[2][17].
Protein Degradation - Use Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation by endogenous proteases[19]. - Keep Samples Cold: Perform all steps on ice or at 4°C whenever possible to minimize enzymatic activity[19].
Poor Quality Mass Spectra

Problem: The mass spectra for my potential nitrated peptides are noisy or show poor fragmentation.

Possible Cause Troubleshooting Steps
Detergent Interference - Use MS-Compatible Detergents: Employ detergents like RapiGest SF™ or PPS Silent® Surfactant that are designed for MS applications[15]. - Thorough Detergent Removal: If using non-compatible detergents, ensure their complete removal using methods like filter-aided sample preparation (FASP) or detergent removal columns[11].
Salt Contamination - Effective Desalting: Use C18 ZipTips or StageTips to desalt your peptide samples before MS analysis. Ensure the desalting protocol is optimized for your sample[17]. - Use Volatile Buffers: Employ volatile buffers like ammonium bicarbonate or ammonium formate in the final sample preparation steps[9].
Suboptimal MS Parameters - Optimize Fragmentation Energy: The optimal collision energy for fragmenting nitrated peptides may differ from that of unmodified peptides. Experiment with different collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) settings. - Consider Alternative Fragmentation Methods: Electron capture dissociation (ECD) or electron transfer dissociation (ETD) can sometimes provide complementary fragmentation information for modified peptides[20].

Quantitative Data Summary

The choice of enrichment strategy can significantly impact the number of identified nitrated peptides. The following table summarizes a comparison between protein-level and peptide-level immunoprecipitation using four different anti-nitrotyrosine monoclonal antibodies.

Table 1: Comparison of Identified Nitrotyrosine-Containing Peptides from Protein- vs. Peptide-Based Enrichment [21][22]

Antibody CloneNumber of Nitrated Peptides (Protein-Based IP)Number of Nitrated Peptides (Peptide-Based IP)
Antibody 1 13771624
Antibody 2 Data not specifiedData not specified
Antibody 3 Data not specifiedData not specified
Antibody 4 Data not specifiedData not specified

Note: The study referenced identified a total of 1377 and 1624 nitrotyrosine-containing peptides from protein- and peptide-based enrichment experiments, respectively, using four different monoclonal antibodies. While the total numbers are provided, a breakdown for each individual antibody was not available in the abstract.

Experimental Protocols

In-Solution Digestion Protocol for Nitrated Proteins

This protocol is a general guideline and may require optimization for your specific sample.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a lysis buffer containing a denaturant such as 8 M urea in 50 mM ammonium bicarbonate[9][17].

    • Vortex thoroughly and incubate at 37°C for 1 hour to ensure complete denaturation.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 37°C for 45 minutes[17].

  • Alkylation:

    • Add iodoacetamide (IAA) to a final concentration of 11 mM.

    • Incubate in the dark at room temperature for 15 minutes[17].

  • Dilution and Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. This is crucial for trypsin activity[9].

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C[16][17].

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%[9].

    • Desalt the peptides using a C18 column or ZipTip before LC-MS/MS analysis[17].

Filter-Aided Sample Preparation (FASP) for Nitrated Proteins

FASP is particularly useful for samples containing detergents.

  • Sample Lysis:

    • Lyse cells or tissues in a buffer containing SDS (e.g., 4% SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT).

    • Heat at 95°C for 5 minutes.

  • Filter Loading and Washing:

    • Add the lysate to a 30 kDa molecular weight cut-off filter unit.

    • Add 8 M urea in 100 mM Tris/HCl, pH 8.5, and centrifuge.

    • Repeat the urea wash.

  • Alkylation:

    • Add iodoacetamide in the urea buffer and incubate in the dark.

    • Centrifuge to remove the IAA solution.

  • Buffer Exchange and Digestion:

    • Wash the filter with 50 mM ammonium bicarbonate to remove the urea.

    • Add trypsin in 50 mM ammonium bicarbonate.

    • Incubate overnight at 37°C.

  • Peptide Elution:

    • Collect the peptides by centrifugation.

    • Perform additional washes with 50 mM ammonium bicarbonate and 0.5 M NaCl to ensure complete peptide recovery.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_analysis Analysis start Biological Sample lysis Cell Lysis & Protein Extraction start->lysis enrichment Enrichment of Nitrated Proteins/Peptides lysis->enrichment reduction Reduction (DTT) enrichment->reduction alkylation Alkylation (IAA) reduction->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion desalting Desalting (C18) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data Data Analysis lcms->data

Caption: General experimental workflow for the proteomic analysis of protein nitration.

troubleshooting_logic start Low/No Nitrated Peptides Detected enrichment Check Enrichment Efficiency start->enrichment digestion Verify Digestion Completeness start->digestion ms_performance Evaluate MS Performance start->ms_performance enrich_sol Optimize antibody/beads Test alternative enrichment enrichment->enrich_sol digest_sol Optimize enzyme ratio/time Use alternative proteases Ensure proper denaturation digestion->digest_sol ms_sol Remove detergents/salts Optimize fragmentation energy ms_performance->ms_sol

Caption: Troubleshooting logic for low detection of nitrated peptides.

References

Technical Support Center: 3-Nitro-L-tyrosine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitro-L-tyrosine (3-NT) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Section 1: General & Sample Preparation Pitfalls

This section addresses issues that can arise before the analytical measurement, which are often the largest source of error.

FAQ 1: My measured 3-NT levels are unexpectedly high and variable. Could this be an artifact of my sample preparation?

Answer: Yes, artifactual nitration during sample preparation is a major pitfall. This can occur when acidic conditions, heat, and a source of nitrite are present, which can artificially nitrate the vast excess of endogenous tyrosine.[1]

Troubleshooting Guide:

  • Avoid Harsh Acidic Conditions: Strong acids (e.g., perchloric acid) combined with heat during protein precipitation or hydrolysis can induce nitration if nitrite is present in the sample or reagents.

  • Control Temperature: Keep samples on ice whenever possible. Avoid elevated temperatures during homogenization, sonication, and hydrolysis steps.[1]

  • Nitrite Scavengers: Consider adding scavengers like sulfanilamide to the homogenization buffer to remove endogenous nitrite, especially if the sample source is known to have high nitrite/nitrate levels.

  • Use Validated Protocols: Employ methods that have been specifically validated to prevent artifactual nitration.

Quantitative Comparison of Hydrolysis Methods:

Hydrolysis MethodConditionsArtifactual 3-NT FormationRecommended Use
Acid Hydrolysis (HCl) 6M HCl, 110°C, 24hHigh potential if nitrite is presentNot recommended without stringent controls and scavengers
Enzymatic Digestion Pronase/AminopeptidaseLow potentialPreferred method for releasing 3-NT from proteins
Alkaline Hydrolysis 4.2M NaOH, 110°C, 22hModerate potential, can degrade 3-NTLess common, potential for analyte degradation

Experimental Workflow to Minimize Artifacts

G Sample Biological Sample (Tissue, Plasma, etc.) Homogenize Homogenize on Ice (Buffer with EDTA & Protease Inhibitors) Sample->Homogenize Step 1 Scavenger Add Nitrite Scavenger (e.g., Sulfanilamide) Homogenize->Scavenger Step 2 (Optional but Recommended) Spike Spike with Isotope-Labeled Internal Standard (e.g., ¹³C₆-3-NT) Scavenger->Spike Step 3 Digest Enzymatic Digestion (e.g., Pronase) Spike->Digest Step 4 SPE Solid Phase Extraction (SPE) for Cleanup Digest->SPE Step 5 Analysis LC-MS/MS Analysis SPE->Analysis Step 6 G Start High Background Signal in ELISA CheckBlank Is the 'No Sample' (Blank) well also high? Start->CheckBlank ReagentIssue Potential Reagent Issue: - Contaminated Buffer - Degraded Substrate - Over-concentrated 2° Ab CheckBlank->ReagentIssue Yes WashingIssue Potential Washing Issue: - Insufficient wash cycles - Clogged plate washer pins - Inadequate soaking time CheckBlank->WashingIssue Yes SampleIssue Is the signal high only in sample wells? CheckBlank->SampleIssue No Solution1 Solution: - Use fresh reagents - Check dilutions ReagentIssue->Solution1 Solution2 Solution: - Increase wash volume/reps - Ensure vigorous washing WashingIssue->Solution2 NonspecificBinding Potential Non-specific Binding: - Inadequate blocking - Cross-reactivity SampleIssue->NonspecificBinding Yes MatrixEffect Potential Matrix Effect: - Interfering substances in sample SampleIssue->MatrixEffect Yes Solution3 Solution: - Increase blocking time - Try different blocker NonspecificBinding->Solution3 Solution4 Solution: - Dilute sample further - Perform spike-and-recovery MatrixEffect->Solution4 G NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂⁻•) O2->ONOO NT This compound ONOO->NT Major Pathway Protein Protein-Bound Tyrosine Protein->NT MPO Myeloperoxidase (MPO) MPO->NT Alternative Pathway Nitrite Nitrite (NO₂⁻) Nitrite->MPO

References

enhancing signal-to-noise ratio in 3-Nitro-L-tyrosine imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Nitro-L-tyrosine (3-NT) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your experiments. This compound is a critical biomarker for nitroxidative stress, and its accurate detection is vital for many areas of research.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important biomarker?

A1: this compound (3-NT) is a stable product formed from the reaction of reactive nitrogen species (RNS), such as peroxynitrite, with tyrosine residues in proteins.[2][5][6][7] Its presence is a key indicator of nitroxidative stress, a condition associated with numerous physiological and pathological states, including cardiovascular and neurodegenerative diseases.[1][3][8] Therefore, imaging and quantifying 3-NT can provide valuable insights into disease mechanisms and therapeutic efficacy.

Q2: What are the common methods for detecting and imaging this compound?

A2: Several methods are available for the detection and quantification of 3-NT in biological samples.[1][3] These include:

  • Immunological Methods: Techniques like immunohistochemistry (IHC), immunofluorescence (IF), Western Blotting, and ELISA are widely used due to their accessibility.[1]

  • Chromatography-Based Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors offer high sensitivity and specificity.[1][3]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), is considered a gold standard for accurate quantification and identification of specific nitration sites.[6][9][10]

  • Fluorescent Probes: Novel fluorescent probes are being developed for the selective and sensitive detection of 3-NT in living cells and tissues.[11][12]

Q3: What are the main challenges in achieving a good signal-to-noise ratio when imaging 3-NT?

A3: The primary challenges include the low abundance of 3-NT in biological samples, which can be as low as 5 nitrated residues per 10,000 tyrosines, and potential non-specific binding of detection reagents.[9][13] For immunological methods, the specificity of anti-3-NT antibodies can be a concern, with potential cross-reactivity to other molecules.[11][14] High background fluorescence or chemiluminescence can also obscure the specific signal.[15][16]

Troubleshooting Guides

Immunofluorescence (IF) / Immunohistochemistry (IHC)

Issue: Weak or No Signal

Possible Cause Troubleshooting Recommendation
Low abundance of 3-NT Consider using signal amplification techniques or pairing with a brighter fluorophore. Ensure the experimental model is appropriate and that nitroxidative stress has been sufficiently induced.[17]
Suboptimal primary antibody concentration Increase the concentration of the anti-3-NT antibody and/or extend the incubation time.[15]
Incompatible primary and secondary antibodies Ensure the secondary antibody is raised against the host species of the primary anti-3-NT antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[15]
Improper sample fixation or permeabilization Follow the recommended fixation protocol for your specific tissue and anti-3-NT antibody. Ensure adequate permeabilization to allow antibody access to intracellular targets.[17] For phospho-specific antibodies, using at least 4% formaldehyde can help inhibit endogenous phosphatases.[17]
Photobleaching of fluorophore Minimize exposure of the sample to light. Use an anti-fade mounting medium.[17][18] Image samples promptly after staining.[17]

Issue: High Background or Non-Specific Staining

Possible Cause Troubleshooting Recommendation
Primary or secondary antibody concentration too high Reduce the antibody concentration and/or the incubation period.[15]
Inadequate blocking Increase the incubation time with the blocking serum. Using a blocking serum from the same species as the secondary antibody is generally recommended.[15][19]
Non-specific binding of the secondary antibody Run a control experiment without the primary antibody. If staining persists, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or an isotype control.[15][17]
Autofluorescence of the tissue Image an unstained section of the tissue to assess the level of autofluorescence.[17][20] Certain fixatives like glutaraldehyde can increase autofluorescence.[18]
Cross-reactivity of the anti-3-NT antibody Confirm the specificity of your antibody. Some studies have noted that the recognition of 3-NT by antibodies can be influenced by adjacent amino acid sequences.[14] Consider performing a dot blot or pre-adsorption control with free 3-nitrotyrosine.[21]
Western Blotting

Issue: Weak or No Signal

Possible Cause Troubleshooting Recommendation
Low abundance of nitrated protein Increase the amount of protein loaded onto the gel. For tissue extracts, loading up to 100 µg may be necessary to detect modified targets.[16]
Inefficient protein transfer Optimize the transfer conditions (voltage, time) for your specific protein of interest. Ensure good contact between the gel and the membrane.
Suboptimal antibody dilution Titrate the primary anti-3-NT antibody to find the optimal concentration. Consult the manufacturer's datasheet for recommended starting dilutions.[16]
Incorrect blocking or antibody dilution buffer The choice of blocking agent (e.g., non-fat dry milk vs. BSA) can significantly impact signal intensity. Follow the antibody manufacturer's recommendations.[16]

Issue: High Background

Possible Cause Troubleshooting Recommendation
Antibody concentration too high Decrease the concentration of the primary or secondary antibody.[16]
Insufficient washing Increase the number and duration of wash steps after primary and secondary antibody incubations.[16]
Membrane dried out Ensure the membrane remains hydrated throughout the blotting procedure.
Contaminated buffers Use fresh, high-purity reagents to prepare all buffers.

Data Presentation

Table 1: Comparison of this compound Detection Methods

Method Typical Detection Limit Advantages Disadvantages
ELISA ~570 nMHigh-throughput, relatively inexpensive.[1]Can have issues with specificity and sensitivity, especially sandwich-based assays for low-abundance targets.[1][11]
HPLC with UV/Electrochemical Detection 20 fmol per injectionGood sensitivity and versatility.[22]May require derivatization steps, not as specific as MS.[1]
GC-MS/MS Sub-nanomolar to picomolar levelsVery high sensitivity and specificity.[1][10]Requires time-consuming derivatization of the sample.[1][3]
LC-MS/MS Sub-nanomolar levelsHigh sensitivity and specificity, suitable for identifying specific nitration sites.[9][10]Can be complex to set up and run, potential for in-source nitration artifacts.[6][10]
Spectrofluorimetric (Photo Probe) ~1.6 nMHigh selectivity and sensitivity, rapid analysis.[11]Newer technique, may require specialized probes and instrumentation.

Experimental Protocols

General Protocol for Immunofluorescence Staining of this compound
  • Sample Preparation:

    • For cultured cells: Grow cells on sterile glass coverslips.

    • For tissue sections: Use either formalin-fixed, paraffin-embedded (FFPE) or frozen sections.

  • Fixation:

    • Fix samples with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate samples with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking solution (e.g., 1-10% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.[21]

  • Primary Antibody Incubation:

    • Dilute the anti-3-Nitro-L-tyrosine antibody in the blocking solution at the recommended concentration.

    • Incubate overnight at 4°C.[21]

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize using a fluorescence or confocal microscope with the appropriate filter sets.

General Protocol for Western Blotting of Nitrated Proteins
  • Protein Extraction:

    • Lyse cells or homogenize tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load 20-100 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the anti-3-Nitro-L-tyrosine antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using X-ray film or a digital imaging system.

Visualizations

Nitroxidative_Stress_Pathway NO Nitric Oxide (•NO) ONOO_minus Peroxynitrite (ONOO−) NO->ONOO_minus O2_minus Superoxide (O2•−) O2_minus->ONOO_minus Nitro_Tyrosine This compound ONOO_minus->Nitro_Tyrosine Tyrosine Tyrosine Residue (in Protein) Tyrosine->Nitro_Tyrosine Protein_Function Altered Protein Function Nitro_Tyrosine->Protein_Function

Caption: Formation of this compound via nitroxidative stress.

IF_Workflow Start Start: Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-3-NT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Troubleshooting_Logic Problem Poor Signal-to-Noise Ratio Weak_Signal Weak/No Signal? Problem->Weak_Signal High_Background High Background? Problem->High_Background Increase_Ab Increase Antibody Concentration/Time Weak_Signal->Increase_Ab Yes Check_Ab_Compatibility Check Antibody Compatibility Weak_Signal->Check_Ab_Compatibility Yes Optimize_Fix_Perm Optimize Fixation/ Permeabilization Weak_Signal->Optimize_Fix_Perm Yes Signal_Amp Use Signal Amplification Weak_Signal->Signal_Amp Yes Decrease_Ab Decrease Antibody Concentration High_Background->Decrease_Ab Yes Improve_Blocking Improve Blocking Step High_Background->Improve_Blocking Yes Increase_Washes Increase Wash Steps High_Background->Increase_Washes Yes Check_Autofluorescence Check for Autofluorescence High_Background->Check_Autofluorescence Yes

References

quality control measures for 3-Nitro-L-tyrosine assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Nitro-L-tyrosine Assays. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results when measuring this compound (3-NT), a key biomarker for nitrosative stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

A1: this compound (3-NT) is a stable biomarker of nitrosative stress, formed when reactive nitrogen species (RNS) react with L-tyrosine residues in proteins.[1][2] Increased levels of 3-NT are associated with various physiological and pathological conditions, making its quantification crucial for research in areas such as cardiovascular disease, neurodegeneration, and inflammation.[1][3]

Q2: What are the common methods for quantifying this compound?

A2: Several methods are available for the detection and quantification of 3-NT. The most common techniques include:

  • Immunological Methods: Such as Enzyme-Linked Immunosorbent Assay (ELISA), which offers convenience but may have concerns regarding specificity.[1][4][5]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet-visible (UV/VIS), electrochemical (ECD), or diode array (DAD) detection, providing good sensitivity and specificity.[1][2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Known for high sensitivity but typically requires a derivatization step.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): Considered a highly sensitive and specific method for 3-NT quantification.[1][2][6]

Q3: How should I prepare my biological samples for a 3-NT assay?

A3: Sample preparation is critical for accurate 3-NT measurement and varies depending on the assay method and sample type (e.g., plasma, serum, tissue lysates, urine).[1][6] For protein-bound 3-NT, hydrolysis is often required to release the modified amino acid. It is crucial to prevent artificial nitration during sample preparation.[4] For instance, in an ELISA for cell lysates, cells are typically washed with ice-cold buffer, lysed using a buffer containing protease inhibitors, and then the lysate is collected for analysis.[7]

Q4: What are the key validation parameters for a this compound assay?

A4: Key validation parameters to ensure the reliability of a 3-NT assay include sensitivity, specificity, precision (intra- and inter-assay variability), and lot-to-lot consistency.[8] For chromatographic methods, linearity, limit of detection (LOD), and limit of quantification (LOQ) are also critical.

Signaling Pathway Involving this compound Formation

G Formation of this compound Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) reacts with Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) reacts with This compound This compound Peroxynitrite (ONOO-)->this compound nitrates Tyrosine Residue Tyrosine Residue Tyrosine Residue->this compound is converted to

Caption: Formation pathway of this compound from nitric oxide and superoxide.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

ELISA Troubleshooting
Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number of wash steps or the soaking time between washes.[9][10]
Inadequate blockingIncrease blocking time or the concentration of the blocking agent (e.g., BSA).[9]
Contaminated reagentsUse fresh, high-quality reagents and water. Ensure substrate is colorless before use.[11]
High incubation temperatureMaintain the recommended incubation temperature (e.g., 18-25°C).[10][11]
No/Weak Signal Omission of a key reagentCarefully review the protocol to ensure all steps were followed correctly.[10]
Inactive antibody or antigenUse fresh antibodies and standards. Check storage conditions.
Insufficient incubation timeEnsure adequate incubation times as specified in the protocol.
Poor Standard Curve Improper standard dilutionBriefly centrifuge the standard vial before reconstitution and ensure it is dissolved completely. Double-check dilution calculations and pipetting technique.[12]
Pipetting errorsUse calibrated pipettes and proper pipetting techniques.[10]
High Variability (Poor Duplicates) Insufficient mixingEnsure thorough mixing of all solutions before adding to the plate.
Pipetting inconsistencyVerify pipette accuracy and ensure consistent technique across all wells.
Edge effectsUse a plate sealer and ensure even temperature across the plate during incubation.

ELISA Workflow Diagram

G General ELISA Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B Wash C Add standards and samples B->C Wash D Add detection antibody C->D Wash E Add enzyme-conjugated secondary antibody D->E Wash F Add substrate E->F Wash G Measure absorbance F->G Stop reaction

Caption: A generalized workflow for a sandwich ELISA protocol.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with stationary phaseOperate at a lower pH to protonate silanol groups.[13] Use a highly deactivated (end-capped) column.[13]
Mobile phase pH close to analyte pKaAdjust the mobile phase pH to ensure the analyte is in a single ionic form.[14]
Column overloadInject a smaller sample volume or dilute the sample.
Peak Splitting or Shoulders Void in the column packingReplace the column. If a guard column is used, check it first.[15]
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase if possible.[13]
Plugged fritReplace the column inlet frit.[13]
Broad Peaks Temperature gradients within the columnUse a column oven to maintain a consistent temperature.[15]
Extra-column volumeMinimize the length and diameter of tubing between the injector, column, and detector.[14]
Baseline Noise or Drift Contaminated mobile phaseUse high-purity solvents and filter the mobile phase.[16]
Air bubbles in the systemDegas the mobile phase.

HPLC Troubleshooting Logic Diagram

G HPLC Troubleshooting Logic Problem Abnormal Peak Shape? Tailing Peak Tailing Problem->Tailing Yes Splitting Peak Splitting Problem->Splitting Yes Broad Broad Peaks Problem->Broad Yes CheckMobilePhase Check Mobile Phase Tailing->CheckMobilePhase CheckColumn Check Column Condition Splitting->CheckColumn CheckSample Check Sample Prep Broad->CheckSample ReplaceColumn Replace Column CheckColumn->ReplaceColumn

Caption: A simplified decision tree for troubleshooting common HPLC peak shape issues.

Mass Spectrometry (MS) Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal/Poor Ionization Low abundance of 3-NT in the sampleUse enrichment techniques, such as immuno-enrichment of nitrated peptides.[17]
Poor ionization efficiency of nitrated peptidesChemical derivatization to improve ionization.[3]
Inaccurate Quantification Matrix effects causing signal suppressionUse stable-isotope labeled internal standards for accurate quantification.[6]
In-source fragmentation or neutral lossOptimize MS parameters and consider different fragmentation techniques (e.g., HCD).[18]
False Positive Identification Misinterpretation of MS/MS spectraManually inspect spectra for characteristic immonium ions (m/z 181.1 for 3-NT) and neutral losses.[19] Compare retention times with unmodified peptides.[19]

Quantitative Data Summary

Comparison of this compound Assay Methods
Method Sensitivity (LOD) Specificity Throughput Key Advantage Key Disadvantage
ELISA ~10 nM[20]Moderate (potential cross-reactivity)[4]HighHigh throughput and ease of use.Potential for non-specific binding and cross-reactivity.[4]
HPLC-ECD ~20 fmol per injection[5]HighLow to ModerateHigh sensitivity and specificity.[5]Requires specialized equipment and sample preparation.
GC-MS HighHighLowVery high sensitivity.[2]Requires time-consuming derivatization.[1][2]
LC-MS/MS HighVery HighModerateGold standard for specificity and accurate quantification.[6]Expensive equipment and complex data analysis.

Experimental Protocols

General Protocol for Competitive ELISA
  • Plate Preparation: A microtiter plate is pre-coated with this compound.[21]

  • Standard and Sample Addition: Add standards and samples to the wells. The 3-NT in the sample will compete with the coated 3-NT for binding to a biotin-labeled detection antibody.[21]

  • Detection Antibody Addition: Add a fixed amount of biotin-labeled anti-3-NT antibody to each well and incubate.[8]

  • Washing: Wash the plate to remove unbound antibodies and sample components.[8]

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well, which binds to the biotinylated antibody, and incubate.[21]

  • Washing: Wash the plate to remove unbound enzyme conjugate.[21]

  • Substrate Addition: Add TMB substrate solution to the wells. The HRP enzyme catalyzes a color change.[21]

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[22]

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The OD is inversely proportional to the amount of 3-NT in the sample.[21]

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the concentration of 3-NT in the samples by interpolating from the standard curve.[22]

General Protocol for HPLC-ECD
  • Sample Preparation: For protein-bound 3-NT, perform acid or enzymatic hydrolysis to release free 3-NT.

  • Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.[23]

  • Mobile Phase: Use an isocratic or gradient mobile phase, often an acidic buffer mixed with an organic solvent like methanol, to separate 3-NT from other sample components. A common mobile phase composition is 0.5% acetic acid:methanol:water (15:15:70).[23]

  • Electrochemical Detection (ECD): Use a dual-electrode electrochemical detector. The first electrode reduces 3-nitrotyrosine, and the second electrode oxidizes the resulting 3-aminotyrosine to generate a signal.[24] A typical reduction potential is -800 mV and a typical oxidation potential is +250 mV.[24]

  • Quantification: Identify and quantify the 3-NT peak based on its retention time and the detector response compared to a standard curve prepared with known concentrations of 3-NT. The detection limit can be as low as 10 fmol.[24]

References

Validation & Comparative

A Researcher's Guide to Cross-Validation of 3-Nitro-L-tyrosine Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of 3-Nitro-L-tyrosine (3-NT) is a critical indicator of nitrosative stress and associated pathological conditions. The reliability of immunoassays for 3-NT heavily depends on the specificity and affinity of the primary antibodies used. This guide provides a comparative overview of commercially available this compound antibodies, supported by experimental data and detailed protocols to aid in the selection and cross-validation process.

This compound is a post-translational modification of tyrosine residues in proteins, formed by the reaction with peroxynitrite and other reactive nitrogen species.[1] Its presence has been linked to a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation, making it a key biomarker for oxidative damage.[2]

Comparative Analysis of Commercial this compound Antibodies

The selection of a suitable antibody for the detection of this compound is crucial for obtaining reliable and reproducible results. A study comparing three monoclonal and three polyclonal antibodies revealed significant differences in their affinities for free 3-nitrotyrosine and nitrated proteins.[3] The monoclonal antibody Alexis 39B6 showed the highest affinity for free 3-nitrotyrosine, while a polyclonal antibody from sheep (Oxis 24312) exhibited the highest affinity for nitrated proteins.[3] This highlights the importance of choosing an antibody based on the specific application and the nature of the target antigen (free 3-NT or protein-bound 3-NT).

Below is a summary of several commercially available this compound antibodies, detailing their characteristics and validated applications.

Antibody Name/CloneSupplierHost/IsotypeTypeValidated ApplicationsNotes
Anti-3-Nitrotyrosine [39B6] Abcam (ab61392)Mouse / IgG2aMonoclonalWB, IHC-PNo detectable cross-reactivity with non-nitrated tyrosine.
Anti-Nitrotyrosine Merck Millipore (06-284)RabbitPolyclonalWB, IH, IC, IH(P)[4]Detects nitrated proteins in various sample types.[4]
Anti-Nitrotyrosine R&D Systems (MAB3248)Mouse / IgG3MonoclonalWB, ICCDoes not cross-react with phosphotyrosine or 4-hydroxynonenal adducts.
3-Nitrotyrosine (2A12) Thermo Fisher (MA1-12770)Mouse / IgG1MonoclonalWB[2]Recognizes protein-bound nitrotyrosine.[2]
Anti-3-Nitrotyrosine [7A12AF6] Abcam (ab110282)MouseMonoclonalWB, Flow Cyt, IP, ICC/IF, ELISA[5]Developed to recognize only protein-bound nitrotyrosine.[5]
Anti-Nitrotyrosine Sigma-Aldrich (N0409)RabbitPolyclonalWB, ELISA, IHC, IF[6]Affinity-purified using immobilized this compound.[6]
Nitro-Tyrosine Antibody Cell Signaling (9691)RabbitPolyclonalWBDetects proteins and peptides containing nitro-tyrosine independent of the surrounding amino acid sequence.
Anti-3-Nitrotyrosine [EPR27217-88] Abcam (ab314438)RabbitMonoclonalWB, Dot, IP, I-ELISA[7]Recognizes modified amino acid samples.[7]

Experimental Protocols for Antibody Validation

To ensure the specificity and reliability of this compound antibodies, it is essential to perform thorough in-house validation using appropriate positive and negative controls. Below are detailed protocols for common immunoassay techniques.

Signaling Pathway of this compound Formation

cluster_ROS_RNS Reactive Species Generation cluster_Protein_Modification Protein Modification cluster_Cellular_Effects Cellular Consequences Nitric Oxide (NO) Nitric Oxide (NO) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) Nitric Oxide (NO)->Peroxynitrite (ONOO-) Reaction Superoxide (O2-) Superoxide (O2-) Superoxide (O2-)->Peroxynitrite (ONOO-) Reaction This compound This compound Peroxynitrite (ONOO-)->this compound Nitration Tyrosine Residue Tyrosine Residue Tyrosine Residue->this compound Altered Protein Function Altered Protein Function This compound->Altered Protein Function Cellular Damage Cellular Damage Altered Protein Function->Cellular Damage Disease Pathogenesis Disease Pathogenesis Cellular Damage->Disease Pathogenesis

Caption: Formation of this compound via peroxynitrite-mediated nitration of tyrosine residues.

Western Blot Protocol

Western blotting is a widely used technique to detect specific proteins in a complex mixture.

  • Sample Preparation: Prepare positive and negative controls. A positive control can be generated by treating a protein known to contain tyrosine residues (e.g., BSA) with peroxynitrite. The negative control would be the same protein without peroxynitrite treatment.[8]

  • SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3-5% nonfat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (e.g., 0.5-2 µg/mL) overnight at 4°C with gentle agitation.[4][8]

  • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (e.g., TBS-T) to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the signal using an appropriate imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a quantitative method to measure the concentration of this compound in a sample. Both competitive and sandwich ELISA formats are available.

Competitive ELISA:

  • Coating: A microtiter plate is pre-coated with this compound.[9][10]

  • Sample/Standard Addition: Add standards and samples to the wells.[9][11]

  • Biotinylated Antibody Addition: Add a biotin-conjugated antibody specific to 3-NT to each well.[9][11] 3-NT in the sample competes with the coated 3-NT for binding to the antibody.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature.[11]

  • Washing: Wash the wells to remove unbound components.[11]

  • HRP-Streptavidin Addition: Add HRP-conjugated streptavidin to each well and incubate.[11]

  • Washing: Wash the wells again.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark.[11]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[9]

  • Measurement: Measure the absorbance at 450 nm. The concentration of 3-NT is inversely proportional to the signal.[9][10]

Sandwich ELISA (for nitrated proteins):

  • Coating: Coat a microtiter plate with a capture antibody (e.g., a polyclonal anti-3-nitrotyrosine antibody).

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample/Standard Addition: Add nitrated protein standards and samples to the wells and incubate.

  • Washing: Wash the wells.

  • Detection Antibody Addition: Add a labeled detection antibody (e.g., a monoclonal anti-3-nitrotyrosine antibody) and incubate.

  • Washing: Wash the wells.

  • Substrate Addition and Measurement: Proceed with substrate addition and signal measurement as in the competitive ELISA. In this format, the signal is directly proportional to the amount of nitrated protein.[3]

Immunohistochemistry (IHC) Protocol

IHC allows for the visualization of this compound within tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[4]

  • Antigen Retrieval: Perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval in a citrate buffer.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the tissue sections with the primary this compound antibody at the recommended dilution (e.g., 1:50-1:500) for 1 hour at room temperature or overnight at 4°C.[4]

  • Washing: Wash the slides with a wash buffer (e.g., PBS).

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate.

  • Detection: Apply a streptavidin-HRP complex followed by a chromogen substrate like DAB to visualize the antibody binding.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Controls: For negative controls, pre-incubate the primary antibody with free 3-nitrotyrosine or omit the primary antibody.[4] A positive control can be a tissue known to have high levels of nitrosative stress.[4]

General Antibody Cross-Validation Workflow

Select Candidate Antibodies Select Candidate Antibodies Define Validation Assays (WB, ELISA, IHC) Define Validation Assays (WB, ELISA, IHC) Select Candidate Antibodies->Define Validation Assays (WB, ELISA, IHC) Prepare Positive and Negative Controls Prepare Positive and Negative Controls Define Validation Assays (WB, ELISA, IHC)->Prepare Positive and Negative Controls Perform Initial Screening Perform Initial Screening Prepare Positive and Negative Controls->Perform Initial Screening Specificity Testing Specificity Testing Perform Initial Screening->Specificity Testing Sensitivity and Affinity Assessment Sensitivity and Affinity Assessment Specificity Testing->Sensitivity and Affinity Assessment Reproducibility Check Reproducibility Check Sensitivity and Affinity Assessment->Reproducibility Check Select Best Performing Antibody Select Best Performing Antibody Reproducibility Check->Select Best Performing Antibody Final Validation in Experimental Model Final Validation in Experimental Model Select Best Performing Antibody->Final Validation in Experimental Model

Caption: A stepwise workflow for the cross-validation of this compound antibodies.

References

3-Nitro-L-tyrosine: A Head-to-Head Comparison with Other Key Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount in unraveling disease mechanisms and evaluating therapeutic efficacy. 3-Nitro-L-tyrosine (3-NT), a stable product of tyrosine nitration, has emerged as a significant biomarker of nitrosative stress, a specific facet of oxidative stress. This guide provides an objective comparison of this compound with other widely used oxidative stress markers, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate biomarkers for your research needs.

Introduction to Oxidative and Nitrosative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. When the production of reactive nitrogen species (RNS), such as peroxynitrite, overwhelms the cellular antioxidant capacity, a condition known as nitrosative stress occurs. This leads to the damage of cellular components, including proteins, lipids, and DNA. This compound is formed through the modification of protein-bound or free tyrosine residues by RNS, making it a specific marker of nitrosative damage.[1]

Comparative Analysis of Oxidative Stress Markers

The selection of an appropriate biomarker for oxidative stress depends on the specific biological question, the nature of the expected damage, and the sample type available. This section provides a quantitative comparison of this compound with other prominent markers.

Quantitative Data Summary

The following table summarizes the typical concentrations of this compound and other key oxidative stress markers in human plasma/serum and urine for both healthy individuals and in various disease states. It is important to note that these values can vary significantly based on the analytical method used, and the specific patient population.

BiomarkerMatrixTypical Healthy RangeReported Disease-Associated RangeDisease Context
This compound (3-NT) Plasma/Serum0.12 ± 0.01 µM (nitro-BSA equivalents)[2]Higher in Type 2 Diabetes[3], Cardiovascular Disease[4], Neurodegenerative Diseases[5]Nitrosative Stress, Protein Damage
8-hydroxy-2'-deoxyguanosine (8-OHdG) Urine3.9 ng/mg creatinine (pooled geometric mean)[6]Significantly higher in various cancers and diabetes[7][8]Oxidative DNA Damage
Malondialdehyde (MDA) Plasma/Serum~1-4 µMElevated in numerous diseases including cardiovascular and neurodegenerative disorders[9]Lipid Peroxidation
4-Hydroxynonenal (4-HNE) Plasma/Serum~0.1-0.3 µMSignificantly elevated in Alzheimer's disease (median 20.6 µmol/l vs 7.8 µmol/l in controls)[10]Lipid Peroxidation
o,o'-Dityrosine UrineDetectable in healthy individuals[11]Increased levels associated with atherosclerosis and Alzheimer's disease[12]Protein Oxidation

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in oxidative stress pathways and the workflows for their measurement is crucial for a comprehensive understanding.

Signaling Pathway of this compound Formation and Impact

ROS Reactive Oxygen Species (ROS) Peroxynitrite Peroxynitrite (ONOO-) ROS->Peroxynitrite NO Nitric Oxide (NO) NO->Peroxynitrite ThreeNT This compound (3-NT) Peroxynitrite->ThreeNT Nitration Tyrosine Tyrosine Residues (in proteins) ProteinDysfunction Protein Dysfunction - Altered enzyme activity - Cytoskeletal damage ThreeNT->ProteinDysfunction CellularDamage Cellular Damage & Disease Pathogenesis ProteinDysfunction->CellularDamage

Caption: Formation of this compound from tyrosine residues via peroxynitrite-mediated nitration, leading to protein dysfunction and cellular damage.

General Experimental Workflow for Oxidative Stress Marker Analysis

Sample Biological Sample (Plasma, Urine, Tissue) Preparation Sample Preparation - Deproteinization - Hydrolysis - Derivatization Sample->Preparation Analysis Analytical Technique Preparation->Analysis HPLC HPLC GCMS GC-MS ELISA ELISA Data Data Acquisition & Quantification Analysis->Data Interpretation Interpretation in Biological Context Data->Interpretation

Caption: A generalized workflow for the analysis of oxidative stress biomarkers, from sample collection to data interpretation.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are summaries of common methodologies for the quantification of key oxidative stress markers.

Quantification of this compound

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: This method separates 3-NT from other sample components based on its physicochemical properties, followed by detection using UV, electrochemical, or mass spectrometry detectors.

  • Sample Preparation: Plasma or serum samples are typically deproteinized with an acid, such as perchloric acid, followed by centrifugation. For protein-bound 3-NT, acid hydrolysis of the protein pellet is required.

  • Chromatographic Conditions: A C18 reverse-phase column is commonly used. The mobile phase often consists of a buffer (e.g., sodium phosphate) with an organic modifier like methanol or acetonitrile.

  • Detection: UV detection can be performed at approximately 356 nm. Electrochemical detection offers higher sensitivity. Mass spectrometry (LC-MS/MS) provides the highest specificity and sensitivity.[13][14]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This highly sensitive technique requires derivatization of 3-NT to make it volatile for gas chromatography, followed by mass spectrometric detection for accurate quantification.

  • Sample Preparation: Similar to HPLC, samples are deproteinized and hydrolyzed. The resulting free 3-NT is then subjected to a two-step derivatization process.

  • Derivatization: A common method involves esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups.

  • Analysis: The derivatized 3-NT is separated on a capillary GC column and detected by a mass spectrometer, often using selected ion monitoring for quantification.[11][15]

3. Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This immunoassay utilizes antibodies specific to 3-NT for its detection and quantification. It is a high-throughput method suitable for screening large numbers of samples.

  • Procedure: A competitive ELISA format is typically used, where 3-NT in the sample competes with a labeled 3-NT conjugate for binding to a limited amount of anti-3-NT antibody coated on a microplate. The signal is inversely proportional to the amount of 3-NT in the sample.

  • Advantages: High throughput, relatively simple procedure.

  • Limitations: Potential for cross-reactivity and matrix effects, which may affect accuracy compared to chromatographic methods.[8][16]

Quantification of Other Oxidative Stress Markers

1. 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

  • Principle: A competitive ELISA is used to measure 8-OHdG, a marker of oxidative DNA damage, in urine or other biological fluids.

  • Procedure: Samples or standards are added to a microplate pre-coated with an 8-OHdG antibody. An HRP-conjugated 8-OHdG is then added, and the subsequent colorimetric reaction is inversely proportional to the 8-OHdG concentration in the sample.[17][18]

2. Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) by HPLC

  • Principle: These lipid peroxidation products are measured by HPLC after derivatization to form stable, detectable adducts.

  • Derivatization: MDA and 4-HNE react with reagents like 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, which can be detected by UV or fluorescence detectors.

  • Chromatography: Reversed-phase HPLC is used to separate the derivatized aldehydes.[19][20]

Conclusion

This compound is a valuable and specific biomarker for nitrosative stress, providing insights into a distinct pathway of oxidative damage. Its stability makes it a reliable marker for assessing the role of RNS in various pathologies. However, a comprehensive evaluation of oxidative stress often necessitates the measurement of a panel of biomarkers that reflect damage to different macromolecules. The choice of marker and analytical method should be carefully considered based on the research question, required sensitivity and specificity, and available resources. The detailed protocols and comparative data presented in this guide aim to facilitate this decision-making process for researchers in the field of oxidative stress.

References

A Comparative Analysis of Nitration Sites in Key Cellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Nitration Events and Their Functional Consequences

Protein nitration, the addition of a nitro group (-NO2) to a tyrosine residue, is a critical post-translational modification implicated in a wide range of physiological and pathological processes. This guide provides a comparative analysis of nitration sites in several key proteins, summarizing quantitative data, detailing experimental methodologies, and visualizing the signaling pathways involved. This information is intended to aid researchers in understanding the specificity and functional impact of this modification and to support drug development efforts targeting nitration-dependent pathways.

Comparative Analysis of Nitration Sites and Functional Effects

The following table summarizes the identified nitration sites and their functional consequences for a selection of well-studied proteins. It is important to note that the stoichiometry of nitration in vivo is often low, and the functional effects can be highly dependent on the specific cellular context and the nitrating agent involved.[1][2]

ProteinNitrated Tyrosine Residue(s)Quantitative Data (if available)Functional Consequence of NitrationReference(s)
Cytochrome c Tyr48, Tyr67, Tyr74, Tyr97At low peroxynitrite doses, Tyr97 and Tyr74 are the primary mononitrated sites. Higher doses lead to di- and tri-nitration, with Tyr67 being significantly nitrated in dinitrated forms. Tyr48 is the least prone to nitration.Nitration at Tyr74 and Tyr67 impairs its electron transport function. Nitration at Tyr74 enhances peroxidase activity and blocks the activation of caspase-9, thereby inhibiting apoptosis.[3]
α-Synuclein Tyr39, Tyr125, Tyr133, Tyr136All four tyrosine residues are susceptible to nitration. Nitration of Y39 appears to be critical for the formation of higher-order oligomers.Promotes the formation of soluble oligomers and aggregates, which are implicated in the pathology of Parkinson's disease. Nitration reduces the affinity of α-synuclein for negatively charged vesicle membranes.[4]
Actin Not specified in detail in comparative studiesIdentified as a nitrated protein in vivo in Arabidopsis seedlings through shotgun LC-MS/MS.Potential alteration of cytoskeletal dynamics and organization.[5]
α-Tubulin Tyr161, Tyr357 (mammalian)Identified as an endogenously nitrated protein.Regulates microtubule organization and dynamics. Nitration of Tyr450 in plant tubulin promotes greater convergence with the motor protein kinesin-8.[5]
Superoxide Dismutase 1 (SOD1) Tyr108SOD1 can catalyze its own nitration.Can lead to the formation of protein aggregates, a hallmark of amyotrophic lateral sclerosis (ALS). However, some studies have not detected increased protein-bound nitrotyrosine in familial ALS models.[6]

Experimental Protocols

The identification and quantification of protein nitration sites are most commonly achieved through a combination of immunoprecipitation and mass spectrometry.

Protocol for Immunoprecipitation of Nitrated Proteins followed by LC-MS/MS Analysis

This protocol provides a general workflow for the enrichment and analysis of nitrated proteins from a complex biological sample.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Homogenize the lysate to ensure complete cell disruption.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

  • Collect the clarified supernatant.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a specific anti-3-nitrotyrosine antibody (typically 1-5 µg of antibody per 1 mg of total protein) overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Wash the beads several times with a wash buffer (e.g., a modified lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

3. Elution and Digestion:

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or a buffer containing 8 M urea).

  • Neutralize the eluate if a low pH elution buffer was used.

  • Reduce the disulfide bonds in the eluted proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

4. LC-MS/MS Analysis:

  • Desalt the peptide mixture using a C18 solid-phase extraction column.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is typically operated in a data-dependent acquisition mode to select peptide ions for fragmentation.

  • Identify nitrated peptides by searching the MS/MS spectra against a protein database, specifying the mass shift corresponding to the addition of a nitro group (+45.00 Da) on tyrosine residues.

5. Quantification:

  • Relative quantification of nitration at specific sites can be achieved using label-free methods (based on spectral counting or precursor ion intensity) or label-based methods (e.g., iTRAQ, TMT, or stable isotope labeling).[7]

  • For absolute quantification, known amounts of synthetic, isotopically labeled nitrated peptides can be spiked into the sample as internal standards.[8]

Signaling Pathways and Logical Relationships

Protein nitration can significantly impact cellular signaling by altering protein function, protein-protein interactions, and competition with other post-translational modifications like phosphorylation.

Peroxynitrite_EGFR_Signaling Peroxynitrite Peroxynitrite (ONOO-) EGFR_dimer EGFR Dimerization & Phosphorylation Peroxynitrite->EGFR_dimer Ras Ras EGFR_dimer->Ras MKK1_2 MKK1/2 Ras->MKK1_2 ERK1_2 ERK1/2 MKK1_2->ERK1_2 Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation

Peroxynitrite-mediated activation of the EGFR signaling pathway.

Peroxynitrite_PI3K_Akt_Signaling Peroxynitrite Peroxynitrite (ONOO-) PDGFR PDGFR Phosphorylation Peroxynitrite->PDGFR Activates PI3K_p85 PI3K (p85 subunit) Peroxynitrite->PI3K_p85 Nitrates Tyr PDGFR->PI3K_p85 Recruits PI3K_p110 PI3K (p110 subunit) PI3K_p85->PI3K_p110 Activates Inhibition Inhibition PI3K_p85->Inhibition Prevents p110 association Akt Akt Phosphorylation (Activation) PI3K_p110->Akt Phosphorylates Activation Activation Akt->Activation

Dual role of peroxynitrite in the PI3K/Akt signaling pathway.

The provided diagrams illustrate how peroxynitrite, a major in vivo nitrating agent, can modulate key signaling pathways. In the case of the Epidermal Growth Factor Receptor (EGFR), peroxynitrite promotes its dimerization and phosphorylation, leading to the activation of the downstream ERK pathway and subsequent cell proliferation.[9] Conversely, peroxynitrite can have a dual effect on the PI3K/Akt pathway.[10] It can activate the pathway through the phosphorylation of the Platelet-Derived Growth Factor Receptor (PDGFR).[9][11] However, it can also inhibit the pathway by nitrating a critical tyrosine residue on the p85 regulatory subunit of PI3K, which prevents its association with the p110 catalytic subunit.[10] This highlights the complex and context-dependent nature of protein nitration in cellular signaling.

References

A Researcher's Guide to Validating Mass Spectrometry Data with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common orthogonal methods used to validate mass spectrometry data, complete with quantitative performance metrics and detailed experimental protocols.

Core Principle: The Strategy of Orthogonal Validation

Orthogonal validation strengthens a scientific claim by demonstrating that similar results can be obtained through a fundamentally different analytical approach.[3] This reduces the likelihood that a finding is an artifact of a single technology. For instance, a protein quantified by its mass-to-charge ratio in a mass spectrometer can be validated by an immunoassay that quantifies it based on a specific antibody-antigen binding event.[4][5] Discrepancies between methods can highlight potential issues, while concordance provides a high degree of confidence in the results.[6]

The validation workflow typically involves a discovery phase using a high-throughput method like shotgun proteomics, followed by targeted validation of key findings using a complementary, often lower-throughput, orthogonal method.

cluster_MS Mass Spectrometry Workflow cluster_Validation Orthogonal Validation Sample Biological Sample Prep Sample Preparation (e.g., Digestion) Sample->Prep LCMS LC-MS/MS Analysis (Discovery Phase) Prep->LCMS Data Data Processing & Candidate Selection LCMS->Data Validation_Exp Targeted Validation Experiment Data->Validation_Exp Validate Candidates Compare Compare Results Data->Compare MS Results Ortho_Method Orthogonal Method (e.g., Western Blot, ELISA) Ortho_Method->Validation_Exp Validation_Exp->Compare Conclusion Validated Result Compare->Conclusion

Caption: A typical workflow for mass spectrometry analysis and subsequent validation using an orthogonal method.

Comparison of Orthogonal Methods for Proteomics

The validation of protein quantification is a common requirement for publication and regulatory submission.[1] Several techniques can be used to confirm changes in protein abundance identified by MS.

Method Principle Throughput Sensitivity Specificity Quantitative Capability Primary Use Case
Western Blot Immunoassay (Size-based separation + Antibody detection)LowModerateVariable (Antibody-dependent)Semi-Quantitative to QuantitativeValidating relative changes in abundance for a few selected proteins.[2][7]
ELISA Immunoassay (Antibody-antigen binding in a plate format)MediumHighHigh (Antibody-dependent)QuantitativeAccurate quantification of a specific protein in many samples.[8][9]
Targeted MS (SRM/MRM) Mass Spectrometry (Targeted fragmentation of specific peptides)HighHighVery HighQuantitativeValidating and quantifying hundreds of peptides/proteins with high accuracy.[10]
Quantitative PCR (qPCR) Nucleic Acid AmplificationHighVery HighHighQuantitative (mRNA level)Corroborating protein expression changes at the transcript level.[11][12]
Sanger Sequencing Nucleic Acid SequencingLowN/AVery HighN/A (Sequence confirmation)Validating novel peptide sequences identified by MS against the corresponding gene sequence.[13]

Table 1: Comparison of common orthogonal methods for validating quantitative proteomics data.

Comparison of Orthogonal Methods for Metabolomics & Lipidomics

Validating findings in metabolomics and lipidomics often involves confirming both the identity and quantity of small molecules. Orthogonal approaches in this field frequently leverage different separation or detection principles.

Method Principle Throughput Sensitivity Specificity Quantitative Capability Primary Use Case
Orthogonal Chromatography Different separation chemistry (e.g., HILIC vs. C18)MediumHigh (MS)High (MS)QuantitativeConfirming analyte identity and quantity by altering the separation mechanism.[14][15]
Nuclear Magnetic Resonance (NMR) Nuclear spin properties in a magnetic fieldLowLowVery HighQuantitativeAbsolute quantification and structural elucidation without standards; validating key metabolites.
Immunoassay (e.g., ELISA) Antibody-antigen bindingMediumHighHighQuantitativeTargeted quantification of specific, known metabolites or lipids (e.g., hormones, eicosanoids).[9]
Orthogonal Ion Activation (MS) Different ion fragmentation methods (e.g., CID vs. UVPD/OzID)MediumHighVery HighQualitative/Semi-QuantitativeHigh-confidence structural assignment of lipids, including double bond positions.[16][17]

Table 2: Comparison of common orthogonal methods for validating metabolomics and lipidomics data.

Experimental Protocols

Protocol: Western Blot for Protein Validation

This protocol outlines the key steps for validating a protein's differential expression, as identified by LC-MS/MS.

Objective: To confirm the relative abundance change of a target protein between two experimental conditions (e.g., Control vs. Treated).

Methodology:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel (e.g., 4-20% Tris-Glycine). Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody species) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image the resulting signal using a chemiluminescence detector.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein's signal to a loading control (e.g., GAPDH, β-actin) from the same lane. Compare the normalized intensity between control and treated samples.

cluster_pathway Signaling Pathway Example cluster_validation Validation Points GF Growth Factor Rec Receptor GF->Rec Kin1 Kinase 1 Rec->Kin1 Kin2 p-Kinase 2 Kin1->Kin2 TF Transcription Factor Kin2->TF MS_Quant MS Quantifies: Total Kinase 2 Kin2->MS_Quant MS Analysis WB_Valid Western Blot Validates: p-Kinase 2 (Phospho-specific Ab) Total Kinase 2 Kin2->WB_Valid Orthogonal Validation Gene Target Gene Expression TF->Gene cluster_concept Concept of Orthogonality cluster_ms MS-Based Method cluster_ortho Orthogonal Method Analyte Target Analyte (Protein, Metabolite) Principle1 Principle A (e.g., Mass-to-Charge Ratio) Analyte->Principle1 Principle2 Principle B (e.g., Antibody Affinity) Analyte->Principle2 Result1 Result A Principle1->Result1 Compare Compare Result A vs. Result B Result1->Compare Result2 Result B Principle2->Result2 Result2->Compare

References

A Comparative Analysis of 3-Nitro-L-tyrosine Levels Across Patient Cohorts

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Biomarker for Nitrosative Stress in Disease

In the landscape of clinical and research diagnostics, the accurate measurement of biomarkers for oxidative and nitrosative stress is paramount for understanding disease pathogenesis and developing targeted therapies. Among these, 3-Nitro-L-tyrosine (3-NT), a stable product of tyrosine nitration by reactive nitrogen species (RNS), has emerged as a crucial indicator of cellular damage and inflammation. This guide provides a comparative overview of 3-NT levels in different patient populations, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of this compound Levels

The following table summarizes the quantitative data on 3-NT levels in plasma or serum from different patient cohorts compared to healthy controls. It is important to note that variations in analytical methods and patient populations can influence reported values.

Patient CohortAnalyteThis compound LevelControl LevelAnalytical MethodReference
Septic Shock (Non-survivors) Plasma 3-Nitrotyrosine0.68 ± 0.13 nmol/mL0.21 ± 0.05 nmol/mL (Survivors)Not Specified[1]
Coronary Artery Disease (CAD) Plasma Protein-bound 3-NitrotyrosineMedian: 9.1 µmol/mol tyrosineMedian: 5.2 µmol/mol tyrosineNot Specified[2]
Alzheimer's Disease Serum 3-NitrotyrosineNo significant difference reportedNot SpecifiedELISA[3]
Amnestic Mild Cognitive Impairment Brain Tissue (Hippocampus) Protein Nitration~41% higher than controlsNot SpecifiedSlot Blot Analysis[4][5]
Systemic Lupus Erythematosus (SLE) Serum 3-NitrotyrosineMedian: 5.9 ng/mLNot SpecifiedELISA[6]
Healthy Volunteers Plasma 3-Nitrotyrosine0.12 ± 0.01 µM (nitro-BSA equivalents)N/ACompetitive ELISA[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of the experimental protocols used in key studies cited in this guide.

Measurement of Plasma 3-Nitrotyrosine in Septic Shock

In a study investigating the prognostic value of plasma 3-NT in septic shock, blood samples were collected from 12 patients upon hospitalization. The concentration of plasma nitrotyrosine was measured, though the specific analytical method was not detailed in the abstract. The study compared levels between patients who survived and those who did not.[1]

Quantification of Protein-Bound 3-Nitrotyrosine in Coronary Artery Disease

A case-control study involving 100 patients with established Coronary Artery Disease (CAD) and 108 controls without clinically evident CAD was conducted. Systemic levels of protein-bound 3-nitrotyrosine were measured to determine their association with CAD risk. While the specific laboratory technique was not mentioned in the provided text, it was part of an investigation into the role of nitric oxide-derived oxidants as inflammatory mediators in CAD.[2]

Analysis of Serum 3-Nitrotyrosine in Alzheimer's Disease

To investigate the role of nitrosative stress in dementia, serum levels of 3-NT were determined in 30 Alzheimer's disease (AD) patients, 20 vascular dementia (VaD) patients, and 15 healthy elderly controls. The measurement was performed using an enzyme-linked immunosorbent assay (ELISA). The study aimed to identify differences in nitrosative stress markers between different types of dementia.[3]

Slot Blot Analysis of Protein Nitration in Brain Tissue

In a study on amnestic mild cognitive impairment (MCI), a transition phase to Alzheimer's disease, the levels of total protein nitration were measured in post-mortem brain tissue from the inferior parietal lobule and hippocampus. The quantification was performed using a slot blot analysis, which demonstrated a significant increase in nitrated proteins in MCI patients compared to controls.[4][5]

ELISA for Serum 3-Nitrotyrosine in Systemic Lupus Erythematosus

A study involving 214 patients with Systemic Lupus Erythematosus (SLE) measured serum 3-NT levels to investigate their association with disease characteristics and cardiovascular comorbidity. The serum concentrations of 3-NT were determined using an enzyme-linked immunosorbent assay (ELISA).[6]

Visualizing the Pathway of this compound Formation

The following diagram illustrates the general signaling pathway leading to the formation of this compound, a key event in nitrosative stress.

Nitrosative_Stress_Pathway NO Nitric Oxide (NO) ONOO_minus Peroxynitrite (ONOO-) NO->ONOO_minus O2_minus Superoxide (O2-) O2_minus->ONOO_minus Three_NT This compound ONOO_minus->Three_NT Tyrosine L-Tyrosine Residue (in proteins) Tyrosine->Three_NT Nitration Cellular_Damage Cellular Damage & Dysfunction Three_NT->Cellular_Damage Inflammation Inflammation/ Oxidative Stress Inflammation->NO iNOS induction Inflammation->O2_minus NADPH oxidase

Caption: Formation of this compound via nitrosative stress.

This guide underscores the significance of this compound as a biomarker across a spectrum of diseases characterized by inflammation and oxidative stress. The presented data and methodologies offer a valuable resource for the scientific community, facilitating further research into the role of nitrosative stress in human health and disease.

References

3-Nitro-L-tyrosine as a Biomarker of Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Nitro-L-tyrosine (3-NT) as a biomarker for disease severity across various pathological conditions. Elevated levels of 3-NT, a stable product of tyrosine nitration by reactive nitrogen species (RNS), are increasingly recognized as an indicator of nitrosative stress and cellular damage. This document summarizes quantitative data, details key experimental protocols for 3-NT measurement, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Correlation of this compound with Disease Severity: Quantitative Data

The following table summarizes the correlation between 3-NT levels and the severity of several diseases, as reported in various studies. It is important to note that methodologies, sample types, and patient populations can vary, leading to a range of reported values.

DiseaseSeverity MetricSample Type3-NT Levels in Severe vs. Mild/ControlMeasurement MethodReference(s)
Neurodegenerative Diseases
Alzheimer's DiseaseCognitive Function (e.g., MMSE)Cerebrospinal Fluid (CSF)Significantly increased (>6-fold) in AD patients compared to age-matched controls; levels increase with decreasing cognitive function.[1]Not specified in abstract[1]
Mild Cognitive Impairment (MCI) vs. ControlBrain Tissue (Hippocampus, Inferior Parietal Lobule)~41% higher in hippocampus and ~25% higher in IPL of MCI brains compared to controls.[2][3]Slot Blot & Immunohistochemistry[2][3]
Parkinson's DiseaseHoehn and Yahr StageSerum & CSFSerum: Significantly enhanced in all stages, with significance in stages 1 and 2. CSF: Significantly enhanced in all stages, with significance in stages 1 and 2.[4]ELISA[4]
UPDRS Part III Motor ScoreSerumPositively correlated with worsening motor symptoms.[5]ELISA[5]
Multiple SclerosisExpanded Disability Status Scale (EDSS)PlasmaPositive correlation between 3-NT levels and EDSS score in secondary progressive MS.[6]ELISA[6]
Disease Activity (Active vs. Remission)SerumSignificantly higher in MS patients than controls. Highest levels in active chronic progressive MS compared to relapsing-remitting and inactive chronic progressive MS.[7]Not specified in abstract[7]
Cardiovascular Diseases
Chronic Heart FailureNYHA ClassPlasmaHigher in NYHA Class III compared to NYHA Class II, NYHA Class I, and controls.[8]ELISA[8]
Coronary Artery DiseasePresence of CADPlasmaSignificantly higher in patients with CAD compared to controls without clinically evident CAD.[9]Not specified in abstract[9]
Inflammatory Diseases
Rheumatoid ArthritisDisease Activity Score 28 (DAS28)PlasmaPositively correlated with DAS28-3 CRP; levels decrease with anti-TNF treatment.[10]Not specified in abstract[10]
C-Reactive Protein (CRP)SerumIndependently associated with higher serum levels of 3-NT.[11][12]Not specified in abstract[11][12]

Signaling Pathway of this compound Formation

The formation of this compound is a key indicator of nitrosative stress, a condition arising from the overproduction of reactive nitrogen species (RNS) that overwhelms the body's antioxidant defenses. The primary pathway involves the reaction of nitric oxide (NO•) with superoxide radicals (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate the ortho position of the phenolic ring of tyrosine residues in proteins, forming this compound.

G Formation of this compound cluster_0 Cellular Stress & Inflammation cluster_1 Reactive Species Generation cluster_2 Protein Modification Inflammatory Stimuli Inflammatory Stimuli NOS Activation NOS Activation Inflammatory Stimuli->NOS Activation Nitric Oxide (NO•) Nitric Oxide (NO•) NOS Activation->Nitric Oxide (NO•) Mitochondrial Respiration Mitochondrial Respiration Superoxide (O₂•⁻) Superoxide (O₂•⁻) Mitochondrial Respiration->Superoxide (O₂•⁻) NADPH Oxidase NADPH Oxidase NADPH Oxidase->Superoxide (O₂•⁻) Peroxynitrite (ONOO⁻) Peroxynitrite (ONOO⁻) Nitric Oxide (NO•)->Peroxynitrite (ONOO⁻) Superoxide (O₂•⁻)->Peroxynitrite (ONOO⁻) This compound This compound Peroxynitrite (ONOO⁻)->this compound Tyrosine Residue Tyrosine Residue Tyrosine Residue->this compound Nitration

Formation of this compound

Experimental Protocols for this compound Quantification

The accurate quantification of 3-NT is crucial for its validation as a biomarker. Below are detailed methodologies for common analytical techniques.

Experimental Workflow for 3-NT Quantification

This diagram outlines a general workflow for the quantification of this compound from biological samples, applicable across different analytical platforms.

G General Experimental Workflow for 3-NT Quantification cluster_methods Analytical Platforms Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Protein Hydrolysis (for total 3-NT) Protein Hydrolysis (for total 3-NT) Sample Preparation->Protein Hydrolysis (for total 3-NT) Optional Analytical Method Analytical Method Sample Preparation->Analytical Method Protein Hydrolysis (for total 3-NT)->Analytical Method ELISA ELISA Analytical Method->ELISA HPLC HPLC Analytical Method->HPLC Mass Spectrometry (GC-MS, LC-MS/MS) Mass Spectrometry (GC-MS, LC-MS/MS) Analytical Method->Mass Spectrometry (GC-MS, LC-MS/MS) Data Analysis Data Analysis Quantification Quantification Data Analysis->Quantification ELISA->Data Analysis HPLC->Data Analysis Mass Spectrometry (GC-MS, LC-MS/MS)->Data Analysis

General Experimental Workflow for 3-NT Quantification
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for screening large numbers of samples. Commercial kits are widely available.

  • Principle: Competitive ELISA is commonly used. 3-NT in the sample competes with a 3-NT-coated plate for binding to a specific primary antibody. The amount of primary antibody bound is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The signal is inversely proportional to the amount of 3-NT in the sample.

  • Protocol (Example using a commercial kit):

    • Sample Preparation: Collect blood and centrifuge to obtain serum or plasma. Store at -80°C if not used immediately. Dilute samples as per the kit's instructions.

    • Assay Procedure:

      • Add standards and diluted samples to the wells of the 3-NT pre-coated microplate.

      • Add a biotin-conjugated anti-3-NT antibody to each well.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate multiple times with the provided wash buffer.

      • Add streptavidin-HRP conjugate to each well and incubate for 1 hour.

      • Wash the plate again to remove unbound conjugate.

      • Add TMB substrate and incubate in the dark for 15-30 minutes.

      • Stop the reaction with the provided stop solution.

      • Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of 3-NT in the samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers greater specificity and quantification compared to ELISA. Various detection methods can be coupled with HPLC, including UV, electrochemical detection (ECD), and fluorescence.

  • Principle: HPLC separates 3-NT from other components in the sample based on its physicochemical properties as it passes through a column. The detector then quantifies the amount of 3-NT eluting from the column.

  • Protocol (Example with UV detection):

    • Sample Preparation:

      • Deproteinize plasma or serum samples by adding an equal volume of a strong acid (e.g., perchloric acid or trichloroacetic acid) and centrifuging.

      • Filter the supernatant through a 0.22 µm filter.

    • Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with a low percentage of methanol or acetonitrile) and an organic solvent.

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: UV detector set at the maximum absorbance wavelength for 3-NT (around 356-380 nm in acidic conditions).

    • Data Analysis: Identify the 3-NT peak based on its retention time compared to a pure standard. Quantify the concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of 3-NT.

Mass Spectrometry (MS) coupled with Gas (GC) or Liquid (LC) Chromatography

GC-MS and LC-MS/MS are considered the gold standard for 3-NT quantification due to their high sensitivity and specificity.

  • Principle: The chromatography step separates 3-NT, which is then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is used to identify and quantify 3-NT with high precision. Isotope-labeled internal standards are often used for accurate quantification.

  • Protocol (General overview for LC-MS/MS):

    • Sample Preparation:

      • For free 3-NT: Deproteinize the sample as described for HPLC.

      • For total (free + protein-bound) 3-NT: Perform acid or enzymatic hydrolysis of the protein fraction to release 3-NT from the polypeptide chains.

      • Add a known amount of a stable isotope-labeled 3-NT internal standard to the sample before processing.

      • Solid-phase extraction (SPE) may be used for sample clean-up and concentration.

    • LC-MS/MS Analysis:

      • LC: Similar to HPLC, a C18 column is typically used to separate 3-NT.

      • MS: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both native and isotope-labeled 3-NT are monitored.

    • Data Analysis: The concentration of 3-NT in the sample is determined by the ratio of the peak area of the native 3-NT to that of the internal standard, calculated against a calibration curve.

Comparison of Analytical Methods

FeatureELISAHPLCMass Spectrometry (GC-MS, LC-MS/MS)
Principle Immuno-enzymaticChromatographic separationChromatographic separation followed by mass-based detection
Specificity Moderate (potential for cross-reactivity)GoodVery High
Sensitivity GoodModerate to GoodVery High
Throughput HighLow to ModerateLow to Moderate
Cost LowModerateHigh
Expertise Required LowModerateHigh
Application Screening, large cohort studiesQuantitative analysisGold standard for accurate quantification, structural confirmation

Conclusion

This compound holds significant promise as a biomarker for assessing disease severity in a range of conditions characterized by nitrosative stress. The choice of analytical method for its quantification depends on the specific research question, required sensitivity and specificity, sample throughput, and available resources. While ELISA offers a convenient tool for large-scale screening, mass spectrometry-based methods provide the most accurate and reliable quantification for in-depth studies and clinical validation. As research in this area progresses, standardized protocols and reference ranges will be crucial for the widespread clinical application of 3-NT as a biomarker of disease severity.

References

A Researcher's Guide to Specificity in 3-Nitro-L-tyrosine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3-Nitro-L-tyrosine (3-NT) is a critical indicator of nitrosative stress, implicated in a wide range of physiological and pathological conditions.[1][2] The selection of an appropriate assay is paramount to ensure the specificity and reliability of experimental results. This guide provides a comprehensive comparison of commonly used 3-NT assays, supported by experimental data and detailed methodologies, to aid in making an informed decision.

Comparison of this compound Assay Performance

The choice of a 3-NT assay often involves a trade-off between sensitivity, specificity, throughput, and the technical requirements of the method. The following tables summarize the quantitative performance of various techniques to facilitate a direct comparison.

Table 1: Performance Characteristics of Chromatographic Methods for 3-NT Quantification

Assay MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
HPLC-ECD < 10 fmol to 50 fmol[3][4]~0.1 pmol in biological samplesHigh sensitivity and versatility[5]Susceptible to interference from co-eluting electroactive species[6]
GC-MS/MS ~4 amol[7]0.125 - 0.3 nM[7]Very high sensitivity and specificity[8][9]Requires time-consuming derivatization that can introduce artifacts[3][8]
LC-MS/MS 0.030 ng/mL[10][11]0.100 ng/mL[10][11]High specificity and accuracy, especially with internal standards[7]Higher initial instrument cost

Table 2: Performance Characteristics of Immunoassays for 3-NT Detection

Assay MethodSensitivity (Typical Range)Specificity ConsiderationsKey AdvantagesKey Disadvantages
ELISA 0.938 ng/mL - 1.563 ng/mL[6][12]Cross-reactivity with structurally similar molecules is a concern. Antibody selection is critical.High throughput, relatively low costOften semi-quantitative; specificity can be variable between kits and antibody lots.[13]
Western Blot Dependent on antibody affinityNon-specific binding can be an issue. Requires careful optimization and use of controls.[14]Provides information on the molecular weight of nitrated proteinsLess quantitative than other methods
Immunohistochemistry (IHC) Qualitative/Semi-quantitativeSpecificity relies heavily on antibody validation and proper controls (e.g., blocking with free 3-NT, dithionite reduction).[2][15]Provides spatial localization of 3-NT within tissues[9]Prone to artifacts and non-specific staining if not properly controlled[2]

Signaling Pathway of this compound Formation

The formation of this compound is a downstream consequence of reactive nitrogen species (RNS) production. Understanding this pathway is crucial for interpreting the biological significance of 3-NT levels.

This compound Formation Pathway cluster_RNS Reactive Nitrogen Species (RNS) Formation cluster_Nitration Tyrosine Nitration NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO−) NO->ONOO Reaction O2 Superoxide (O2•−) O2->ONOO NT This compound Residue Tyr L-Tyrosine Residue (in proteins) Tyr->NT Nitration by Peroxynitrite

Formation of this compound from nitric oxide and superoxide.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the major categories of this compound assays.

Chromatographic Assay Workflow

Chromatographic Assay Workflow Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization & Protein Precipitation Sample->Homogenization Hydrolysis Protein Hydrolysis (for protein-bound 3-NT) Homogenization->Hydrolysis Derivatization Derivatization (Required for GC-MS) Hydrolysis->Derivatization Separation Chromatographic Separation (HPLC or GC) Hydrolysis->Separation Direct injection (for some HPLC methods) Derivatization->Separation Detection Detection (ECD, MS, MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Generalized workflow for chromatographic analysis of 3-NT.
Immunoassay (ELISA) Workflow

ELISA Workflow Sample Biological Sample or Standard Plate Add to Microplate Wells (pre-coated with 3-NT or antibody) Sample->Plate Competition Competitive Binding (Sample 3-NT vs. Labeled 3-NT) Plate->Competition Wash1 Wash to Remove Unbound Reagents Competition->Wash1 Enzyme Add Enzyme Conjugate Wash1->Enzyme Wash2 Wash Enzyme->Wash2 Substrate Add Substrate (color development) Wash2->Substrate Stop Add Stop Solution Substrate->Stop Read Measure Absorbance Stop->Read

Typical workflow for a competitive ELISA for 3-NT detection.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This protocol is a generalized procedure and may require optimization for specific sample types and equipment.

  • Sample Preparation:

    • For free 3-NT, precipitate proteins from plasma or tissue homogenates using an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm filter.

    • For protein-bound 3-NT, perform acid or enzymatic hydrolysis of the protein pellet after precipitation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A common mobile phase is a mixture of 50 mM sodium phosphate buffer (pH 3.0) with 10-20% methanol. The exact composition may need optimization.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Electrochemical Detection:

    • Set the electrochemical detector to a reduction potential of -800 mV followed by an oxidation potential of +250 mV.[3]

    • The reduction step increases specificity by converting the nitro group to an amino group, which is then detected by oxidation.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic 3-NT.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method offers high sensitivity but requires a derivatization step.

  • Sample Preparation and Purification:

    • Prepare samples as described for HPLC-ECD to isolate free 3-NT or hydrolyze protein-bound 3-NT.

    • It is highly recommended to use a stable isotope-labeled internal standard (e.g., ¹³C₉-3-NT) added at the beginning of the sample preparation.[7]

    • Purify the 3-NT fraction using solid-phase extraction (SPE) or a preliminary HPLC step.[16]

  • Derivatization:

    • Evaporate the purified sample to dryness under a stream of nitrogen.

    • Derivatize the sample to increase its volatility. A common method is to create an n-propyl-pentafluoropropionyltrimethylsilyl ether derivative.[16] This involves sequential reactions with propanol/HCl, pentafluoropropionic anhydride, and a silylating agent like BSTFA.

  • GC-MS/MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of ~100°C, ramped up to ~300°C.

    • Ionization Mode: Electron capture negative chemical ionization (ECNCI) often provides high sensitivity.

    • MS/MS Analysis: Use selected reaction monitoring (SRM) for the specific parent-daughter ion transitions of the derivatized 3-NT and the internal standard.

  • Quantification:

    • Quantify the endogenous 3-NT based on the ratio of its peak area to that of the stable isotope-labeled internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a typical competitive ELISA.

  • Plate Preparation:

    • Use a microplate pre-coated with a 3-NT antigen or a specific anti-3-NT antibody.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells.

    • Add a biotinylated anti-3-NT antibody (if the plate is coated with antigen) or a biotinylated 3-NT conjugate (if the plate is coated with antibody).[6]

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate several times with a wash buffer to remove unbound reagents.

    • Add a streptavidin-HRP conjugate and incubate for 30-60 minutes.

    • Wash the plate again.

    • Add a TMB substrate solution and incubate in the dark until color develops.[12]

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • The signal is inversely proportional to the amount of 3-NT in the sample.

    • Generate a standard curve and determine the sample concentrations.

Immunohistochemistry (IHC)

This method provides localization but requires stringent specificity controls.

  • Tissue Preparation:

    • Fix tissue in 4% paraformaldehyde, process, and embed in paraffin.

    • Cut thin sections (e.g., 5 µm) and mount on slides.

  • Antigen Retrieval:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).[17]

  • Staining Procedure:

    • Block non-specific binding with a blocking buffer (e.g., normal serum from the same species as the secondary antibody).

    • Incubate with a primary antibody against 3-nitrotyrosine at an optimized dilution (e.g., 1:100 to 1:1000) overnight at 4°C.[18]

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Specificity Controls (Crucial):

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Blocking Control: Pre-incubate the primary antibody with a high concentration of free 3-nitrotyrosine before applying it to the tissue section. A significant reduction in staining indicates specificity.[15]

    • Chemical Reduction Control: Treat a tissue section with sodium dithionite to reduce the nitro group of 3-NT to an amino group. This should abolish the staining.[2]

Conclusion

The selection of an assay for this compound requires careful consideration of the research question and the available resources. For highly specific and quantitative measurements, mass spectrometry-based methods (LC-MS/MS and GC-MS/MS) are the gold standard. HPLC-ECD offers a sensitive and more accessible alternative. Immunoassays like ELISA are suitable for high-throughput screening but demand thorough validation of their specificity. Immunohistochemistry is invaluable for visualizing the localization of nitrated proteins within tissues but must be accompanied by rigorous specificity controls. By understanding the strengths and limitations of each method, researchers can choose the most appropriate assay to generate reliable and meaningful data on the role of nitrosative stress in health and disease.

References

A Guide to Inter-Laboratory Comparison of 3-Nitro-L-tyrosine Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 3-Nitro-L-tyrosine (3-NT) is a critical aspect of studying nitrosative stress. This guide provides a comprehensive comparison of the common analytical methods used for 3-NT quantification, supported by experimental data and detailed protocols.

This compound is a stable biomarker formed from the nitration of tyrosine residues by reactive nitrogen species (RNS) and is associated with various physiological and pathological conditions.[1] The accurate quantification of 3-NT in biological samples such as plasma, urine, and tissue is crucial for understanding its role in disease and for the development of novel therapeutics. A variety of analytical methods are employed for this purpose, each with its own set of advantages and limitations.[2] These methods primarily include immunological assays, high-performance liquid chromatography (HPLC) with various detectors, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

Data Presentation: A Comparative Overview of Analytical Methods

The performance of different analytical methods for 3-NT quantification can be compared based on several key parameters, including sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), precision, and the biological matrices in which they have been successfully applied. The following tables summarize quantitative data from various studies to facilitate an objective comparison.

Table 1: Comparison of Mass Spectrometry-Based Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Biological MatrixReference
GC-MS/MS4 amol125 pMHuman Plasma[4]
GC-tandem MS--Human Urine[5]
LC-MS/MS10 pg (44 fmol)-Human Urine[6]
LC-MS/MS3.1 pg/mL-Human Urine[7]
LC-MS/MS100 fmol (on column)-Biological Matrices[8]

Table 2: Comparison of Immunoassays and HPLC-Based Methods

MethodDetection RangeAnalytical SensitivityBiological MatrixReference
ELISA1.56-100 ng/mL0.94 ng/mLSerum, Plasma[9]
Competitive ELISA7.82-500 ng/mL2.1 ng/mLSerum, Plasma[10]
HPLC-ECD< 10 fmol-Mouse Plasma[11]
HPLC-ECD20 fmol-Protein Hydrolysate[3]
HPLC-UV-µg L⁻¹ rangeSerum, Blood, Urine, Cell Lines[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for the key methods of 3-NT quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying 3-NT, particularly in serum and plasma.[9]

Sample Preparation:

  • Collect serum or plasma samples using standard procedures.[10]

  • If necessary, dilute the samples with the provided sample diluent. Preliminary experiments are recommended to determine the optimal dilution factor.[13]

Assay Procedure (Example based on a competitive ELISA kit):

  • Add 50 µL of standard or diluted sample to the wells of the microplate pre-coated with 3-NT.

  • Immediately add 50 µL of biotin-labeled anti-3-NT antibody to each well.[9]

  • Incubate for 45-60 minutes at 37°C.[10][13]

  • Wash the plate three to five times with wash buffer.[10][13]

  • Add 100 µL of Streptavidin-HRP conjugate working solution to each well and incubate for 30-60 minutes at 37°C.[10][13]

  • Wash the plate five times with wash buffer.[13]

  • Add 90 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.[10][13]

  • Add 50 µL of stop solution to each well.[13]

  • Measure the optical density at 450 nm using a microplate reader.[10] The concentration of 3-NT is inversely proportional to the signal.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and specific method for the detection of 3-NT.[3][11]

Sample Preparation:

  • For protein-bound 3-NT, perform enzymatic or acid hydrolysis of the protein samples.

  • Precipitate proteins using an appropriate agent and centrifuge to collect the supernatant.

  • Filter the supernatant through a 0.4 µm membrane before injection into the HPLC system.[4]

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column.[14]

  • Mobile Phase: 100 mM phosphate buffer (pH 5.0) containing 5% methanol.[11]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Electrochemical detector with a reducing potential of -800 mV and an oxidizing potential of +250 mV.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method, often requiring derivatization of the analyte.[4][5]

Sample Preparation and Derivatization:

  • Isolate 3-NT from the biological matrix using solid-phase extraction (SPE) and/or HPLC.[4]

  • Derivatize the extracted 3-NT to increase its volatility. A common method is the formation of n-propyl ester-pentafluoropropionyl amide-trimethylsilyl ether derivatives.[5]

GC-MS Conditions (Example):

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Operated in negative-ion chemical ionization (NICI) mode for high sensitivity.[4]

  • Quantification: Use of a stable isotope-labeled internal standard, such as 3-nitro-L-[2H3]tyrosine, is crucial for accurate quantification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered one of the most reliable and specific methods for 3-NT quantification.[15][16]

Sample Preparation:

  • For urine samples, add a stable isotope-labeled internal standard cocktail.[17]

  • Precipitate proteins with trichloroacetic acid (TCA) and centrifuge.[17]

  • Purify the supernatant using solid-phase extraction (SPE).[7][17]

  • Concentrate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.[17]

LC-MS/MS Conditions (Example):

  • Liquid Chromatograph: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[17]

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • MRM Transitions: Specific precursor-to-product ion transitions for both native 3-NT and the internal standard are monitored for quantification.

Mandatory Visualization

The following diagrams illustrate the formation of this compound and the general experimental workflows for its measurement.

Tyr L-Tyrosine NT This compound Tyr->NT RNS Reactive Nitrogen Species (e.g., ONOO-) RNS->NT

Caption: Formation of this compound from L-Tyrosine.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Biological Sample (Plasma, Urine, Tissue) homogenize Homogenization/ Lysis start->homogenize precipitate Protein Precipitation homogenize->precipitate hydrolyze Hydrolysis (for protein-bound 3-NT) precipitate->hydrolyze extract Solid-Phase Extraction (SPE) precipitate->extract elisa ELISA precipitate->elisa hydrolyze->extract derivatize Derivatization (for GC-MS) extract->derivatize hplc HPLC-ECD / HPLC-UV extract->hplc lcmsms LC-MS/MS extract->lcmsms gcms GC-MS derivatize->gcms quantify Quantification elisa->quantify hplc->quantify gcms->quantify lcmsms->quantify end Result quantify->end

Caption: General experimental workflow for this compound measurement.

References

3-Nitro-L-tyrosine: A Comparative Analysis of Its Levels in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of 3-Nitro-L-tyrosine as a biomarker of nitroxidative stress. This guide provides a comparative analysis of this compound levels in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

Introduction

This compound (3-NT) is a stable biomarker formed from the nitration of tyrosine residues in proteins by reactive nitrogen species (RNS), such as peroxynitrite. Its presence and concentration in biological tissues and fluids are indicative of nitroxidative stress, a condition implicated in the pathogenesis of numerous diseases. This guide offers a detailed comparison of 3-NT levels in healthy tissues versus those affected by various pathological conditions, providing valuable insights for researchers and clinicians in the fields of drug development and diagnostics.

Signaling Pathways of this compound Formation

The formation of 3-NT is primarily driven by two key pathways, both of which are initiated by inflammatory and oxidative stress conditions.

Peroxynitrite-Mediated Pathway

This is the most well-characterized pathway for 3-NT formation. It begins with the reaction of nitric oxide (NO•) and superoxide radicals (O₂•⁻) to form the highly reactive peroxynitrite (ONOO⁻). Peroxynitrite can then directly or indirectly lead to the nitration of tyrosine residues.

NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO 3NT This compound ONOO->3NT Tyr Tyrosine Tyr->3NT Nitration

Caption: Peroxynitrite-mediated formation of this compound.

Myeloperoxidase (MPO)-Catalyzed Pathway

In this pathway, the enzyme myeloperoxidase, which is abundant in neutrophils, utilizes hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻), leading to the formation of nitrating agents that subsequently modify tyrosine residues to form 3-NT.[1][2][3] This pathway is particularly relevant in inflammatory conditions characterized by neutrophil infiltration.[1][2]

MPO Myeloperoxidase (MPO) NitratingAgent Nitrating Intermediates MPO->NitratingAgent H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NitratingAgent NO2 Nitrite (NO₂⁻) NO2->NitratingAgent 3NT This compound NitratingAgent->3NT Tyr Tyrosine Tyr->3NT Nitration cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Tissue Tissue Homogenization Protein Protein Precipitation/ Hydrolysis Tissue->Protein IHC Immunohistochemistry Tissue->IHC Fluid Fluid Centrifugation Fluid->Protein LCMS LC-MS/MS Protein->LCMS ELISA ELISA Protein->ELISA Quant Quantification LCMS->Quant ELISA->Quant IHC->Quant Semi-quantitative Stats Statistical Analysis Quant->Stats

References

A Comparative Guide to Protein Nitrating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein nitration is critical for elucidating disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of common nitrating agents, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.

Protein nitration, the addition of a nitro group (-NO2) to a tyrosine residue, is a post-translational modification implicated in a wide range of physiological and pathological processes, including signal transduction, inflammation, and neurodegenerative diseases.[1][2][3] The choice of nitrating agent is paramount as it can significantly influence the efficiency, site-specificity, and functional consequences of the modification. This guide compares three commonly used nitrating agents: peroxynitrite, tetranitromethane (TNM), and nitronium tetrafluoroborate.

Comparative Analysis of Nitrating Agents

The selection of a nitrating agent depends on the specific experimental goals. Peroxynitrite is the most physiologically relevant agent, ideal for studying in vivo processes.[4][5] Tetranitromethane is a widely used laboratory reagent that offers high efficiency but may lack the biological specificity of peroxynitrite.[6][7] Nitronium tetrafluoroborate is a powerful nitrating agent, typically employed in organic solvents for specific chemical applications.[8]

FeaturePeroxynitrite (ONOO⁻)Tetranitromethane (TNM)Nitronium Tetrafluoroborate (NO₂BF₄)
Relevance High physiological relevance; major endogenous nitrating species.[4][5]Primarily a laboratory reagent for in vitro studies.[6][7]Used in organic synthesis; limited direct use in aqueous biological systems.
Mechanism Primarily a free radical-mediated process involving nitrogen dioxide (•NO₂) and carbonate radicals (CO₃•⁻).[9][10]Electrophilic substitution reaction.[6]Potent electrophilic nitrating agent (NO₂⁺ donor).[8]
Selectivity Can exhibit site-specificity depending on the local protein environment, presence of metal centers, and reaction with CO₂.[11]Generally less selective, can lead to modification of multiple tyrosine residues and other side reactions.[6][12]Highly reactive, often leading to non-specific nitration in complex biological mixtures.
Efficiency Variable, dependent on pH, CO₂ concentration, and the presence of scavengers.[9][13]Generally high nitration efficiency in vitro.[6]Very high reactivity, but often requires aprotic solvents.[8][14]
Functional Effects Can lead to gain or loss of protein function, altered signaling, and protein aggregation.[3][11][15]Often results in loss of protein function due to extensive modification.[7]Can cause significant protein denaturation and loss of function.
Advantages Mimics in vivo nitration; allows for the study of physiologically relevant pathways.[4][5]Commercially available, easy to use for in vitro studies, high yield of nitrated protein.[6]Powerful nitrating agent for specific chemical modifications.[8]
Disadvantages Short half-life, requires careful synthesis and handling, can induce other oxidative modifications.[16][17]Can cause protein cross-linking and oxidation of other residues; less biologically relevant.[18]Poorly soluble and unstable in aqueous solutions, harsh reaction conditions.[8][14]

Case Study: Site-Specificity of Nitration on Manganese Superoxide Dismutase (MnSOD)

The choice of nitrating agent can dramatically alter the site of nitration and the resulting functional consequences. A study on MnSOD, a critical mitochondrial antioxidant enzyme, demonstrated this difference starkly.

Nitrating AgentPrimary Nitration Site(s)Functional Consequence
Peroxynitrite Tyrosine 34 (Tyr34) - located in the active site.[11][12]Inactivation of the enzyme.[11]
Tetranitromethane (TNM) Different selectivity compared to peroxynitrite and •NO₂.[12]Inactivation of the enzyme.
Nitrogen Dioxide (•NO₂) (from peroxidase/H₂O₂/NO₂⁻) Tyrosine 9 and 11 (Tyr9, Tyr11) - surface-exposed residues.[11][12]Modest impact on enzyme activity.[11]

This example highlights that peroxynitrite can induce a specific, functionally relevant modification that is not replicated by other nitrating agents, underscoring its importance in studying pathological mechanisms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and meaningful results. Below are outlined protocols for protein nitration using peroxynitrite and tetranitromethane.

Protocol 1: In Vitro Protein Nitration using Peroxynitrite

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Peroxynitrite solution (synthesized or commercially available)

  • DTPA (diethylenetriaminepentaacetic acid) to chelate trace metals

  • NaOH for peroxynitrite stabilization and concentration determination

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of your protein of interest in a phosphate buffer (e.g., 100 mM, pH 7.4) containing 100 µM DTPA.

    • If synthesizing peroxynitrite, follow established protocols (e.g., the quenched-flow method).[13] Store the peroxynitrite solution in a dark, ice-cold container.

    • Determine the concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).[16]

  • Nitration Reaction:

    • Place the protein solution in a reaction vessel on ice.

    • Add peroxynitrite to the protein solution in a dropwise manner while gently vortexing. The final concentration of peroxynitrite should typically be in the range of 100 µM to 1 mM, depending on the protein and desired level of nitration. A molar excess of peroxynitrite to the protein is generally used.

    • Incubate the reaction mixture on ice for a defined period, typically ranging from 15 minutes to 1 hour.

  • Reaction Quenching and Sample Preparation:

    • To stop the reaction, the excess peroxynitrite can be allowed to decompose or removed by buffer exchange using a desalting column.

    • The nitrated protein is now ready for downstream analysis, such as mass spectrometry or functional assays.

Protocol 2: In Vitro Protein Nitration using Tetranitromethane (TNM)

Materials:

  • Protein of interest in a suitable buffer (e.g., Tris-HCl, pH 8.0)

  • Tetranitromethane (TNM)

  • Ethanol or another suitable solvent for TNM stock solution

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of your protein of interest in a Tris-HCl buffer (e.g., 50 mM, pH 8.0).

    • Prepare a stock solution of TNM in ethanol (e.g., 1 M). Caution: TNM is toxic and potentially explosive. Handle with appropriate safety precautions in a fume hood.

  • Nitration Reaction:

    • Add the TNM stock solution to the protein solution to achieve the desired final concentration. A molar excess of TNM over the number of tyrosine residues is typically used.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • The progress of the reaction can be monitored by measuring the absorbance at 428 nm, which corresponds to the formation of the nitrotyrosinate anion (ε = 4200 M⁻¹cm⁻¹ at pH > 8).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding a reducing agent such as dithiothreitol (DTT) or by buffer exchange into a TNM-free buffer using a desalting column.

    • The nitrated protein can then be used for further analysis.

Analytical Workflow for Identification of Nitration Sites

Mass spectrometry is the primary tool for identifying and quantifying protein nitration sites. The general workflow is as follows:

Mass Spectrometry Workflow for Protein Nitration Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Nitrated Protein Sample Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Enrichment Enrichment of Nitrated Peptides (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DatabaseSearch Database Search (e.g., Mascot, Sequest) LCMS->DatabaseSearch SiteLocalization Site Localization and Validation DatabaseSearch->SiteLocalization Quantification Quantification (Label-free or Labeled) SiteLocalization->Quantification

Experimental workflow for identifying protein nitration sites.

This workflow involves the proteolytic digestion of the nitrated protein, followed by optional enrichment of nitrated peptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20] The resulting data is then searched against a protein database to identify the nitrated peptides and localize the specific nitration sites.

Signaling Pathways Affected by Protein Nitration

Protein nitration can significantly impact cellular signaling pathways, often by altering protein-protein interactions or enzymatic activity. Two key pathways affected by nitration are the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB) proteins. Nitration of IκBα on specific tyrosine residues can lead to its dissociation from NF-κB, resulting in NF-κB activation and translocation to the nucleus to regulate gene expression.[21][22][23]

NF-kB Signaling Pathway and Protein Nitration cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli / Oxidative Stress NOS Nitric Oxide Synthase (NOS) Stimuli->NOS O2 O₂⁻• Stimuli->O2 generates NO NO• NOS->NO ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2->ONOO IkB IκBα ONOO->IkB Nitrates NFkB_inactive NF-κB (p50/p65)-IκBα Complex (Inactive) IkB->NFkB_inactive IkB_nitrated Nitrated IκBα NFkB_inactive->IkB_nitrated dissociation NFkB_active Active NF-κB (p50/p65) IkB_nitrated->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus translocation Gene Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene activates

Protein nitration can activate the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in diverse cellular processes, including proliferation, differentiation, and apoptosis. Oxidative and nitrative stress can activate MAPK signaling cascades. While the direct nitration of core MAPK pathway components is an area of active research, nitroxidative stress is a known activator of upstream kinases in the pathway, leading to the phosphorylation and activation of downstream MAPKs like ERK, JNK, and p38.[5][17][24]

MAPK Signaling Pathway and Nitroxidative Stress cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Nitroxidative Stress (e.g., ONOO⁻) ASK1 ASK1 Stress->ASK1 activates Raf Raf Stress->Raf activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) JNK->TranscriptionFactors phosphorylates p38 p38 MKK36->p38 p38->TranscriptionFactors phosphorylates MEK12 MEK1/2 Raf->MEK12 ERK12 ERK1/2 MEK12->ERK12 ERK12->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Apoptosis, Inflammation) TranscriptionFactors->GeneExpression

Nitroxidative stress can activate MAPK signaling pathways.

Conclusion

The choice of nitrating agent has a profound impact on the outcome of protein nitration studies. Peroxynitrite, as the primary physiological nitrating agent, is indispensable for investigating the role of this modification in biological systems. Tetranitromethane serves as a useful tool for generating nitrated proteins in vitro for structural and functional studies, though its physiological relevance is limited. A thorough understanding of the properties and mechanisms of these agents, combined with robust analytical techniques, is essential for advancing our knowledge of the complex role of protein nitration in health and disease.

References

3-Nitro-L-tyrosine: A Validated Therapeutic Target? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic targets is a cornerstone of modern drug discovery. 3-Nitro-L-tyrosine (3-NT), a stable biomarker of nitrative stress, has emerged as a potential therapeutic target in a range of pathologies characterized by inflammation and oxidative damage, including neurodegenerative and cardiovascular diseases. This guide provides a comprehensive comparison of 3-NT with alternative therapeutic targets, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential.

The Rise of this compound as a Target

This compound is formed through the post-translational modification of tyrosine residues by reactive nitrogen species (RNS), primarily peroxynitrite. Peroxynitrite is generated from the rapid reaction between nitric oxide (•NO) and superoxide anion (O₂•⁻)[1]. This modification can alter protein structure and function, leading to cellular dysfunction and contributing to disease pathogenesis[1]. Elevated levels of 3-NT have been consistently observed in patients with Alzheimer's disease, Parkinson's disease, cardiovascular disease, and other inflammatory conditions, making it a compelling target for therapeutic intervention[2][3][4][5].

Therapeutic Strategies Targeting this compound

Therapeutic intervention can be directed at several points in the 3-NT formation pathway and its downstream consequences. The primary strategies include:

  • Inhibition of 3-NT Formation: This approach focuses on preventing the nitration of tyrosine residues.

    • Peroxynitrite Scavengers: These molecules directly interact with and neutralize peroxynitrite before it can react with tyrosine.

    • Inhibitors of Nitric Oxide Synthase (NOS): By reducing the production of nitric oxide, a key precursor to peroxynitrite, these inhibitors can decrease 3-NT formation.

  • Targeting the Downstream Effects of 3-NT: This strategy aims to mitigate the harmful consequences of protein nitration. The exact mechanisms are still under investigation, but may involve promoting the degradation of nitrated proteins or inhibiting their pathological interactions.

Performance Comparison: this compound vs. Alternative Targets

Objectively comparing the therapeutic potential of targeting 3-NT against established or emerging targets for specific diseases is crucial for drug development decisions. The following tables summarize available quantitative data.

Table 1: Comparison of Therapeutic Targets in Neurodegenerative Diseases (Alzheimer's Disease Model)

Therapeutic TargetMechanism of ActionKey Efficacy EndpointReported EfficacyKey References
This compound Reduction of nitrative stressReduction in brain 3-NT levels~25-41% higher 3-NT levels in MCI brain regions compared to controls[2][6][2][6]
Amyloid-Beta (Aβ)Inhibition of Aβ aggregation or enhanced clearanceReduction in amyloid plaque loadAducanumab: Significant reduction in amyloid plaquesN/A
Tau ProteinInhibition of Tau hyperphosphorylation and aggregationReduction in neurofibrillary tanglesInvestigational drugs in clinical trialsN/A

Table 2: Comparison of Therapeutic Targets in Cardiovascular Diseases (Atherosclerosis Model)

Therapeutic TargetMechanism of ActionKey Efficacy EndpointReported EfficacyKey References
This compound Reduction of nitrative stress and endothelial dysfunctionPlasma 3-NT levels10-fold higher levels of anti-3-NT immunoglobulins in CAD patients[7][5][7]
LDL CholesterolReduction of circulating LDLPercentage reduction in LDL-CStatins: 30-50% reductionN/A
PCSK9Inhibition of LDL receptor degradationPercentage reduction in LDL-CPCSK9 inhibitors: 50-60% reductionN/A
Inflammation (IL-1β)Inhibition of pro-inflammatory cytokine signalingReduction in hs-CRPCanakinumab: 15% reduction in recurrent cardiovascular eventsN/A

Table 3: Quantitative Comparison of Peroxynitrite Scavengers

ScavengerIC50 (μM)Experimental ModelKey References
Quercetin0.93In vitro peroxynitrite scavenging assay[8]
Uric AcidN/A (effective in vivo)Mouse model of multiple sclerosis[9]
PenicillamineN/A (dose-dependent improvement)Mouse model of traumatic brain injuryN/A
HamamelitanninPotent scavengerIn vitro peroxynitrite scavenging assayN/A
MelatoninDose-dependent inhibitionIn vitro and cell culture models[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in 3-NT formation and the workflow for its validation as a therapeutic target is essential for a clear understanding.

Nitrative_Stress_Pathway O2 Superoxide (O₂•⁻) ONOO Peroxynitrite (ONOO⁻) O2->ONOO NO Nitric Oxide (•NO) NO->ONOO NT This compound (3-NT) ONOO->NT Nitration Tyr Tyrosine Residue Tyr->NT Protein_Dysfunction Altered Protein Structure & Function NT->Protein_Dysfunction Cellular_Damage Cellular Dysfunction & Damage Protein_Dysfunction->Cellular_Damage Disease Disease Pathogenesis Cellular_Damage->Disease

Caption: Formation of this compound and its role in disease.

Target_Validation_Workflow Target_ID Target Identification (Elevated 3-NT in Disease) Assay_Dev Assay Development (e.g., LC-MS/MS for 3-NT) Target_ID->Assay_Dev In_Vitro_Val In Vitro Validation (Cell-based models of disease) Assay_Dev->In_Vitro_Val Tool_Compound Identify/Develop Tool Compound (e.g., Peroxynitrite Scavenger) In_Vitro_Val->Tool_Compound In_Vivo_Val In Vivo Validation (Animal models of disease) Tool_Compound->In_Vivo_Val PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Val->PK_PD Tox Toxicology Assessment In_Vivo_Val->Tox Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Tox->Clinical_Trials

Caption: Experimental workflow for validating 3-NT as a therapeutic target.

Key Experimental Protocols

Accurate and reproducible quantification of 3-NT is paramount for its validation as a therapeutic target. The following protocol outlines a standard method for the immunoprecipitation of 3-NT-containing proteins followed by quantification using tandem mass spectrometry.

Protocol: Immunoprecipitation and Quantification of this compound by LC-MS/MS

1. Sample Preparation:

  • Homogenize tissue or lyse cells in a suitable buffer containing protease and phosphatase inhibitors.
  • Determine the total protein concentration using a standard assay (e.g., BCA).

2. Immunoprecipitation:

  • Incubate a defined amount of protein lysate (e.g., 1-5 mg) with an anti-3-NT antibody overnight at 4°C with gentle rotation[10].
  • Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
  • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

3. Elution and Digestion:

  • Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
  • Neutralize the eluate if necessary.
  • Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides.

4. Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS. A detailed protocol for LC-MS/MS analysis of 3-NT can be found in the literature[11][12][13][14][15].
  • Use a stable isotope-labeled 3-NT peptide as an internal standard for accurate quantification[11].
  • Set the mass spectrometer to monitor for the specific precursor and fragment ion transitions of 3-NT-containing peptides.

5. Data Analysis:

  • Identify and quantify the 3-NT-containing peptides using specialized software.
  • Normalize the amount of 3-NT to the total amount of the corresponding unmodified peptide or a housekeeping protein.

Conclusion

This compound holds significant promise as a therapeutic target due to its direct involvement in the pathophysiology of numerous diseases. While direct comparative data with alternative targets is still emerging, the available evidence strongly supports the rationale for developing therapies aimed at reducing 3-NT levels or mitigating its downstream effects. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust validation studies, ultimately paving the way for novel therapeutic strategies targeting nitrative stress.

References

A Researcher's Guide to Comparative Proteomics of Nitrated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nitrated protein expression in different pathological conditions, supported by experimental data. We delve into the quantitative differences in protein nitration observed in neurodegenerative and inflammatory diseases, offering insights into the underlying molecular mechanisms. Detailed experimental protocols and visual workflows are provided to aid in the replication and further investigation of these findings.

Introduction to Protein Nitration

Protein nitration, the addition of a nitro group (-NO2) to a tyrosine residue, is a post-translational modification that can significantly alter protein structure and function. This modification is often associated with conditions of high oxidative and nitrosative stress, where reactive nitrogen species (RNS) are abundant. The study of the "nitroproteome" in various disease states compared to healthy controls can reveal crucial biomarkers and therapeutic targets.

Quantitative Comparison of Nitrated Proteins

The following tables summarize the quantitative changes in nitrated proteins observed in different disease models.

Table 1: Comparative Analysis of Nitrated Proteins in Alzheimer's Disease Brain

This table presents data from a study by Sultana et al. (2006), which identified significantly nitrated proteins in the hippocampus of Alzheimer's disease (AD) patients compared to age-matched controls. The study utilized a redox proteomics approach involving two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry.

ProteinFunctionPercentage Increase in Nitration (AD vs. Control)
Alpha-enolaseGlycolysis, neurotrophic factor55%
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Glycolysis, apoptosis60%
ATP synthase alpha chainATP synthesis48%
Carbonic anhydrase IIpH regulation52%
Voltage-dependent anion channel protein 1 (VDAC1)Mitochondrial transport45%

Data sourced from Sultana et al., 2006.

Table 2: Quantitative Analysis of Nitrated Peptides in a Mouse Model of Lung Inflammation

This table showcases data from a study by Zhao et al. (2017), where quantitative changes in protein tyrosine nitration were analyzed in the lungs of mice treated with an inflammatory agent (poly(I:C)) compared to control mice. The study employed immunoaffinity enrichment of nitrotyrosine-containing peptides followed by mass spectrometry.

ProteinNitrated PeptideFold Change (Inflamed vs. Control)
Collagen alpha-1(I) chainK.VGPSGASGP[+45.0]R.G2.5
VimentinR.VYAT[+45.0]R.S2.2
Filamin-AK.LVSIDNSLD[+45.0]R.P2.1
Myosin-9R.EAVFNEAQG[+45.0]K.L2.0
Alpha-actinin-4K.DLPAIVDGAP[+45.0]R.K1.8
Tubulin beta-5 chainK.AVF[+45.0]W.N1.7
Heat shock protein 90-alphaR.EIMK[+45.0]Q.A1.6
ATP synthase subunit beta, mitochondrialK.IVD[+45.0]LLAP[+45.0]R.G1.5
Actin, cytoplasmic 1R.T[+45.0]TALV.A1.5
Ras-related protein Rap-1bR.T[+45.0]VE.G1.5
Guanine nucleotide-binding protein G(i) subunit alpha-2K.WIHCFEGV[+45.0]II.R1.5
Peroxiredoxin-1K.EGVCPAGWKPGSD[+45.0]IK.P1.5
Annexin A2K.GLGTDEDSLIEIIC[+45.0]R.T1.5
14-3-3 protein zeta/deltaK.EL[+45.0]AEQ.A1.5

[+45.0] indicates the mass shift corresponding to the nitration of a tyrosine residue. Data sourced from Zhao et al., 2017.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Dimensional Gel Electrophoresis (2D-PAGE) and Western Blotting for Nitrated Proteins

This protocol is based on the methodology used in the study by Sultana et al. (2006) for the analysis of nitrated proteins in Alzheimer's disease brain tissue.

a. Sample Preparation:

  • Brain tissue homogenates are prepared in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard protein assay.

  • Samples are solubilized in a rehydration buffer containing urea, thiourea, CHAPS, and DTT for isoelectric focusing (IEF).

b. First Dimension: Isoelectric Focusing (IEF):

  • Immobilized pH gradient (IPG) strips are rehydrated with the protein sample.

  • IEF is performed according to the manufacturer's instructions, separating proteins based on their isoelectric point (pI).

c. Second Dimension: SDS-PAGE:

  • The focused IPG strips are equilibrated in a buffer containing SDS and DTT, followed by a second equilibration in a buffer with SDS and iodoacetamide.

  • The equilibrated strips are placed on top of a polyacrylamide gel.

  • SDS-PAGE is carried out to separate proteins based on their molecular weight.

d. Western Blotting:

  • Proteins from the 2D gel are transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for 3-nitrotyrosine.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The blot images are captured and analyzed to quantify the intensity of the spots corresponding to nitrated proteins.

Immunoaffinity Enrichment of Nitrotyrosine-Containing Peptides for Mass Spectrometry

This protocol is based on the methodology described by Zhao et al. (2017) for the quantitative analysis of nitrated peptides.

a. Protein Extraction and Digestion:

  • Proteins are extracted from tissue or cell samples using a suitable lysis buffer.

  • The protein concentration is determined.

  • Proteins are reduced with DTT and alkylated with iodoacetamide.

  • The proteins are digested into peptides using trypsin.

b. Immunoaffinity Enrichment:

  • The resulting peptide mixture is incubated with an anti-3-nitrotyrosine antibody conjugated to agarose beads.

  • The beads are washed extensively to remove non-specifically bound peptides.

  • The enriched nitrotyrosine-containing peptides are eluted from the beads.

c. Mass Spectrometry Analysis:

  • The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is used to identify the sequence of the nitrated peptides and the specific sites of nitration.

  • Quantitative analysis is performed by comparing the peak intensities or spectral counts of the nitrated peptides between different samples.

Visualizing Workflows and Pathways

Experimental Workflow: Comparative Nitroproteomics

G cluster_sample Sample Preparation cluster_extraction Protein Extraction & Digestion cluster_analysis Analysis Control Control Sample PE Protein Extraction Control->PE Disease Diseased Sample Disease->PE Digest Tryptic Digestion PE->Digest Enrich Enrichment of Nitrated Peptides (Immunoaffinity) Digest->Enrich MS LC-MS/MS Analysis Enrich->MS Quant Quantitative Analysis (Label-free or Label-based) MS->Quant ID Identification of Nitrated Proteins MS->ID Quant->ID

Caption: A generalized workflow for comparative proteomics of nitrated proteins.

Signaling Pathway: Peroxynitrite Formation and Protein Nitration

G cluster_stress Cellular Stress Conditions cluster_ros_rns Reactive Species Generation cluster_effects Downstream Effects Inflammation Inflammation NO Nitric Oxide (NO) Inflammation->NO Ischemia Ischemia/Reperfusion O2 Superoxide (O2-) Ischemia->O2 ONOO Peroxynitrite (ONOO-) NO->ONOO + O2- O2->ONOO NitratedProtein Nitrated Protein ONOO->NitratedProtein + Protein Protein Protein AlteredFunction Altered Protein Function (e.g., Enzyme inhibition, altered signaling) NitratedProtein->AlteredFunction CellularDamage Cellular Damage & Dysfunction AlteredFunction->CellularDamage

Caption: Simplified pathway of peroxynitrite-mediated protein nitration.

Establishing Reference Ranges for 3-Nitro-L-tyrosine in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing reference ranges of 3-Nitro-L-tyrosine (3-NT) in human plasma. This compound, a stable biomarker of nitrative stress, is formed by the modification of tyrosine residues by reactive nitrogen species (RNS). Elevated levels of 3-NT have been associated with various pathological conditions, including inflammatory diseases and diabetes. Accurate and reliable quantification of 3-NT in plasma is crucial for clinical research and drug development.

Comparison of Analytical Methods and Reference Ranges

The concentration of this compound in the plasma of healthy individuals is typically low. However, reported values can vary significantly depending on the analytical method employed and whether the free or protein-bound form of 3-NT is measured. Mass spectrometry-based methods, particularly those coupled with gas or liquid chromatography, are considered the most reliable for accurate quantification.

Analytical MethodSample TypeReference Range (Healthy Individuals)No. of Subjects (n)Citation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MSFree 3-NT14 ± 0.7 ng/mL8[1][2]
Protein-bound 3-NT2.7 ± 0.4 ng/mg protein8[1][2]
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MSFree 3-NT2.8 nM (range: 1.4-4.2 nM)11
GC-MS/MSFree 3-NT~1.0 nMMultiple studies[3]
GC-MS/MSFree 3-NT1.149 ± 0.73 nM6 (age 25 ± 3)[4]
GC-MS/MSFree 3-NT2.677 ± 1.540 nM10 (age 51 ± 10)[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MSFree 3-NT1.494 ± 0.107 nMNot Specified[5][6]
LC-MS/MSFree 3-NTLOD: 0.030 ng/mL; LOQ: 0.100 ng/mLNot Applicable[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAProtein-bound 3-NT0.12 ± 0.01 µM (nitro-BSA equivalents)Not Specified[9][10]
Indirect ELISAProtein-bound 3-NT2 - 19 pmol/mg proteinObese and normal weight subjects[11][12][13]

Note: LOD = Limit of Detection, LOQ = Limit of Quantification. Please refer to the original publications for detailed methodologies and population characteristics.

Formation of this compound

The formation of this compound in vivo is a complex process involving both enzymatic and non-enzymatic pathways. The primary mechanisms involve the reaction of tyrosine residues with reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻).

Formation of this compound NO Nitric Oxide (NO) ONOO Peroxynitrite (ONOO-) NO->ONOO O2 Superoxide (O2-) O2->ONOO Tyr_radical Tyrosyl Radical ONOO->Tyr_radical NO2 Nitrogen Dioxide (NO2) ONOO->NO2 Tyr Tyrosine Residue Tyr->Tyr_radical NT This compound Tyr_radical->NT NO2->NT MPO Myeloperoxidase (MPO) MPO->Tyr_radical H2O2, NO2- H2O2 Hydrogen Peroxide (H2O2) NO2_ion Nitrite (NO2-)

Key pathways in the formation of this compound.

Experimental Workflow for this compound Quantification

The general workflow for measuring this compound in plasma involves sample collection, preparation, and analysis by a specific analytical method. The preparation steps are critical to ensure accuracy and prevent artifactual formation of 3-NT.

Experimental Workflow for 3-NT Analysis Start Plasma Sample Collection Protein_precip Protein Precipitation / Sample Extraction Start->Protein_precip Hydrolysis Acid or Enzymatic Hydrolysis (for protein-bound 3-NT) Protein_precip->Hydrolysis Protein-bound Derivatization Derivatization (for GC-MS) Protein_precip->Derivatization for GC-MS Analysis Analytical Measurement Protein_precip->Analysis Free Hydrolysis->Analysis GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Analysis->LCMS ELISA ELISA Analysis->ELISA Data Data Analysis and Quantification LCMS->Data GCMS->Data ELISA->Data

References

Safety Operating Guide

Proper Disposal of 3-Nitro-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of 3-Nitro-L-tyrosine, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. While some safety data sheets (SDS) indicate that this compound may not be classified as hazardous under specific regulations[1], others classify it as harmful if swallowed or inhaled, a skin and eye irritant, and a potential respiratory irritant[2][3]. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical.

Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, rinse the affected area thoroughly with water.

**Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound in various forms.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine the form of the waste:

    • Unused, pure this compound solid.

    • Contaminated materials (e.g., weighing paper, gloves, pipette tips).

    • Aqueous solutions containing this compound.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be treated as a nitrogen-containing organic compound.

2. Containerization and Labeling:

  • Solid Waste:

    • For pure, unused this compound, the original manufacturer's container is the preferred disposal vessel.[4]

    • If the original container is not available or is compromised, use a new, clean, and chemically compatible container with a secure screw-on cap.

    • Label the container clearly with a hazardous waste tag that includes the chemical name ("this compound") and the approximate quantity.

  • Contaminated Solid Materials (Lab Trash):

    • Items such as contaminated gloves, absorbent paper, and Kim Wipes should be double-bagged in clear plastic bags.[4]

    • Label the outer bag with a hazardous waste tag detailing the contents.

  • Contaminated Sharps:

    • Dispose of contaminated sharps like pipette tips and broken glass in a designated, puncture-resistant sharps container.[4][5]

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous solutions containing this compound in a leak-proof container with a screw-on cap.[4] Do not dispose of these solutions down the drain.[1]

    • Ensure the container is made of a material compatible with the solution.

    • Label the container with a hazardous waste tag, listing all chemical constituents and their approximate concentrations.

3. Storage of Chemical Waste:

  • Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.

  • It is good practice to use secondary containment, such as a lab tray, to capture any potential leaks from the primary container.[4]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

5. Disposal of Empty Containers:

  • To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., water).

  • The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[7]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[7]

Quantitative Safety Data

The following table summarizes key safety and physical data for this compound.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₅[3]
Molecular Weight226.19 g/mol [3]
AppearanceCrystalline solid[8]
Solubility in PBS (pH 7.2)Approx. 2 mg/mL[8]
Hazard ClassificationsHarmful if swallowed or inhaled, Skin and eye irritant, May cause respiratory irritation[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Start Start: this compound Waste Identify_Waste Identify Waste Form Start->Identify_Waste Solid_Waste Solid (Pure or Contaminated) Identify_Waste->Solid_Waste Solid Liquid_Waste Aqueous Solution Identify_Waste->Liquid_Waste Liquid Contaminated_Sharps Contaminated Sharps Identify_Waste->Contaminated_Sharps Sharps Containerize_Solid Use Labeled, Sealed Container (Original if possible) Solid_Waste->Containerize_Solid Containerize_Liquid Use Labeled, Leak-Proof Container Liquid_Waste->Containerize_Liquid Containerize_Sharps Use Designated Sharps Container Contaminated_Sharps->Containerize_Sharps Store_Waste Store in Designated Satellite Accumulation Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Containerize_Sharps->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Nitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of 3-Nitro-L-tyrosine, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound may not meet the criteria for hazard classification, others classify it as harmful if swallowed or inhaled, a skin and eye irritant, and potentially causing respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with care, employing the appropriate personal protective equipment (PPE) as outlined below.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPESpecifications and Rationale
Eye Protection Safety glasses with side shields or chemical safety gogglesConforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[3][4]
Hand Protection Chemically resistant glovesNitrile gloves are commonly recommended for providing splash protection.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Dust mask or respirator (e.g., N95)Recommended when handling the powder outside of a fume hood or when dust generation is likely, to prevent inhalation.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical to minimize exposure and prevent contamination.

  • Preparation :

    • Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Have a designated waste container ready for the disposal of contaminated materials.

  • Handling the Compound :

    • When weighing and transferring this compound powder, do so within a chemical fume hood to minimize the risk of inhalation.

    • Use a spatula for transfers to avoid generating dust.

    • Keep the container of this compound closed when not in use.

  • Post-Handling :

    • Clean the work area and any equipment used with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[7]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

  • Waste Segregation :

    • All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a dedicated and clearly labeled hazardous waste container.[7]

    • Do not mix this waste with other waste streams to prevent potentially hazardous reactions.

  • Container Management :

    • The hazardous waste container must be kept securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Final Disposal :

    • The final disposal of this compound waste must be conducted through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7]

    • While specific regulations may vary, high-temperature incineration is a typical disposal method for nitroaromatic compounds.[7]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Gather Materials B->C D Weigh Compound C->D E Perform Experiment D->E F Decontaminate Workspace E->F G Segregate Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-L-tyrosine
Reactant of Route 2
3-Nitro-L-tyrosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.